Methyl 2-fluoroacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c1-3(5)4(6)7-2/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZJVAOTIOAZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Record name | Methyl 2-fluoroacrylate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methyl_2-fluoroacrylate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31344-36-2 | |
| Record name | 2-Propenoic acid, 2-fluoro-, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31344-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80382134 | |
| Record name | methyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2343-89-7 | |
| Record name | Methyl 2-fluoro-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2343-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-fluoroacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002343897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-fluoroacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-FLUOROACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6DG2B57G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl 2-fluoroacrylate
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, a key monomer in the production of advanced fluorinated polymers and a valuable intermediate in pharmaceutical development.
Chemical Structure and Identification
This compound, with the chemical formula C₄H₅FO₂, is an acrylate (B77674) ester distinguished by a fluorine atom at the α-position of the acrylate group.[1] This structural feature imparts unique reactivity and properties to the molecule.[1] Its systematic IUPAC name is methyl 2-fluoroprop-2-enoate.[2][3]
Synonyms: 2-Fluoroacrylic acid methyl ester, Methyl 2-fluoroprop-2-enoate, MFA.[4][5][6]
Key Identifiers:
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Physical State | Colorless to almost colorless clear liquid | [4] |
| Molecular Weight | 104.08 g/mol | [1][2][3][4][7] |
| Boiling Point | 91 °C | [4] |
| 75.9°C–94°C | [1] | |
| Density | 1.12 g/cm³ | [4] |
| 1.057 g/cm³ | [1] | |
| Refractive Index | n20D 1.39 | [4] |
| Solubility | Slightly soluble in water | [8][9] |
| Flash Point | 1 °C |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and purity assessment of this compound.
| Technique | Observation | Source(s) |
| ¹⁹F NMR | δ ~ -120 ppm for the fluoro group | [1] |
| ¹H NMR | δ 6.5–7.0 ppm for the α,β-unsaturated protons | [1] |
| δ 5.41 (m, 2H), 3.79 (s, 3H) (in DMSO) | [10] | |
| GC-MS | m/z 104 (molecular ion) | [1] |
| IR (KBr, cm⁻¹) | 2947, 2927, 2869, 1610, 1552, 1494, 1456, 1392, 1298, 1255, 1186, 1109, 1066, 1041, 923, 883, 843, 796 | [10] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been developed, aiming for high yield and purity.[11] A common industrial method involves the base-induced elimination of methyl 3-chloro-2-fluoropropionate.[1]
Experimental Protocol: Synthesis from Methyl 3-chloro-2-fluoropropionate
This protocol describes a base-induced elimination reaction.[1][7]
Reagents:
-
Methyl 3-chloro-2-fluoropropionate (98%, 2.0 mol)
-
Tribasic sodium phosphate (B84403) (2.2 mol)
-
2,6-di-tert-butyl-4-methylphenol (BHT) (polymerization inhibitor)
-
N-methylpyrrolidin-2-one (NMP) (solvent)
Procedure:
-
Charge a suitable reactor with NMP, tribasic sodium phosphate, and BHT.
-
Heat the mixture to 150°C.
-
Introduce a small amount of BHT into the distillation receiver.
-
Apply a vacuum of 300 mbar.
-
Begin the metered addition of methyl 3-chloro-2-fluoropropionate.
-
Continue the addition at a rate that allows for the distillation of the this compound product.
-
Once the distillate stream ceases, reduce the vacuum to 150 mbar to collect any remaining product.
-
After no more product distills, raise the pressure with nitrogen and cool the reactor.
-
The collected distillate is the purified this compound.
Chemical Reactivity and Stability
The fluorine atom in this compound enhances its reactivity and stability.[4] It readily participates in radical polymerization to form fluorinated polymers.[1] The compound is stabilized with inhibitors like BHT to prevent spontaneous polymerization.[1][4] It can also undergo oxidation, reduction, and substitution reactions.[1] Exposure to light or elevated temperatures can lead to degradation.[1]
Applications in Research and Development
This compound is a versatile monomer and intermediate with significant applications in materials science and pharmaceuticals.
Polymer Production:
-
It is a crucial monomer for synthesizing fluorinated polymers.[1][4]
-
These polymers are known for their high thermal stability and chemical resistance, making them suitable for high-performance coatings, sealants, and adhesives in the automotive, aerospace, and construction industries.[1][4]
-
It is also a key monomer for producing fluorinated high molecular weight optical fiber materials.[10]
Pharmaceutical Development:
-
This compound is used in the development of drug delivery systems.[1][4]
-
The presence of the fluorine atom can enhance the bioavailability of certain medications.[4]
-
It serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[4][8]
Organic Synthesis:
-
It is employed as a building block in various organic reactions, such as Michael additions, to create complex molecules.[4]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
Hazard Summary:
-
Flammability: Highly flammable liquid and vapor.[2]
-
Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[2]
-
Corrosivity: Causes severe skin burns and eye damage.[2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles, and laboratory clothing.
-
Use a respiratory protective device in a well-ventilated area or chemical fume hood.[12]
Storage and Handling:
-
Store in a cool, dry, and well-ventilated place at 2–8°C.[1][4][12]
-
Keep containers tightly sealed and store under an inert gas (e.g., nitrogen or argon) to prevent moisture absorption and polymerization.[1][12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Ground and bond containers and receiving equipment to prevent static discharge.[12]
-
The compound is often supplied with a stabilizer like BHT to inhibit polymerization.[4]
References
- 1. This compound | 2343-89-7 | Benchchem [benchchem.com]
- 2. This compound | C4H5FO2 | CID 2782524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. bangchemicals.com [bangchemicals.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 2343-89-7 [chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. guidechem.com [guidechem.com]
- 11. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 12. daikinchemicals.com [daikinchemicals.com]
Methyl 2-fluoroacrylate: A Versatile Building Block in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-fluoroacrylate (MFA) is a fluorinated monomer that has garnered significant attention in various fields of chemical research due to the unique properties conferred by the fluorine atom. Its distinct reactivity and the desirable characteristics of its polymeric derivatives make it a valuable tool in polymer chemistry, organic synthesis, and the development of advanced materials and pharmaceuticals. This technical guide provides a comprehensive overview of the applications of MFA in research, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles.
Physicochemical Properties of this compound
This compound is a colorless liquid with the following key properties:
| Property | Value | Reference |
| Chemical Formula | C₄H₅FO₂ | [1][2] |
| Molecular Weight | 104.08 g/mol | [1][2] |
| Density | 1.114 g/mL at 20 °C | [1] |
| Boiling Point | 91 °C at 750 mmHg | [1] |
| Refractive Index (n_D) | 1.39 at 20 °C | [1] |
| Solubility | Slightly soluble in water | [3] |
Applications in Polymer Science
The primary application of this compound in research is as a monomer for the synthesis of fluorinated polymers. The presence of the fluorine atom on the acrylate (B77674) backbone imparts several desirable properties to the resulting polymers, including high thermal stability, chemical resistance, and specific optical properties like a low refractive index.
Poly(this compound) Properties
Homopolymers of this compound, denoted as PMFA, exhibit distinct thermal and optical properties compared to their non-fluorinated counterpart, poly(methyl methacrylate) (PMMA).
| Property | Value | Reference |
| Glass Transition Temperature (T_g) | 128 °C | |
| Thermal Stability (TGA) | 10% weight loss at 350 °C in N₂ | |
| Refractive Index | Low (general property of fluoropolymers) | [4] |
| Microstructure | Bernoullian distribution of stereosequences (P(m) = 0.41) |
Experimental Protocol: Suspension Polymerization for Pharmaceutical Applications
A significant application of MFA polymerization is in the synthesis of the drug Patiromer, a potassium-binding polymer used for the treatment of hyperkalemia. The following is a representative experimental protocol for the synthesis of the cross-linked polymer precursor to Patiromer via suspension polymerization.
Materials:
-
This compound (MFA)
-
Divinylbenzene (DVB) (cross-linker)
-
1,7-octadiene (cross-linker)
-
Lauroyl peroxide (initiator)
-
Polyvinyl alcohol (suspending agent)
-
Sodium chloride
-
Deionized water
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Calcium chloride (CaCl₂)
Procedure:
-
Aqueous Phase Preparation: In a reactor equipped with an anchor agitator and a nitrogen inlet, prepare an aqueous phase by dissolving polyvinyl alcohol and sodium chloride in deionized water. Stir the mixture at 280-300 rpm for 15 minutes at 25-30 °C.
-
Organic Phase Preparation: In a separate vessel, prepare the organic phase by mixing this compound, divinylbenzene, 1,7-octadiene, and lauroyl peroxide.
-
Polymerization: Slowly charge the organic phase into the aqueous phase in a single lot at 25-30 °C. Stir the reaction mass for 15 minutes at this temperature. Gradually heat the mixture. Once polymerization initiates, allow the temperature to rise to approximately 95 °C.
-
Isolation of Polymer Beads: After the polymerization is complete, cool the reaction mixture to room temperature. Remove the aqueous phase. The solid polymer beads can be isolated by filtration after adding water to the mixture.
-
Washing: Wash the filtered solid with water and then with a methanol (B129727)/water mixture.
-
Drying: Dry the wet product under reduced pressure at 25-30 °C for 15-20 hours to yield the cross-linked (this compound)-divinylbenzene-1,7-octadiene terpolymer as spherical, free-flowing beads.
-
Hydrolysis: In a round-bottom flask equipped with an overhead mechanical stirrer and reflux condenser, charge the dried polymer, tetrahydrofuran, and a 20% w/v sodium hydroxide solution. Stir the mixture at a mild reflux temperature (60-62 °C) for 10-15 hours.
-
Formation of Calcium Salt: After cooling, the hydrolyzed product (sodium salt) is isolated by filtration. To form the calcium salt (Patiromer), a solution of calcium chloride in water is prepared in a reactor, and the sodium salt of the polymer is added at 25-30 °C. The mixture is stirred for 4 hours under a nitrogen atmosphere.
-
Final Product Isolation: The resulting Patiromer is isolated by filtration, washed with water and then methanol, and dried under reduced pressure.
Logical Workflow for Patiromer Synthesis:
Utility in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, primarily due to the electron-withdrawing nature of the fluorine atom and the ester group, which activates the double bond for nucleophilic attack.
Aza-Michael Addition Reactions
The Aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of β-amino acids and their derivatives. MFA is an excellent substrate for this reaction.
Reaction Scheme for Aza-Michael Addition:
Experimental Protocol: Aza-Michael Addition of a Primary Amine to this compound
The following is a general, adaptable protocol for the Aza-Michael addition of a primary amine to this compound, based on procedures for similar acrylates.
Materials:
-
This compound (MFA)
-
Primary amine (e.g., benzylamine)
-
Solvent (e.g., methanol or solvent-free)
-
Optional: Catalyst (e.g., a Lewis acid or base, though the reaction can often proceed without one)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (if any).
-
Addition of Amine: Add the primary amine (1-1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any unreacted amine and catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired β-amino ester derivative.
Applications in Agrochemical Research
While the incorporation of fluorine is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability, specific examples of commercial herbicides or fungicides derived directly from this compound are not widely documented in readily available literature. However, the fluoroacrylate moiety is of interest in the synthesis of novel, biologically active compounds. Research in this area focuses on synthesizing derivatives of MFA and screening them for herbicidal and antifungal properties. The general approach involves the synthesis of a library of compounds by reacting MFA with various nucleophiles or by incorporating it into heterocyclic structures, followed by biological assays to determine their activity against various weeds and fungal pathogens.
Conclusion
This compound is a valuable and versatile monomer and synthetic intermediate. Its primary use in research lies in the production of high-performance fluorinated polymers with applications ranging from optical materials to life-saving pharmaceuticals like Patiromer. Furthermore, its reactivity in organic transformations, particularly Aza-Michael additions, makes it a useful tool for the synthesis of complex nitrogen-containing molecules. While its direct application in commercial agrochemicals is not as established, the unique properties of the fluoroacrylate scaffold continue to make it an attractive target for the discovery of new biologically active compounds. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and innovation utilizing this important fluorinated building block.
References
In-Depth Technical Guide to Methyl 2-fluoroacrylate (CAS Number 2343-89-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-fluoroacrylate (MFA) is a fluorinated monomer with the CAS number 2343-89-7. It is a reactive chemical intermediate primarily utilized in the synthesis of fluorinated polymers with specialized properties. These polymers find applications in high-performance materials, including advanced coatings, adhesives, and optical fibers. While the monomer itself is classified as hazardous, its polymers, particularly when biocompatibility is considered, hold potential in biomedical applications such as drug delivery systems. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis and polymerization protocols, a thorough assessment of its hazards, and a summary of its applications. Due to a lack of available data in the scientific literature regarding specific biological signaling pathways of the monomer, this guide also explores the biocompatibility and biological evaluation of related poly(acrylate) materials to provide a relevant context for drug development professionals.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 2343-89-7 | [2] |
| Molecular Formula | C₄H₅FO₂ | [2] |
| Molecular Weight | 104.08 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 91 °C | [3] |
| Density | 1.12 g/cm³ | [3] |
| Refractive Index | n20D 1.39 | [3] |
| Flash Point | 1 °C | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| Purity | Typically ≥ 98% (GC) | |
| Storage Conditions | Store at 2 - 8 °C, often stabilized with BHT. | |
| IUPAC Name | methyl 2-fluoroprop-2-enoate | [2] |
| InChI Key | ZTZJVAOTIOAZGZ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC(=O)C(=C)F | [3] |
Synthesis and Polymerization
Synthesis of this compound
Several synthetic routes to this compound have been reported. One common laboratory-scale synthesis involves the dehydrochlorination of methyl 3-chloro-2-fluoropropionate.
Experimental Protocol: Synthesis from Methyl 3-chloro-2-fluoropropionate [4]
-
Reagents:
-
Methyl 3-chloro-2-fluoropropionate
-
N-methylpyrrolidine (NMP)
-
Tribasic sodium phosphate
-
Di-tert-butylhydroxytoluene (BHT) (polymerization inhibitor)
-
-
Apparatus:
-
Sulfonation pan
-
Distillation apparatus with a vertical recovery bend
-
Vacuum pump
-
-
Procedure:
-
To a sulfonation pan, add 4 g (0.02 mol) of BHT, 500 g of NMP, and 360 g (2.2 mol) of tribasic sodium phosphate.
-
Heat the mixture to 150 °C.
-
Introduce 51 mg (2.2 x 10⁻⁴ mol) of BHT into the distillation receiver.
-
Apply a vacuum of 300 mbar.
-
Begin the metered addition of a total of 287 g (98%, 2.0 mol) of methyl 3-chloro-2-fluoropropionate.
-
Continue the addition at a rate that allows for the continuous distillation of the product, this compound.
-
Once the distillate stream ceases, lower the vacuum to 150 mbar to distill any remaining product.
-
After no more product distills, increase the pressure with nitrogen.
-
Cool the distillation bottoms and discharge. The product is obtained as a colorless liquid.
-
Polymerization of this compound
This compound can be polymerized through free-radical polymerization to form poly(this compound). A detailed protocol for the free-radical polymerization of a related monomer, methyl methacrylate, is provided below as a representative example.[5]
Experimental Protocol: Free-Radical Polymerization [5]
-
Reagents:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dimethylformamide (DMF) (solvent)
-
Methanol (B129727) (for precipitation)
-
-
Apparatus:
-
Dilatometric apparatus (or a reaction flask with a condenser and magnetic stirrer)
-
Nitrogen inlet
-
Constant temperature bath
-
-
Procedure:
-
Prepare a solution of this compound and AIBN in DMF within the dilatometric apparatus or reaction flask.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Immerse the reaction vessel in a constant temperature bath set to 65 °C to initiate the polymerization.
-
Allow the reaction to proceed for 2 hours under an inert atmosphere.
-
Terminate the polymerization by cooling the reaction mixture.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven to a constant weight.
-
Hazards and Toxicological Profile
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
GHS Hazard Classification: [2]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable liquids | 2 | Danger | H225: Highly flammable liquid and vapor |
| Acute toxicity, oral | 3 | Danger | H301: Toxic if swallowed |
| Acute toxicity, dermal | 3 | Danger | H311: Toxic in contact with skin |
| Skin corrosion/irritation | 1B | Danger | H314: Causes severe skin burns and eye damage |
| Acute toxicity, inhalation | 1 | Danger | H330: Fatal if inhaled |
| Reproductive toxicity | 1B | Danger | H360D: May damage the unborn child |
Precautionary Statements: [7]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P320: Specific treatment is urgent.
-
P405: Store locked up.
Toxicological Information:
-
Acute Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled.[7]
-
Skin and Eye Irritation: Causes severe skin burns and eye damage.[2]
-
Reproductive Toxicity: May damage the unborn child.[7]
-
Carcinogenicity: Based on available data, the classification criteria for carcinogenicity are not met.[7]
-
Germ cell mutagenicity: Not applicable based on available data.[7]
Biological Activity and Applications
Biological Activity of this compound
There is a notable lack of studies in the published literature detailing the specific biological activities, mechanisms of action, or signaling pathways of this compound monomer. Its high reactivity and toxicity likely preclude its direct use in many biological applications. However, one study investigated the enzymatic hydrolysis of related methyl 2-fluoro-2-arylpropionates by lipases, suggesting that the monomer could be a substrate for certain enzymes, leading to the elimination of the fluoride (B91410) ion.[8]
Applications in Polymer Science and Materials
The primary application of this compound is as a monomer for the synthesis of fluorinated polymers. The incorporation of fluorine imparts unique properties to the resulting polymers, including:
-
High thermal stability
-
Chemical inertness
-
Low surface energy
-
Low refractive index
-
Good oxidation and aging resistance
These properties make poly(fluoroacrylate)s suitable for a range of applications, such as:
-
Optical materials: including plastic optical fibers.[9]
-
High-performance coatings: for textiles, leather, and metals.[9]
-
Adhesives and sealants: with superior chemical resistance and durability.[9]
-
Microelectronics [6]
Potential Biomedical Applications of Poly(fluoroacrylate)s
While data on poly(this compound) is limited, the broader class of poly(acrylates) and poly(methacrylates) has been extensively studied for biomedical applications due to their biocompatibility.[3][10]
Drug Delivery: Poly(methyl methacrylate) (PMMA), a structurally similar non-fluorinated polymer, is widely explored as a particulate carrier for drugs.[11][12][13] PMMA-based nanoparticles and microparticles can encapsulate a variety of therapeutic agents, including antibiotics and anticancer drugs.[13] The release of drugs from these carriers often follows a biphasic pattern.[11] It is plausible that poly(this compound) could be investigated for similar applications, potentially offering altered drug release kinetics or stability due to its fluorination.
Biocompatibility: The biocompatibility of poly(acrylates) is a critical factor for their use in medical devices and drug delivery. Studies on poly(methyl acrylate-co-acrylic acid) have shown good blood compatibility and cytocompatibility, depending on the comonomer ratio.[14] The biocompatibility of PMMA-based resins used in dentistry has also been extensively reviewed, with the main concern being the leaching of residual monomer, which can cause cytotoxic effects.[3] Any potential biomedical application of poly(this compound) would require rigorous biocompatibility testing to assess the leaching of the toxic monomer and the cellular response to the polymer itself.
Conclusion
This compound (CAS 2343-89-7) is a valuable but hazardous monomer used in the production of high-performance fluorinated polymers. Its synthesis and polymerization are well-established processes. While the monomer itself is toxic, its polymers hold potential for various applications, including in the biomedical field, leveraging the unique properties imparted by fluorine. For researchers and drug development professionals, the key challenge lies in the careful handling of the monomer and the thorough characterization and biocompatibility testing of the resulting polymers. Future research is needed to explore the specific biological interactions of both the monomer and its polymers to fully realize their potential in advanced applications.
References
- 1. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 2. This compound | C4H5FO2 | CID 2782524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. ivypanda.com [ivypanda.com]
- 11. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. researchgate.net [researchgate.net]
Physical properties of Methyl 2-fluoroacrylate monomer
An In-depth Technical Guide to the Physical Properties of Methyl 2-fluoroacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound (MFA), a key monomer in the synthesis of advanced fluorinated polymers and a valuable intermediate in pharmaceutical development. The unique properties conferred by the fluorine atom at the α-position make it a compound of significant interest for creating materials with enhanced chemical resistance, thermal stability, and specific optical properties.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid.[1] It is often supplied with a stabilizer, such as Butylated Hydroxytoluene (BHT), to prevent spontaneous polymerization during storage and handling.[2] Key physical data are summarized in the table below.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₄H₅FO₂ | [2][3] |
| Molecular Weight | 104.08 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow, transparent liquid | [2][3] |
| Density | 1.057 - 1.12 g/cm³ | Values are typically reported at 20°C. The range reflects data from different sources.[2][3][5] |
| Boiling Point | 91 °C | Reported at 750 mmHg.[2][3] A range of 75.9°C–94°C has also been noted, likely dependent on purity and pressure.[5] |
| Melting Point | -42 °C | [3] |
| Refractive Index (n_D²⁰) | 1.39 | Measured at 20°C using the sodium D-line.[2][3] |
| Solubility | Slightly soluble in water. | Soluble in many common organic solvents, though quantitative data is limited.[3][6] |
| Purity | ≥ 98% (by GC) | Commercially available purity.[2] |
| Flash Point | 1 °C | [7] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is critical for the application and quality control of this compound. The following sections detail the standard methodologies for measuring the key parameters listed above.
Density Measurement
Density is a fundamental property used to confirm the identity and purity of the monomer. It is defined as mass per unit volume.
Methodology: Pycnometer Method (Based on ASTM D891)
-
Preparation: A clean, dry, and calibrated pycnometer (a glass flask of a specific, known volume) is weighed empty (m_p).
-
Sample Filling: The pycnometer is filled with this compound, taking care to avoid air bubbles. The temperature of the sample is allowed to equilibrate to a standard temperature, typically 20°C, in a temperature-controlled water bath.
-
Volume Adjustment: The volume is precisely adjusted to the calibration mark of the pycnometer. Any excess liquid is carefully removed.
-
Weighing: The filled pycnometer is weighed to obtain the total mass (m_total).
-
Calculation: The mass of the monomer is calculated (m_m = m_total - m_p). Density (ρ) is then determined using the known volume of the pycnometer (V_p): ρ = m_m / V_p
Boiling Point Determination
The boiling point is a key indicator of purity. For a pure compound, the boiling point should be a sharp, constant temperature at a given pressure.
Methodology: Distillation Method (Based on OECD Guideline 103)
-
Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a thermometer, and a receiving flask.[8][9]
-
Sample Preparation: Approximately 5-10 mL of this compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[9]
-
Heating: The flask is gently heated. The temperature of the vapor is monitored with a thermometer, ensuring the bulb is positioned just below the side arm of the condenser to accurately measure the temperature of the distilling vapor.[9]
-
Observation: The temperature is recorded when the liquid is actively boiling and a stable ring of condensing vapor is observed on the thermometer bulb. This stable temperature is the boiling point.[8]
-
Pressure Correction: The atmospheric pressure is recorded, as the boiling point is pressure-dependent. If necessary, the observed boiling point can be corrected to standard pressure (760 mmHg).
Melting Point Determination
For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies.
Methodology: Capillary Method with Cooling
-
Sample Preparation: A small amount of the liquid monomer is placed in a capillary tube.[10]
-
Apparatus: The capillary tube is placed in a melting point apparatus that has cooling capabilities or in a specialized low-temperature bath (e.g., a Thiele tube with a suitable cooling liquid).[11]
-
Cooling: The sample is slowly cooled. The temperature is carefully monitored.
-
Observation: The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. For pure compounds, this range should be narrow.[12] The melting point is the temperature at which the last crystal melts upon slow reheating.
Refractive Index Measurement
The refractive index is a sensitive measure of a substance's purity and composition.
Methodology: Abbe Refractometer (Based on ASTM D1218)
-
Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[13]
-
Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.[13]
-
Temperature Control: The prisms are brought to a constant temperature, typically 20°C, using a circulating water bath.[14]
-
Measurement: The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The measurement is typically performed using a sodium D-line light source (589 nm).[13]
Purity by Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of volatile monomers like MFA and quantifying any impurities.
Methodology: (Based on ASTM D3362 for Acrylate Esters)
-
Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar DB-WAX or a non-polar HP-5) is used.[15][16]
-
Sample Preparation: The this compound sample is typically diluted in a suitable solvent (e.g., acetone (B3395972) or methanol). An internal standard may be added for more precise quantification.[17]
-
Injection: A small, known volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet of the GC.
-
Separation: The components of the sample are separated in the column based on their boiling points and interactions with the stationary phase. A programmed temperature ramp is often used to achieve good separation.[17]
-
Detection and Quantification: The FID detects the separated components as they elute from the column. The area of each peak in the resulting chromatogram is proportional to the concentration of that component.[15] Purity is calculated by dividing the peak area of the main component by the total area of all peaks, often after applying response factors.
Visualization of Property Determination Workflow
The following diagram illustrates the logical workflow for characterizing the physical properties of this compound monomer.
References
- 1. atslab.com [atslab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C4H5FO2 | CID 2782524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2343-89-7 | Benchchem [benchchem.com]
- 6. This compound CAS#: 2343-89-7 [m.chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. vernier.com [vernier.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westlab.com [westlab.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. matestlabs.com [matestlabs.com]
- 14. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]
- 15. kelid1.ir [kelid1.ir]
- 16. benchchem.com [benchchem.com]
- 17. brjac.com.br [brjac.com.br]
Spectroscopic Profile of Methyl 2-fluoroacrylate: A Technical Guide
For immediate release: This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-fluoroacrylate (MFA), a key monomer in the synthesis of advanced fluorinated polymers. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed NMR and IR spectroscopic data, experimental protocols, and a logical workflow for spectral analysis.
Introduction
This compound (MFA) is a fluorinated acrylate (B77674) ester with the molecular formula C₄H₅FO₂ and a molecular weight of 104.08 g/mol .[1][2] The presence of a fluorine atom at the α-position of the acrylate group imparts unique reactivity and properties, making it a valuable building block in the creation of polymers with enhanced mechanical and optical characteristics.[1] Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents an in-depth analysis of the ¹H NMR, ¹³C NMR, and IR spectra of MFA.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of this compound.
¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| Ha (trans to F) | ~6.5 - 7.0 | Doublet of Doublets (dd) | JH-H (gem): ~1.5 |
| JH-F (trans): Not Found | |||
| Hb (cis to F) | ~6.5 - 7.0 | Doublet of Doublets (dd) | JH-H (gem): ~1.5 |
| JH-F (cis): Not Found | |||
| -OCH₃ | ~3.8 | Singlet | - |
Note: Specific chemical shifts and H-F coupling constants were not found in the searched literature. The geminal H-H coupling is estimated based on data for methyl acrylate.
¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| C=O | Not Found | Not Found | Not Found |
| C-F | Not Found | Not Found | Not Found |
| C=CH₂ | Not Found | Not Found | Not Found |
| -OCH₃ | Not Found | Not Found | Not Found |
Note: Specific chemical shifts and C-F coupling constants were not found in the searched literature.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1720 | C=O Stretch (Ester) |
| ~1640 | C=C Stretch (Alkene) |
Note: This represents the most prominent reported peaks. A full peak list with assignments was not available in the searched literature.
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data for this compound are crucial for reproducibility. While specific protocols for the monomer were not explicitly detailed in the search results, the following are generalized procedures based on common practices for similar compounds.
NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-resolution NMR spectrometer, for instance, a 300 MHz or higher field strength instrument.
-
Nuclei: ¹H, ¹³C, and ¹⁹F nuclei are observed.
-
¹H NMR: Standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is recorded to confirm the fluorine environment, with a reported chemical shift around -120 ppm.[1]
IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Mode: The spectrum is typically recorded in transmission mode.
-
Range: The mid-infrared range (4000-400 cm⁻¹) is scanned.
-
Data Acquisition: A background spectrum of the clean salt plates is recorded first and then subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic analysis of a compound like this compound involves a multi-step process to ensure accurate data acquisition and interpretation.
References
The Enhanced Reactivity of the Double Bond in Methyl 2-Fluoroacrylate: A Technical Guide
Introduction
Methyl 2-fluoroacrylate (MFA) is a fluorinated monomer of significant interest in materials science, organic synthesis, and pharmaceutical development.[1][2] The presence of a fluorine atom at the α-position of the acrylate (B77674) moiety confers unique electronic properties to the carbon-carbon double bond, leading to distinct reactivity compared to its non-fluorinated counterpart, methyl acrylate.[2] This guide provides an in-depth technical overview of the reactivity of the double bond in this compound, focusing on its participation in key chemical transformations. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the chemical behavior of this versatile building block.
Electronic Influence of the α-Fluorine Atom
The reactivity of the double bond in this compound is profoundly influenced by the strong electron-withdrawing inductive effect (-I) of the fluorine atom. This effect polarizes the C=C bond, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack. While fluorine also possesses a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered to be dominant in influencing the reactivity of α-fluoroacrylates. This enhanced electrophilicity is a key factor in the diverse reactivity profile of MFA.
Michael Addition Reactions
The electron-deficient nature of the β-carbon in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.
Aza-Michael Addition (Addition of Amines)
Amines readily add to this compound in an aza-Michael reaction to form β-amino acid derivatives. These reactions are often carried out under mild conditions and can be promoted by microwave irradiation to reduce reaction times and improve yields.[3][4]
Table 1: Aza-Michael Addition to Acrylates
| Nucleophile | Acrylate | Catalyst/Conditions | Time | Yield (%) | Reference |
| Benzylamine | Methyl acrylate | Methanol (B129727), Microwave, 115-130°C | 3 h | 97 | [3] |
| (S)-(-)-α-methylbenzylamine | Methyl acrylate | Methanol, Microwave, 80°C | 10 min | 95 | [4] |
Experimental Protocol: General Procedure for Microwave-Assisted Aza-Michael Addition [4]
-
To a solution of the amine (1 mmol) in methanol (3 mL) in a microwave reactor vessel, add this compound (1 mmol).
-
Seal the vessel and heat the reaction mixture under microwave irradiation to the desired temperature (e.g., 80-150°C) for the specified time (e.g., 10-180 min).
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Caption: Aza-Michael addition mechanism.
Thia-Michael Addition (Addition of Thiols)
Thiols are excellent nucleophiles for the conjugate addition to this compound, forming β-thioethers. These reactions are often catalyzed by bases or nucleophiles like phosphines and can proceed rapidly under mild conditions.[5][6] The thia-Michael reaction is known for its high efficiency and is considered a "click" reaction.[6]
Table 2: Thiol-Michael Addition to Acrylates
| Thiol | Acrylate | Catalyst | Solvent | Time | Conversion (%) | Reference |
| Ethanethiol | Ethyl acrylate | Triethylamine | THF | - | - | [7] |
| Ethanethiol | Ethyl acrylate | Triethylphosphine | THF | - | - | [7] |
Experimental Protocol: General Procedure for Phosphine-Catalyzed Thia-Michael Addition [8]
-
In a vial, dissolve the thiol (1 equivalent) and this compound (1 equivalent) in a suitable solvent (e.g., THF or dichloromethane).
-
Add a catalytic amount of a phosphine (B1218219) catalyst (e.g., triethylphosphine, typically 1-5 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or NMR.
-
Upon completion, the solvent is removed in vacuo, and the product is purified by column chromatography if necessary.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 2343-89-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 7. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. aquila.usm.edu [aquila.usm.edu]
The Pivotal Role of Fluorine in the Reactivity of Methyl 2-Fluoroacrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-fluoroacrylate (MFA) is a fluorinated monomer that has garnered significant interest in polymer chemistry and materials science. The introduction of a fluorine atom at the α-position of the acrylate (B77674) moiety imparts unique electronic properties that profoundly influence its reactivity and the characteristics of the resulting polymers. This technical guide provides a comprehensive overview of the role of fluorine in the reactivity of MFA, with a focus on its implications for polymerization, cycloaddition, and Michael addition reactions. Furthermore, it explores the potential applications of poly(this compound) (PMFA) in drug delivery, drawing parallels with its well-studied non-fluorinated analog, poly(methyl methacrylate) (PMMA). This guide also delves into the synthesis of MFA, provides detailed experimental protocols for its key reactions, and discusses the potential, though currently speculative, interaction of MFA-derived compounds with cellular signaling pathways.
Introduction: The Fluorine Advantage
The substitution of hydrogen with fluorine in organic molecules leads to dramatic changes in their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the fluorine atom is positioned at the α-carbon of the acrylate system, directly influencing the electron density of the carbon-carbon double bond and the carbonyl group. This electronic perturbation is the cornerstone of MFA's unique reactivity profile.[1]
The enhanced reactivity and stability conferred by the fluorine atom make MFA a valuable monomer for the synthesis of specialty polymers with desirable properties such as high thermal stability and chemical resistance.[2] These characteristics are of particular interest in the development of advanced materials for optical applications and in the design of novel drug delivery systems.
Synthesis of this compound
Several synthetic routes to this compound have been reported. One of the most common and industrially viable methods involves the base-induced elimination of hydrogen chloride from methyl 3-chloro-2-fluoropropionate.[2] Other methods include the dehydrobromination of 2-fluoro-2-bromoacetic acid methyl ester and the decarboxylation of 2-fluoropropane-1,3-diol dimethyl ester derivatives.[3]
Experimental Protocol: Synthesis of this compound via Elimination[4]
This protocol describes the synthesis of this compound from methyl 3-chloro-2-fluoropropionate.
Materials:
-
Methyl 3-chloro-2-fluoropropionate (98%)
-
Tribasic sodium phosphate (B84403) (Na₃PO₄)
-
2,6-di-tert-butyl-4-methylphenol (BHT) (polymerization inhibitor)
-
N-methylpyrrolidin-2-one (NMP) (solvent)
Procedure:
-
To a sulfonation flask equipped with a mechanical stirrer, heating mantle, and distillation apparatus, add 4 g (0.02 mol) of BHT, 500 g of NMP, and 360 g (2.2 mol) of tribasic sodium phosphate.
-
Heat the mixture to 150 °C with stirring.
-
Introduce 51 mg (2.2 x 10⁻⁴ mol) of BHT into the distillation receiver.
-
Apply a vacuum of 300 mbar to the system.
-
Begin the metered addition of a total of 287 g (98%, 2.0 mol) of methyl 3-chloro-2-fluoropropionate. The addition rate should be controlled to match the rate of distillation of the product, this compound.
-
Continue the distillation, and once the distillate stream ceases, gradually lower the vacuum to 150 mbar to recover any remaining product.
-
Once no more product distills, release the vacuum with nitrogen.
-
The collected distillate is purified by distillation to yield this compound as a colorless liquid.
Yield: Approximately 93.5% (205 g, 1.87 mol).[4]
Reactivity of this compound
The fluorine atom at the α-position significantly modulates the reactivity of the acrylate double bond, making it more susceptible to nucleophilic attack and influencing its behavior in polymerization and cycloaddition reactions.
Polymerization
This compound readily undergoes free-radical polymerization to produce poly(this compound) (PMFA). The electron-withdrawing fluorine atom influences the propagation and termination kinetics of the polymerization. While specific kinetic data for MFA is scarce in the public domain, a density functional theory (DFT) study on the propagation kinetics of α-substituted acrylates, including ethyl α-fluoroacrylate (EFA), provides valuable insights. The study suggests that the presence of the α-fluoro substituent affects the stability of the propagating radical and the transition state energy of the propagation step.[2]
Table 1: Comparison of Polymerization Kinetic Parameters for Methyl Acrylate and Methyl Methacrylate (B99206) at 60°C [5]
| Kinetic Parameter | Methyl Methacrylate (MMA) | Methyl Acrylate (MA) |
| Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | ~510 | ~27,800 |
| Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹) | ~2.1 x 10⁷ | Significantly Higher than MMA |
Experimental Protocol: Free-Radical Polymerization of this compound
This protocol provides a general procedure for the free-radical polymerization of MFA.
Materials:
-
This compound (MFA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
Procedure:
-
In a Schlenk flask, dissolve MFA (e.g., 5 g, 48 mmol) in anhydrous toluene (e.g., 20 mL).
-
Add AIBN (e.g., 0.08 g, 0.48 mmol, 1 mol% relative to monomer).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and seal.
-
Heat the reaction mixture in an oil bath at 60-70 °C for a specified time (e.g., 24 hours).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol (B129727) or hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Cycloaddition Reactions
The electron-deficient nature of the double bond in MFA makes it a good dienophile in Diels-Alder reactions. It can react with various dienes to form cyclic adducts, which are valuable intermediates in organic synthesis. Theoretical studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with methyl acrylate have shown that Lewis acid catalysis can enhance the reaction rate and stereoselectivity.[6] A similar effect can be anticipated for MFA.
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene
This is an adapted protocol, as a specific procedure for MFA was not found.
Materials:
-
This compound (MFA)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
-
Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve MFA (e.g., 1.04 g, 10 mmol) in the chosen anhydrous solvent (e.g., 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (e.g., 0.73 g, 11 mmol, 1.1 equivalents) to the solution with stirring.
-
If using a Lewis acid catalyst, it should be added to the MFA solution before the diene.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (if a catalyst was used) by carefully adding water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Michael Addition Reactions
The electron-poor double bond of MFA is highly susceptible to conjugate addition by nucleophiles in a Michael-type reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed.[7]
Experimental Protocol: Michael Addition of a Primary Amine to this compound
This is an adapted protocol based on general procedures for Michael additions to acrylates.[8]
Materials:
-
This compound (MFA)
-
Primary amine (e.g., benzylamine)
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (e.g., 1.07 g, 10 mmol) in methanol (e.g., 20 mL).
-
Add this compound (1.04 g, 10 mmol) to the solution at room temperature with stirring.
-
The reaction is typically exothermic and may not require heating. Stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Role in Drug Development: Poly(this compound) as a Drug Delivery Vehicle
While research on PMFA for drug delivery is still in its nascent stages, the well-established use of its non-fluorinated analog, PMMA, provides a strong foundation for its potential. PMMA is a biocompatible polymer widely explored for drug delivery applications, often formulated as microparticles or nanoparticles.[9] The introduction of fluorine into the polymer backbone is expected to modulate key properties relevant to drug delivery.
The C-F bond can increase the hydrophobicity of the polymer, which may influence drug loading and release kinetics, particularly for hydrophobic drugs. Furthermore, fluorinated polymers are known for their low surface energy and chemical inertness, which could enhance the stability of the drug delivery system.
Preparation of Poly(this compound) Nanoparticles for Drug Delivery
Polymeric nanoparticles can be prepared by various methods, including emulsion polymerization, nanoprecipitation, and solvent evaporation.[6][10]
Experimental Protocol: Preparation of PMFA Nanoparticles by Nanoprecipitation
This is a general protocol that can be adapted for PMFA.
Materials:
-
Poly(this compound) (PMFA)
-
A water-miscible organic solvent (e.g., acetone, tetrahydrofuran)
-
Water (as the non-solvent)
-
A surfactant (optional, e.g., Pluronic F68)
-
The drug to be encapsulated
Procedure:
-
Dissolve PMFA and the drug in the organic solvent.
-
Prepare an aqueous solution, optionally containing a surfactant.
-
Add the organic solution dropwise to the aqueous solution under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
The nanoparticles can be freeze-dried for long-term storage.
Drug Release Kinetics
The release of a drug from a polymer matrix is a complex process governed by factors such as diffusion, polymer degradation, and drug-polymer interactions. The release profile can often be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism. The increased hydrophobicity of PMFA compared to PMMA might lead to a more sustained release profile for encapsulated drugs.
Cellular Uptake and Potential Signaling Pathways
The interaction of drug-loaded nanoparticles with cells is a critical aspect of their therapeutic efficacy. The cellular uptake of nanoparticles is influenced by their size, surface charge, and surface chemistry.[11] Studies on fluorinated polymer nanoparticles suggest that they are readily taken up by cells, often via endocytic pathways.[12][13][14]
The direct interaction of MFA or PMFA with cellular signaling pathways has not been reported. However, it is well-documented that fluorinated organic molecules can act as enzyme inhibitors.[4][12] The strong electron-withdrawing nature of fluorine can alter the binding affinity of a molecule to the active site of an enzyme. Therefore, it is conceivable that MFA derivatives or degradation products of PMFA could potentially interact with and modulate the activity of key enzymes in cellular signaling cascades, such as kinases. This remains a speculative but intriguing area for future research in the context of drug development.
Visualizations
Logical Relationships and Experimental Workflows
Caption: Logical flow from fluorine's properties to MFA's reactivity and applications.
References
- 1. This compound | 2343-89-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The role of surface charge in cellular uptake and cytotoxicity of medical nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Genesis of Performance: A Technical Guide to the Discovery and History of Fluorinated Acrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated acrylate (B77674) monomers are a cornerstone of modern high-performance polymers, prized for their unique combination of properties including hydrophobicity, oleophobicity, low refractive index, and high thermal and chemical stability. These characteristics stem from the strong carbon-fluorine bond and the versatile acrylate functional group, which allows for facile polymerization. This technical guide delves into the historical discovery and development of these critical monomers, providing a detailed overview of their synthesis, properties, and the foundational research that propelled them into a wide array of applications, from advanced coatings and adhesives to specialized materials in the electronics and biomedical fields.
A Historical Perspective: The Dawn of Fluorinated Acrylates
The journey into fluorinated acrylate monomers began in the mid-20th century, building upon the burgeoning field of organofluorine chemistry. While the serendipitous discovery of polytetrafluoroethylene (PTFE) by Dr. Roy J. Plunkett at DuPont in 1938 ignited interest in fluoropolymers, the development of their acrylate counterparts followed a more deliberate path of scientific inquiry.
Early research focused on the synthesis of novel monomers that could impart the unique properties of fluorine to more easily processable polymer backbones. A pivotal moment in this exploration was the work on 1,1-dihydroperfluoroalkyl acrylates. Seminal research published in the mid-1950s laid the groundwork for the synthesis of these monomers. Further significant contributions came in the 1960s with studies on the preparation of fluoroalkyl acrylates and methacrylates derived from fluoroketones, expanding the library of available fluorinated monomers.[1]
These early investigations were largely driven by the need for materials with exceptional surface properties. The primary initial application for polymers derived from fluorinated acrylate monomers was as water and oil repellents for textiles and other surfaces. This demand spurred further research into the synthesis and polymerization of a wider variety of these monomers, leading to the development of the diverse range of fluorinated acrylates available today.
Synthesis of Fluorinated Acrylate Monomers: Foundational Methodologies
The synthesis of fluorinated acrylate monomers primarily relies on well-established esterification and transesterification reactions, tailored to accommodate the specific properties of fluorinated alcohols.
Direct Esterification
Direct esterification is a common and straightforward method for synthesizing fluorinated acrylate monomers. This reaction involves the acid-catalyzed condensation of a fluorinated alcohol with acrylic acid or methacrylic acid.
A general representation of this reaction is as follows:
Rf-OH + CH2=CR-COOH → Rf-OOC-CR=CH2 + H2O
Where:
-
Rf represents a fluoroalkyl group.
-
R is either H (for acrylates) or CH3 (for methacrylates).
The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often with a solvent that allows for the azeotropic removal of water to drive the reaction to completion.
Transesterification
Transesterification offers an alternative route, particularly when the direct esterification is challenging or when starting from a non-fluorinated acrylate. In this method, a simple alkyl acrylate (like methyl acrylate or ethyl acrylate) is reacted with a fluorinated alcohol in the presence of a catalyst.
The general reaction is:
Rf-OH + CH2=CR-COOR' → Rf-OOC-CR=CH2 + R'-OH
Where:
-
Rf is a fluoroalkyl group.
-
R is H or CH3.
-
R' is a simple alkyl group.
Catalysts for this reaction can be acids, bases, or organometallic compounds.
Acylation with Acryloyl Chloride
Another important synthetic route involves the reaction of a fluorinated alcohol with acryloyl chloride or methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.[2]
Rf-OH + CH2=CR-COCl → Rf-OOC-CR=CH2 + HCl
This method is often preferred for its high yields and milder reaction conditions compared to direct esterification.
Quantitative Data of Common Fluorinated Acrylate Monomers
The following table summarizes key physical properties of several widely used fluorinated acrylate monomers. This data is essential for researchers in selecting the appropriate monomer for a specific application and for predicting the properties of the resulting polymers.
| Monomer | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2,2,2-Trifluoroethyl acrylate (TFEA) | C₅H₅F₃O₂ | 154.09[3] | 46 @ 125 mmHg[4][5] | 1.216[4][5] | 1.350[4][5] |
| 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA) | C₆H₇F₃O₂ | 168.11 | 59 @ 100 mmHg[2] | 1.181[2] | 1.361[2] |
| 1H,1H,5H-Octafluoropentyl methacrylate | C₉H₈F₈O₂ | 300.14 | - | - | - |
| 1H,1H,2H,2H-Heptadecafluorodecyl methacrylate | C₁₄H₉F₁₇O₂ | 518.18 | - | - | - |
| Hexafluoro-iso-propyl methacrylate (HFIPMA) | C₇H₈F₆O₂ | 234.13 | - | - | 1.331[6] |
| Pentafluorophenyl acrylate (PFPA) | C₉H₃F₅O₂ | 238.11 | - | - | - |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of key fluorinated acrylate monomers, compiled from established literature and patents.
Synthesis of 2,2,2-Trifluoroethyl Acrylate (TFEA) via Esterification
Objective: To synthesize 2,2,2-trifluoroethyl acrylate from 2,2,2-trifluoroethanol (B45653) and acrylic acid.
Materials:
-
2,2,2-Trifluoroethanol
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (solvent)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2,2,2-trifluoroethanol (1.0 mol), acrylic acid (1.2 mol), p-toluenesulfonic acid (0.02 mol), and a small amount of hydroquinone.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove unreacted acrylic acid and the catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 2,2,2-trifluoroethyl acrylate.
Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA) via Acylation
Objective: To synthesize 2,2,2-trifluoroethyl methacrylate from 2,2,2-trifluoroethanol and methacryloyl chloride.
Materials:
-
2,2,2-Trifluoroethanol
-
Methacryloyl chloride
-
Triethylamine (B128534) (base)
-
Dichloromethane (B109758) (solvent)
-
Hydroquinone (polymerization inhibitor)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,2-trifluoroethanol (1.0 mol), triethylamine (1.1 mol), and a small amount of hydroquinone in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add methacryloyl chloride (1.05 mol) from the dropping funnel to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to yield 2,2,2-trifluoroethyl methacrylate.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the primary synthetic routes to fluorinated acrylate monomers.
References
- 1. scilit.com [scilit.com]
- 2. 2,2,2-Trifluoroethyl methacrylate | 352-87-4 [chemicalbook.com]
- 3. 2,2,2-Trifluoroethyl acrylate | C5H5F3O2 | CID 67889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,2-Trifluoroethyl acrylate | 407-47-6 [chemicalbook.com]
- 5. 2,2,2-三氟乙基丙烯酸酯 contains 100 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. polysciences.com [polysciences.com]
An In-depth Technical Guide to the Stability and Degradation Pathways of Methyl 2-fluoroacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoroacrylate (MFA) is a fluorinated acrylic monomer of significant interest in the development of advanced polymers for specialty applications, including in the pharmaceutical and drug delivery fields. The incorporation of a fluorine atom at the α-position of the acrylate (B77674) moiety imparts unique chemical and physical properties to the resulting polymers, such as enhanced thermal stability and chemical resistance.[1] However, the stability of the MFA monomer itself is a critical consideration during its synthesis, purification, storage, and polymerization, as well as in the assessment of its toxicological profile.
This technical guide provides a comprehensive overview of the current understanding of the stability and degradation pathways of this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this reactive monomer.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅FO₂ | [2][3] |
| Molecular Weight | 104.08 g/mol | [2][3] |
| CAS Number | 2343-89-7 | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 91 °C | [3] |
| Density | 1.12 g/cm³ | [3] |
| Refractive Index (n20D) | 1.39 | [3] |
| Solubility in Water | Slightly soluble | [2] |
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of initiators or inhibitors. As an acrylate, it is prone to polymerization, and its stability is often enhanced by the addition of inhibitors such as butylated hydroxytoluene (BHT).[3]
Thermal Stability
While specific quantitative data on the thermal degradation kinetics of the MFA monomer is limited in the public domain, general information suggests that fluorinated polymers exhibit high thermal stability.[4] The thermal degradation of poly(n-alkyl acrylates) is known to proceed via random chain scission.[5] For fluorinated polyacrylates, the main thermal degradation process is also random main-chain scission, which can yield the monomer, dimer, and other fragments.[4] It is important to avoid exposing MFA to high temperatures, as this can induce polymerization and decomposition.[6] For stabilized methyl acrylate, a maximum storage temperature of 35°C is recommended to prevent spontaneous polymerization.[6]
Photochemical Stability
Hydrolytic Stability
The hydrolysis of the ester linkage is a potential degradation pathway for this compound. This reaction is typically catalyzed by acids or bases.[8] While detailed kinetic studies on the hydrolysis of the MFA monomer are scarce, information on the hydrolysis of the polymer derived from MFA indicates that it can be hydrolyzed under basic conditions. For instance, a crosslinked (this compound)-divinylbenzene-1,7-octadiene terpolymer can be hydrolyzed with an excess of aqueous sodium hydroxide (B78521) solution at temperatures ranging from 30°C to 100°C over 15 to 25 hours.[9] This suggests that the ester group in MFA is susceptible to base-catalyzed hydrolysis.
The general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[10]
Aerobic Microbial Degradation
One study has reported that the aerobic microbial degradation of this compound follows first-order kinetics with a half-life of 14 days. This indicates that MFA can be biodegraded under certain environmental conditions.
Degradation Pathways
The primary degradation pathways for this compound are polymerization and hydrolysis. Other potential pathways include oxidation and photodegradation, although specific details for MFA are limited.
Polymerization
As an activated alkene, this compound is highly susceptible to polymerization, which can be initiated by radicals, heat, or light. This is the most significant "degradation" pathway in the context of monomer stability, as it leads to the loss of the monomeric species. The polymerization of MFA is often a desired reaction for the production of fluorinated polymers. The presence of a polymerization inhibitor is crucial for preventing spontaneous polymerization during storage and handling.[3]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. synthomer.com [synthomer.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 10. Solid phase extraction and HPLC analysis of toxic components eluted from methyl methacrylate dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 2-fluoroacrylate: Commercial Availability, Synthesis, and Polymerization Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 2-fluoroacrylate (MFA), a key monomer in the synthesis of advanced fluorinated polymers. This document details its commercial availability from various suppliers, provides established protocols for its synthesis, and outlines a representative method for its polymerization. The information is intended to support researchers and professionals in the fields of materials science, organic synthesis, and drug development.
Commercial Availability and Suppliers
This compound (CAS No. 2343-89-7) is available from a range of chemical suppliers, catering to both research and industrial needs.[1][2][3][4][5][6][7] The product is often supplied with a stabilizer, such as Butylated hydroxytoluene (BHT), to prevent premature polymerization.[6][7] Purity levels typically range from 95% to over 98%.[6][7] The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | CAS No. | Molecular Formula | Purity | Available Quantities | Notes |
| Tokyo Chemical Industry (TCI) | This compound (stabilized with BHT) | 2343-89-7 | C4H5FO2 | --- | 5g, 25g | --- |
| Simson Pharma Limited | Methyl fluoroacrylate | 2343-89-7 | --- | --- | In stock | Certificate of Analysis provided. |
| Benchchem | This compound | 2343-89-7 | C4H5FO2 | 95-97% (commercial samples may contain stabilizers) | --- | For research use only. |
| Chem-Impex | This compound (stabilized with BHT) | 2343-89-7 | C4H5FO2 | ≥ 98% (GC) | --- | --- |
| Nordmann | This compound | 2343-89-7 | C4H5FO2 | --- | --- | Intermediate for pharmaceuticals and fine chemicals.[1] |
| Luna | This compound | 2343-89-7 | --- | --- | Small samples available | Certificate of Analysis provided before sale.[2] |
| Suzhou Senfeida Chemical Co., Ltd. | High Quality this compound | 2343-89-7 | C4H5FO2 | --- | --- | Raw material for organic synthesis, pharmaceuticals, and agrochemicals.[3] |
| Shanghai Theorem Chemical Technology Co., Ltd. | This compound | 2343-89-7 | --- | 98% | --- | --- |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported in the literature.[8][9] A common and industrially relevant method involves the dehydrochlorination of Methyl 3-chloro-2-fluoropropionate.[6][10] An alternative approach utilizes the reaction of methyl fluorodichloroacetic acid methyl ester with zinc in a polar aprotic solvent.[11]
Synthesis of this compound from Methyl 3-chloro-2-fluoropropionate
This protocol is based on a base-induced elimination reaction.[6][10]
Reagents and Equipment:
-
Methyl 3-chloro-2-fluoropropionate (98%)
-
Tribasic sodium phosphate (B84403) (Na3PO4)
-
N-methylpyrrolidine (NMP)
-
2,6-di-tert-butyl-4-methylphenol (BHT) (polymerization inhibitor)
-
Sulfonation flask or similar reaction vessel equipped with a distillation apparatus
-
Heating mantle
-
Vacuum pump
-
Distillation receiver
Procedure:
-
To a sulfonation flask, add 4 g (0.02 mol) of BHT, 500 g of NMP, and 360 g (2.2 mol) of tribasic sodium phosphate.[10]
-
Heat the mixture to 150°C.[10]
-
Add a small amount of BHT (e.g., 51 mg) to the distillation receiver.[10]
-
Apply a vacuum of 300 mbar to the system.[10]
-
Begin the metered addition of 287 g (2.0 mol) of Methyl 3-chloro-2-fluoropropionate. The addition rate should be controlled to match the rate of distillation of the product, this compound.[10]
-
As the reaction proceeds, the product will distill over and be collected in the receiver.
-
Once the initial distillation ceases, gradually lower the vacuum to 150 mbar to ensure complete recovery of the product.[10]
-
After no more distillate is collected, release the vacuum with nitrogen and cool the reaction vessel.[10]
-
The collected distillate is the crude this compound. Further purification can be achieved by fractional distillation under reduced pressure. The expected yield is approximately 93.5%.[10]
Polymerization of this compound
This compound is a valuable monomer for the production of fluorinated polymers with applications in optical materials and pharmaceuticals.[8][9] A representative polymerization protocol to form a crosslinked terpolymer is described below, based on a patent application.[9]
Reagents and Equipment:
-
This compound
-
1,7-octadiene (crosslinker)
-
Divinylbenzene (crosslinker)
-
Lauroyl peroxide (initiator)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Prepare a monomer mixture with a weight ratio of 90:5:5 of this compound, 1,7-octadiene, and divinylbenzene, respectively.[9]
-
Add 0.5 parts by weight of lauroyl peroxide as the polymerization initiator to the monomer mixture.[9]
-
Heat the reaction mixture to initiate polymerization. The specific temperature and reaction time will depend on the desired polymer properties and should be determined empirically.
-
Once the polymerization is complete, cool the reaction mixture to room temperature.[9]
-
If the polymerization is carried out in an aqueous suspension, the aqueous phase can be removed.[9]
-
The solid polymer can be isolated by filtration.[9]
-
Wash the filtered solid with water and then with a methanol/water mixture to remove any unreacted monomers and initiator.[9]
-
The resulting product is a crosslinked (this compound)-divinylbenzene-1,7-octadiene terpolymer.[9]
Visualized Workflows
To further clarify the processes involved, the following diagrams illustrate the supply chain and a typical experimental workflow for the synthesis of this compound.
Caption: Supply chain for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound (2343-89-7) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound [lunachem.com]
- 3. High Supply High Quality this compound CAS 2343-89-7 - this compound and CAS 2343-89-7 [senfeida.en.made-in-china.com]
- 4. Methyl fluoroacrylate | CAS No- 2343-89-7 | Simson Pharma Limited [simsonpharma.com]
- 5. China China this compound Pricelist, Supplier Manufacturer, Supplier | Theorem Chemical [m.theoremchem.com]
- 6. This compound | 2343-89-7 | Benchchem [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [wap.guidechem.com]
- 9. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. RU2558147C1 - Method of obtaining methyl-2-fluoroacrylate - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Methyl 2-fluoroacrylate from Methyl Fluoroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of methyl 2-fluoroacrylate (MFA) from the starting material, methyl fluoroacetate (B1212596). The synthesis is a two-step process involving the formation of a key intermediate, methyl 2-fluoro-3-hydroxypropanoate (MFHP), followed by its conversion to the final product. This methodology is particularly relevant for researchers in organic synthesis, polymer chemistry, and drug development who require a reliable route to this important fluorinated monomer.
Introduction
This compound is a valuable monomer in the synthesis of fluorinated polymers with applications in materials science and is also a key intermediate in the preparation of various pharmaceuticals. While several synthetic routes to MFA exist, this document focuses on a pathway starting from the readily available but highly toxic precursor, methyl fluoroacetate. The described two-step approach offers a practical and scalable method for the laboratory synthesis of MFA.
Overall Reaction Scheme
The synthesis proceeds through two main stages:
-
Step 1: Synthesis of Methyl 2-fluoro-3-hydroxypropanoate (MFHP) via Claisen Condensation. Methyl fluoroacetate undergoes a Claisen condensation with dimethyl oxalate (B1200264) in the presence of a base to form a sodium enolate intermediate. This intermediate is then reacted with formaldehyde (B43269) to yield methyl 2-fluoro-3-hydroxypropanoate.[1]
-
Step 2: Conversion of Methyl 2-fluoro-3-hydroxypropanoate (MFHP) to this compound (MFA). The intermediate, MFHP, is converted to this compound through a base-catalyzed elimination reaction.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound from methyl fluoroacetate.
Table 1: Synthesis of Methyl 2-fluoro-3-hydroxypropanoate (MFHP)
| Parameter | Value | Reference |
| Starting Materials | Methyl fluoroacetate, Dimethyl oxalate, Sodium methoxide (B1231860), Formaldehyde | [1] |
| Solvent | Tetrahydrofuran (B95107) (THF) | [1] |
| Reaction Temperature | 20-30°C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield of Intermediate | 87% (of the sodium enolate intermediate) | [1] |
Table 2: Conversion of Methyl 2-fluoro-3-hydroxypropanoate (MFHP) to this compound (MFA)
| Parameter | Value | Reference |
| Starting Material | Methyl 2-fluoro-3-hydroxypropanoate | |
| Reagent | Acetic Anhydride or Thionyl Chloride followed by elimination | [2] |
| Yield | Not explicitly stated, but the conversion is described as facile. | |
| Purity | High purity achievable through distillation. |
Experimental Protocols
Step 1: Synthesis of Methyl 2-fluoro-3-hydroxypropanoate (MFHP)
This protocol is adapted from a patented procedure for the synthesis of the key intermediate, MFHP.[1]
Materials:
-
Methyl fluoroacetate
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe) solution in methanol (B129727) (27% by weight)
-
Tetrahydrofuran (THF)
-
Formaldehyde solution (e.g., 37% in water)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 5 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, add tetrahydrofuran (1 L), methyl fluoroacetate (460 g), and dimethyl oxalate (620 g).
-
Stir the mixture at 20-30°C for 10 minutes.
-
Slowly add a 27% by weight solution of sodium methoxide in methanol (1050 mL) dropwise to the mixture, maintaining the temperature between 20-30°C. The solution will turn from colorless to yellow.
-
After the addition is complete, continue stirring at 20-30°C for 4 hours.
-
Filter the resulting precipitate (the sodium enolate intermediate) and wash the filter cake with tetrahydrofuran (500 mL). This intermediate can be used directly in the next step.
-
In a separate flask, add the sodium enolate intermediate to a mixture of a suitable solvent (e.g., a mixture of THF and water) and formaldehyde solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
After completion, carefully acidify the reaction mixture with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-fluoro-3-hydroxypropanoate.
-
The crude product can be purified by vacuum distillation.
Step 2: Conversion of Methyl 2-fluoro-3-hydroxypropanoate (MFHP) to this compound (MFA)
This protocol describes a general procedure for the base-catalyzed elimination of MFHP to MFA.
Materials:
-
Methyl 2-fluoro-3-hydroxypropanoate (MFHP)
-
A suitable base (e.g., sodium methoxide, potassium hydroxide)
-
A high-boiling point aprotic solvent (e.g., N-methylpyrrolidone)
-
Polymerization inhibitor (e.g., hydroquinone (B1673460) or BHT)
-
Distillation apparatus
-
Vacuum source
Procedure:
-
To a round-bottom flask equipped with a distillation head and a receiving flask, add the high-boiling point solvent and a catalytic amount of a polymerization inhibitor.
-
Heat the solvent to a temperature that will allow for the distillation of the product as it is formed (the boiling point of MFA is approximately 91-94°C at atmospheric pressure).
-
In a separate vessel, dissolve the methyl 2-fluoro-3-hydroxypropanoate in a small amount of the reaction solvent.
-
Slowly add the solution of MFHP and a suitable base to the hot solvent in the reaction flask. The MFA will form and distill over.
-
Collect the distilled this compound in the receiving flask, which should be cooled in an ice bath and contain a small amount of polymerization inhibitor.
-
The collected product can be further purified by fractional distillation under reduced pressure.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the synthesis of this compound.
References
Lab-scale preparation of high purity Methyl 2-fluoroacrylate
An Application Note on the Lab-Scale Preparation of High-Purity Methyl 2-fluoroacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MFA) is a pivotal monomer in the synthesis of fluorinated polymers, which are integral to the development of advanced materials with applications in pharmaceuticals, coatings, and optical fibers.[1][2][3] Its unique properties, imparted by the fluorine atom, enhance chemical resistance, thermal stability, and biocompatibility of the resulting polymers.[1] This document provides detailed protocols for the lab-scale synthesis of high-purity this compound, focusing on practical and efficient methodologies. Key quantitative data are summarized for comparative analysis, and experimental workflows are visually represented.
Introduction
This compound (C₄H₅FO₂) is a colorless liquid and a key building block in organic synthesis, particularly for creating fluorinated polymers and specialty chemicals.[1][4] The presence of a fluorine atom at the α-position of the acrylate (B77674) group confers unique reactivity, making it a valuable intermediate in the synthesis of biologically active compounds and high-performance materials.[1][5] The synthesis of high-purity MFA is crucial as impurities can significantly affect polymerization processes and the properties of the final products. However, MFA is prone to polymerization, requiring careful handling and the use of inhibitors during synthesis and purification.[5][6] This note details established methods for its preparation, with a focus on achieving high purity on a laboratory scale.
Overview of Synthetic Routes
Several synthetic strategies for this compound have been reported. The most common and industrially viable methods often involve the dehydrohalogenation of a suitable precursor.
-
Dehydrochlorination of Methyl 3-chloro-2-fluoropropionate: This method involves the elimination of hydrogen chloride from methyl 3-chloro-2-fluoropropionate using a non-nucleophilic base in a high-boiling point solvent. This route is advantageous due to its high yield and relatively straightforward procedure.[7]
-
Synthesis from Methyl Fluorodichloroacetate: This approach utilizes a reaction between methyl fluorodichloroacetate, trifluoroacetic acid chloromethyl ether, and activated zinc in a polar aprotic solvent. The product is distilled from the reaction mixture under reduced pressure as it forms.[5][8]
-
Indirect Synthesis via Methyl 2-fluoro-3-hydroxypropanoate (MFHP): This strategy addresses the storage and handling challenges of the volatile and reactive MFA. MFHP, a more stable precursor, is synthesized from Claisen salts and formaldehyde (B43269) and can be converted to MFA when needed.[9]
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic methods to facilitate comparison.
| Parameter | Dehydrochlorination of Methyl 3-chloro-2-fluoropropionate | Synthesis from Methyl Fluorodichloroacetate | Synthesis of MFHP (MFA Precursor) |
| Starting Material | Methyl 3-chloro-2-fluoropropionate | Methyl fluorodichloroacetate, Trifluoroacetic acid chloromethyl ether | Claisen salt, Formaldehyde |
| Key Reagents | Tribasic sodium phosphate (B84403), N-methylpyrrolidin-2-one (NMP) | Activated Zinc, DMF/NMP | Sodium bicarbonate, Water |
| Reported Yield | ~93.5%[5][7] | 50-60%[5][8] | 81.3% (for MFHP)[9] |
| Reported Purity | 95%[7] | High purity after vacuum distillation | 99.3% (for MFHP by GC)[9] |
| Reaction Temperature | 150°C[5][7] | Moderate Temperature | 20-30°C[9] |
| Reaction Pressure | 150-300 mbar (Vacuum)[5][7] | Reduced pressure for distillation | Atmospheric |
Experimental Protocols
Protocol 1: Dehydrochlorination of Methyl 3-chloro-2-fluoropropionate
This protocol is based on a high-yield method involving the elimination of HCl.[5][7]
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a distillation head connected to a condenser and receiving flask.
-
Heating mantle with temperature control.
-
Vacuum pump.
-
Methyl 3-chloro-2-fluoropropionate (98%)
-
Tribasic sodium phosphate (Na₃PO₄)
-
N-methylpyrrolidin-2-one (NMP)
-
2,6-di-tert-butyl-4-methylphenol (BHT) as a polymerization inhibitor.[5][7]
Procedure:
-
Reaction Setup: Into a dry three-neck flask, add N-methylpyrrolidin-2-one (500 g), tribasic sodium phosphate (360 g, 2.2 mol), and BHT (4 g, 0.02 mol).[7] Add a small amount of BHT (e.g., 50 mg) to the receiving flask to stabilize the distilled product.[7]
-
Heating: Heat the mixture to 150°C with vigorous stirring.[7]
-
Reactant Addition: Once the temperature is stable, apply a vacuum of 300 mbar.[7] Begin the dropwise addition of methyl 3-chloro-2-fluoropropionate (287 g, 2.0 mol) via the dropping funnel.[7]
-
Distillation: The product, this compound, will distill over as it is formed.[7] The rate of addition should be controlled to match the rate of distillation.
-
Product Collection: Continue the distillation until no more product is collected at 300 mbar.
-
Maximizing Yield: To maximize recovery, gradually lower the vacuum to 150 mbar and continue collecting the distillate.[5][7]
-
Completion: Once the distillation ceases, release the vacuum with nitrogen, cool the reaction flask, and discharge the residue. The collected distillate is the final product.[7]
-
Purity and Yield: This method yields approximately 205 g (93.5%) of colorless this compound with a purity of 95%.[7] Further purification can be achieved by fractional distillation if required.
Purification and Handling
High-purity this compound is typically obtained through distillation.
-
Vacuum Distillation: Due to its relatively low boiling point (91°C), vacuum distillation is an effective method for purification and for separating the product from high-boiling solvents and reagents.[1][2] It is often performed concurrently with the reaction to drive the equilibrium forward.[5]
-
Polymerization Inhibition: MFA readily polymerizes, especially at elevated temperatures. It is imperative to use polymerization inhibitors such as BHT or hydroquinone (B1673460) during both the synthesis and any purification steps.[5][6] Commercial preparations are typically stabilized with BHT.[1]
-
Storage: The purified product should be stored at low temperatures (2-8°C) in the presence of a stabilizer to prevent polymerization during storage.[1][4]
Characterization
The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the final product. A purity of >98% is common for commercial grades.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (104.08 g/mol ).[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹⁹F-NMR can be used to confirm the chemical structure.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.
Caption: Workflow for MFA synthesis via dehydrochlorination.
Caption: Logical relationship of components in MFA synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. High Supply High Quality this compound CAS 2343-89-7 - this compound and CAS 2343-89-7 [senfeida.en.made-in-china.com]
- 5. This compound | 2343-89-7 | Benchchem [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. RU2558147C1 - Method of obtaining methyl-2-fluoroacrylate - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Free Radical Polymerization of Methyl 2-fluoroacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoroacrylate (MFA) is a fluorinated monomer that, upon polymerization, yields poly(this compound) (PMFA), a polymer with unique properties conferred by the fluorine atom. These properties include high thermal stability, distinct optical characteristics, and potentially low surface energy, making it a material of interest for various applications, including specialty coatings, optical fibers, and biomedical devices. This document provides detailed protocols for the free radical polymerization of this compound, offering guidance on solution and bulk polymerization techniques. The information is compiled from scientific literature and patents to aid researchers in the successful synthesis and characterization of PMFA.
Physicochemical Properties and Kinetic Data
A summary of the physicochemical properties of this compound and kinetic data for its polymerization are presented below.
| Property | Value | Reference |
| Monomer Properties | ||
| Molecular Formula | C₄H₅FO₂ | [1] |
| Molecular Weight | 104.08 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 91 °C @ 750 mmHg | [1] |
| Density | 1.114 g/mL @ 20 °C | [1] |
| Polymerization Kinetics (in Acetonitrile (B52724) with AIBN) | ||
| Rate of Polymerization (Rₚ) | Rₚ = k[AIBN]⁰·⁶[MFA]¹·¹ | [2][3] |
| Overall Activation Energy | 73.6 kJ/mol | [2][3] |
| Polymer Properties | ||
| Glass Transition Temperature (T₉) | 128 °C | [2][3][4] |
| Thermal Stability (10% weight loss in N₂) | 350 °C | [2][3][4] |
| Q value (Q-e scheme) | 0.47 | [2][3][4] |
| e value (Q-e scheme) | 0.73 | [2][3][4] |
Experimental Protocols
Detailed methodologies for the free radical polymerization of this compound are provided below for both solution and bulk techniques.
Protocol 1: Solution Polymerization
This protocol is based on the kinetic studies performed by Pittman et al., using azobisisobutyronitrile (AIBN) as the initiator and acetonitrile as the solvent.[2][3]
Materials:
-
This compound (MFA), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Acetonitrile, anhydrous
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in anhydrous acetonitrile. The concentrations can be varied to study the polymerization kinetics.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at a controlled temperature (e.g., 60-80 °C). The polymerization time will depend on the desired conversion and the specific reaction conditions.
-
Termination and Precipitation: After the desired reaction time, cool the flask to room temperature to quench the polymerization. Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring to precipitate the polymer.
-
Purification: Filter the precipitated poly(this compound), wash it with fresh methanol to remove any unreacted monomer and initiator residues, and dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Bulk Polymerization
This protocol provides a general procedure for the bulk polymerization of this compound.
Materials:
-
This compound (MFA), purified and inhibitor-free
-
Benzoyl peroxide or AIBN as initiator
-
Reaction vessel (e.g., glass ampoule or sealed tube)
-
Nitrogen or Argon source
-
Heating source (e.g., water bath or oven)
Procedure:
-
Preparation: Add the purified this compound and a specific amount of the initiator to the reaction vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) to remove oxygen.
-
Sealing: Seal the reaction vessel under the inert atmosphere.
-
Polymerization: Place the sealed vessel in a heating source at a controlled temperature (the temperature will depend on the initiator used, typically 60-80 °C for AIBN or benzoyl peroxide). The polymerization time will vary based on the desired conversion.
-
Isolation: After the polymerization is complete, cool the vessel and carefully break it to retrieve the solid polymer. The polymer can then be purified by dissolving it in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) and reprecipitating it in a non-solvent like methanol.
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.
Visualizations
Free Radical Polymerization Workflow
The following diagram illustrates the general workflow for the free radical polymerization of this compound.
Caption: General workflow for free radical polymerization.
Signaling Pathway of Free Radical Polymerization
The following diagram outlines the fundamental steps of the free radical polymerization mechanism.
Caption: Mechanism of free radical polymerization.
References
Application Notes and Protocols: Copolymerization of Methyl 2-fluoroacrylate with Styrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of copolymers of methyl 2-fluoroacrylate (MFA) and styrene (B11656). The introduction of fluorine atoms into polymers can significantly alter their chemical and physical properties, including thermal stability, chemical resistance, and surface properties. The copolymerization of styrene with MFA offers a versatile platform for creating novel materials with tailored characteristics. While specific experimental data for the styrene-MFA system is limited in publicly available literature, this document provides a comprehensive guide based on established principles of free-radical polymerization and analogous data from the well-studied styrene-methyl methacrylate (B99206) (MMA) system.
Introduction
This compound (MFA) is a fluorinated acrylate (B77674) monomer used in the synthesis of polymers with unique mechanical and optical properties.[1][2] Its copolymerization with styrene, a widely used vinyl monomer, can lead to the development of novel copolymers with a combination of properties derived from both monomers. Polystyrene is known for its good mechanical and thermal properties, though it can be brittle and has poor weathering resistance.[3] The incorporation of MFA is expected to enhance properties such as chemical resistance and thermal stability.
This document outlines the procedures for the free-radical copolymerization of styrene and MFA, methods for determining copolymer composition, and techniques for characterizing the resulting copolymer.
Materials and Methods
Materials
-
Styrene (St): Inhibitor should be removed prior to use by washing with an aqueous solution of sodium hydroxide, followed by washing with deionized water, drying over anhydrous magnesium sulfate, and distillation under reduced pressure.[3]
-
This compound (MFA): Can be synthesized according to literature methods or obtained from commercial suppliers.[4] As an acrylate, it is typically supplied with an inhibitor which should be removed before polymerization.
-
Initiator: Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) are common free-radical initiators.[5][6] AIBN is highly toxic and should be handled with care in a fume hood.[5]
-
Solvent: Anhydrous benzene, toluene, or tetrahydrofuran (B95107) (THF) can be used as the polymerization solvent.[3][5]
-
Precipitating Agent: Methanol is commonly used to precipitate the synthesized copolymer.[5]
-
Nitrogen Gas: Used to create an inert atmosphere for the polymerization reaction.[5]
Safety Precautions
-
MFA is flammable and can be harmful if inhaled or in contact with skin. It is irritating to the eyes, respiratory system, and skin.[1]
-
Styrene is a toxic and irritant monomer.[5]
-
AIBN is a highly toxic compound.[5]
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn.[5]
Experimental Protocols
Free-Radical Copolymerization of Styrene and this compound
This protocol is adapted from established procedures for the free-radical copolymerization of styrene and methyl methacrylate.[5][6]
Objective: To synthesize a series of poly(styrene-co-methyl 2-fluoroacrylate) copolymers with varying monomer feed ratios.
Procedure:
-
Monomer and Initiator Preparation: Prepare stock solutions of styrene and MFA in the chosen solvent. A series of reaction flasks are charged with varying molar ratios of styrene and MFA.
-
Initiator Addition: Add a calculated amount of initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total monomer concentration) to each flask.[5]
-
Degassing: Seal the flasks with rubber septa and degas the solutions by bubbling with nitrogen gas for approximately 20-30 minutes to remove oxygen, which can inhibit the polymerization.[5]
-
Polymerization: Immerse the reaction flasks in a thermostated oil bath set to the desired reaction temperature (e.g., 60-70 °C for AIBN).[6] The polymerization should be allowed to proceed for a time sufficient to achieve a low to moderate conversion (typically less than 10%) to ensure that the copolymer composition is representative of the initial monomer feed ratio.
-
Termination and Precipitation: After the desired reaction time, quench the polymerization by cooling the flasks in an ice bath.[5]
-
Isolation of the Copolymer: Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.[5]
-
Purification: Collect the precipitated polymer by filtration. To remove unreacted monomers and initiator, redissolve the polymer in a suitable solvent (e.g., THF) and reprecipitate it into methanol. Repeat this process 2-3 times.[5]
-
Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Determination of Copolymer Composition
The composition of the synthesized copolymer can be determined using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) or Nuclear Magnetic Resonance (NMR) spectroscopy. UV-Visible spectroscopy can also be utilized, leveraging the strong UV absorbance of the styrene units.[5]
Using UV-Visible Spectroscopy (Adapted from Styrene/MMA system): [5]
-
Prepare a series of standard solutions of polystyrene in a suitable solvent (e.g., THF) with known concentrations.
-
Measure the absorbance of the standard solutions at a wavelength where styrene absorbs and MFA does not (e.g., around 260-270 nm).
-
Create a calibration curve by plotting absorbance versus the concentration of polystyrene.
-
Prepare a solution of the unknown poly(styrene-co-MFA) copolymer of a known total concentration in the same solvent.
-
Measure the absorbance of the copolymer solution at the same wavelength.
-
Using the calibration curve, determine the concentration of styrene in the copolymer solution.
-
Calculate the weight and molar percentage of styrene in the copolymer. The percentage of MFA can be determined by difference.
Data Presentation
Due to the lack of specific experimental data for the copolymerization of styrene with MFA in the reviewed literature, the following tables present data for the analogous and well-characterized copolymerization of styrene (M1) with methyl methacrylate (M2). This data serves as a valuable reference for understanding the expected behavior of the styrene-MFA system.
Table 1: Reactivity Ratios for Styrene (M1) and Methyl Methacrylate (M2) Copolymerization in Different Solvents.
| Solvent | r1 (Styrene) | r2 (Methyl Methacrylate) | r1 * r2 | Temperature (°C) | Method | Reference |
| Benzene | 0.45 | 0.38 | 0.171 | 70 | Fineman-Ross | [3][6] |
| Benzene | 0.49 | 0.35 | 0.172 | 70 | Kelen-Tüdos | [3][6] |
| Bulk | 0.52 | 0.46 | 0.239 | 60 | - | |
| vlCO2 | 0.61 | 0.42 | 0.256 | 65 | Nonlinear Least-Squares |
The product of the reactivity ratios (r1 * r2) being less than 1 for the styrene/MMA system suggests a tendency towards random incorporation of the monomers into the copolymer chain.[3][6]
Table 2: Example of Copolymer Composition Data for Styrene/MMA. [6]
| Mole Fraction of Styrene in Feed (f1) | Mole Fraction of Styrene in Copolymer (F1) |
| 0.20 | 0.29 |
| 0.40 | 0.46 |
| 0.60 | 0.59 |
| 0.80 | 0.75 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of poly(styrene-co-MFA).
Logical Relationship of Copolymerization Parameters
Caption: Relationship between inputs and outputs in styrene-MFA copolymerization.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 2343-89-7 | Benchchem [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Applications of Poly(methyl 2-fluoroacrylate) in Optical Fibers: Application Notes and Protocols
For Researchers, Scientists, and Professionals in Materials Science and Optical Engineering
Introduction
Poly(methyl 2-fluoroacrylate) (PMFA) is a fluorinated acrylate (B77674) polymer that holds significant promise for applications in plastic optical fibers (POFs). The substitution of a fluorine atom at the alpha position of the acrylate group imparts unique properties to the polymer, distinguishing it from conventional materials like poly(methyl methacrylate) (PMMA). These properties include potentially lower optical attenuation, enhanced thermal stability, and a modified refractive index, making PMFA a candidate for next-generation optical communication and sensing technologies. This document provides an overview of the applications of PMFA in optical fibers, summarizes its material properties, and details experimental protocols for its synthesis and fabrication into optical fibers.
While this compound (MFA), the monomer for PMFA, has applications as an intermediate in the pharmaceutical industry, the direct application of the polymer in drug development is not well-documented.[1] The primary focus of this document is on its use in materials science and optics.
Properties of Poly(this compound) and its Monomer
The performance of an optical fiber is intrinsically linked to the properties of its constituent materials. While extensive data on the homopolymer of this compound is limited in publicly available literature, we can infer its properties from data on the monomer, related fluorinated polymers, and comparative data with PMMA. Fluorination is a known strategy to enhance the properties of polymers for optical applications, generally leading to a lower refractive index and reduced optical loss in the near-infrared spectrum.[2]
Table 1: Physical and Chemical Properties of this compound (MFA) Monomer and Comparative Polymers
| Property | This compound (MFA) Monomer | Poly(methyl methacrylate) (PMMA) | Notes |
| Chemical Formula | C4H5FO2[3] | (C5H8O2)n | |
| Molecular Weight | 104.08 g/mol [3] | - | |
| Appearance | Transparent Liquid[3] | Transparent Solid[4] | |
| Density | 1.114 g/mL @ 20 °C[3] | ~1.18 g/cm³[4] | |
| Boiling Point | 91 °C @ 750 mmHg[3] | - | |
| Melting Point | -42 °C[3] | - | |
| Refractive Index (nD) | 1.39 @ 20 °C[3] | ~1.49[4] | The lower refractive index of the monomer suggests the polymer will also have a lower refractive index than PMMA. |
| Glass Transition Temp. (Tg) | - | ~105 °C[5] | The Tg of PMFA is expected to be influenced by its molecular weight and tacticity. |
| Solubility in Water | Slightly soluble[3] | Low water absorption capacity[4] |
Table 2: Expected Optical and Mechanical Properties of Poly(this compound) for Optical Fibers
| Property | Expected Value/Range for PMFA | Comparative Value for PMMA | Significance for Optical Fibers |
| Refractive Index | < 1.49 | ~1.49[4] | A lower core refractive index requires a cladding material with an even lower index to guide light. Fluoropolymers are often used as cladding materials due to their low refractive indices.[6] |
| Optical Attenuation | Potentially lower than PMMA in the NIR | ~130 dB/km at 650 nm[7] | Lower attenuation allows for data transmission over longer distances. |
| Young's Modulus | Data not available | 1.8 - 3.1 GPa[8] | Influences the flexibility and mechanical robustness of the fiber. |
| Tensile Strength | Data not available | 48 - 76 MPa[8] | Determines the fiber's resistance to breaking under tension. |
| Thermal Stability | Potentially higher than PMMA | Heat Distortion Temp. ~96 °C[9] | Higher thermal stability is crucial for applications in environments with elevated temperatures, such as in automotive networks.[10] |
Logical Workflow for Development of PMFA Optical Fibers
The development of poly(this compound) optical fibers follows a logical progression from monomer synthesis to the characterization of the final fiber. This workflow ensures that the material properties are suitable for the intended optical applications and that the fabrication process is optimized for performance.
Experimental Protocols
The following protocols are based on established methods for the synthesis of acrylate monomers, polymerization, and the fabrication of polymer optical fibers. These should be adapted and optimized for poly(this compound).
Protocol 1: Synthesis of this compound (MFA) Monomer
This protocol is based on the dehydrochlorination of methyl 3-chloro-2-fluoropropionate.[10]
Materials:
-
Methyl 3-chloro-2-fluoropropionate
-
N-methylpyrrolidine (NMP)
-
Tribasic sodium phosphate
-
Di-tert-butylhydroxytoluene (BHT) (polymerization inhibitor)
-
Nitrogen gas
Equipment:
-
Reaction vessel with a stirrer, thermometer, and distillation setup
-
Vacuum pump
-
Heating mantle
Procedure:
-
To the reaction vessel, add NMP, tribasic sodium phosphate, and a catalytic amount of BHT.
-
Heat the mixture to 150 °C under a nitrogen atmosphere.
-
Slowly add methyl 3-chloro-2-fluoropropionate to the reaction mixture while maintaining the temperature.
-
The product, this compound, will distill over. Collect the distillate.
-
Purify the collected MFA by vacuum distillation. It is crucial to add a polymerization inhibitor like BHT to the distillation flask and the collection flask to prevent premature polymerization.
Protocol 2: Bulk Polymerization of this compound
This protocol describes a general procedure for the bulk polymerization of an acrylate monomer, which can be adapted for MFA.
Materials:
-
Purified this compound (MFA) monomer
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Polymerization ampoule or reaction vessel
-
Nitrogen or Argon gas
-
Solvent for purification (e.g., chloroform)
-
Non-solvent for precipitation (e.g., methanol)
Equipment:
-
Schlenk line or glovebox for inert atmosphere
-
Heating bath or oven with temperature control
-
Vacuum oven
Procedure:
-
Add the purified MFA monomer to the polymerization ampoule.
-
Add the desired amount of AIBN initiator (typically 0.1-1 mol% relative to the monomer).
-
Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Seal the ampoule under vacuum or an inert atmosphere.
-
Place the ampoule in a heating bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time (several hours to days, depending on the desired molecular weight and conversion).
-
After polymerization, cool the ampoule and break it open.
-
Dissolve the resulting polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent like methanol.
-
Filter and collect the precipitated polymer.
-
Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 3: Fabrication of a Step-Index Optical Fiber Preform
This protocol describes the fabrication of a polymer preform, which is the macroscopic rod that is subsequently drawn into a fiber.
Materials:
-
Purified poly(this compound) for the core
-
A suitable cladding polymer with a lower refractive index (e.g., a highly fluorinated acrylate copolymer)
-
Cylindrical mold (e.g., made of PTFE or glass)
Equipment:
-
Oven with precise temperature control
-
Vacuum oven
Procedure:
-
Prepare a cylindrical rod of the cladding material. This can be done by polymerizing the cladding monomer in a cylindrical mold.
-
Drill a concentric hole through the center of the cladding rod. The diameter of this hole will determine the core-to-cladding ratio of the final fiber.
-
Prepare a solution of the PMFA core material in a suitable solvent or use the molten polymer.
-
Fill the central hole of the cladding rod with the PMFA solution or melt.
-
If using a solution, slowly evaporate the solvent under controlled temperature and vacuum to avoid the formation of bubbles. If using a melt, slowly cool the assembly to minimize internal stresses.
-
Anneal the resulting preform at a temperature below the glass transition temperatures of the core and cladding materials to relieve any internal stresses.
Protocol 4: Drawing of the Optical Fiber
This protocol outlines the general process of drawing a polymer preform into an optical fiber.
Equipment:
-
Fiber drawing tower, including a preform feeding mechanism, a furnace, a diameter monitor, and a capstan for pulling the fiber.
Procedure:
-
Mount the preform in the feeding mechanism at the top of the drawing tower.
-
Lower the bottom end of the preform into the furnace.
-
Heat the furnace to a temperature above the glass transition temperature of the preform materials, where they become soft and can be drawn. The optimal temperature will need to be determined experimentally to achieve a stable draw.
-
Once the tip of the preform has softened and started to drop, attach it to the capstan at the bottom of the tower.
-
Start the capstan to pull the fiber from the preform.
-
The fiber diameter is controlled by the preform feed speed and the fiber drawing speed. Use the diameter monitor to provide feedback to control these parameters and maintain a constant fiber diameter.
-
The drawn fiber can be coated with a protective layer (e.g., a UV-curable acrylate) to improve its mechanical strength and durability.
Characterization of PMFA Optical Fibers
After fabrication, the optical, mechanical, and thermal properties of the PMFA optical fiber should be thoroughly characterized.
Optical Characterization:
-
Attenuation Spectrum: Measured using the cut-back method. A broadband light source is launched into a long length of the fiber, and the output spectrum is recorded. A short section of the fiber is then cut from the output end, and the output spectrum is recorded again. The difference in the spectra is used to calculate the attenuation as a function of wavelength.
-
Refractive Index Profile: Can be measured using a refractive index profiler. This is particularly important for graded-index fibers.
Mechanical Characterization:
-
Tensile Strength and Young's Modulus: Measured using a universal testing machine. A length of fiber is clamped at both ends and pulled at a constant rate until it breaks. The stress-strain curve provides the tensile strength and Young's modulus.
Thermal Characterization:
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC).
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA), which measures the weight loss of the material as a function of temperature.
Conclusion
Poly(this compound) presents a compelling alternative to traditional materials for plastic optical fibers, with the potential for improved performance characteristics. While there is a need for more comprehensive studies to fully characterize the homopolymer and optimize its use in optical fibers, the general advantages of fluorinated polymers suggest that PMFA is a promising material for further research and development in the field of optical communications and sensing. The protocols provided herein offer a foundation for researchers to synthesize and fabricate PMFA-based optical fibers and to systematically investigate their properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 5. designerdata.nl [designerdata.nl]
- 6. 相关内容暂不可用 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. PMMA [mit.edu]
- 9. Thermal Effect on Poly(methyl methacrylate) (PMMA) Material Removal in the Micromilling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Methyl 2-fluoroacrylate (MFA) for Specialty Coatings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl 2-fluoroacrylate (MFA) as a monomer in the synthesis of specialty coatings. The unique properties imparted by the fluorine atom make poly(this compound) (PMFA) an excellent candidate for high-performance applications where durability, chemical resistance, and specific surface properties are required.
Introduction to this compound in Specialty Coatings
This compound (MFA) is a fluorinated acrylic monomer used in the production of specialty polymers.[1] The presence of a fluorine atom at the alpha-position of the acrylate (B77674) group provides unique properties to the resulting polymer, poly(this compound) (PMFA).[2] Fluorinated polymers are sought after for applications in specialty coatings due to their low surface tension, non-wettability by water and oil, and non-adhesive nature.[3]
Polymers derived from MFA exhibit enhanced thermal stability, chemical inertness, and low surface energy.[4][5] These characteristics make them ideal for use in advanced coatings, adhesives, and sealants that require superior chemical resistance and durability.[6] In the realm of specialty coatings, PMFA can be utilized to create surfaces with high resistance to staining, weathering, and chemical damage.[7] Applications include protective coatings for automotive and aerospace industries, anti-graffiti coatings, and self-cleaning surfaces.[6][8]
Data Presentation
The following tables summarize the key quantitative data for this compound and its corresponding homopolymer.
Table 1: Properties of this compound (MFA) Monomer
| Property | Value | Reference |
| Chemical Formula | C₄H₅FO₂ | [1] |
| Molecular Weight | 104.08 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Density | 1.114 g/mL at 20 °C | [1] |
| Boiling Point | 91 °C | [6] |
| Refractive Index (n20D) | 1.39 | [6] |
| CAS Number | 2343-89-7 | [6] |
Table 2: Typical Properties of Poly(this compound) (PMFA) for Coatings
| Property | Description | Reference |
| Surface Energy | Low, leading to hydrophobic and oleophobic properties. | [5] |
| Water Contact Angle | Can be high (e.g., >100°), indicating significant hydrophobicity. | [3][9] |
| Thermal Stability | The carbon-fluorine bond enhances thermal stability. | [10] |
| Chemical Resistance | Resistant to solvents, acids, and bases. | [10] |
| Adhesion | Can be tailored by copolymerization with functional monomers. | [3] |
| Glass Transition Temperature (Tg) | Varies with molecular weight. | [11] |
Experimental Protocols
3.1. Synthesis of this compound (MFA)
There are several routes for the synthesis of MFA.[2] One common method involves the dehydrobromination of 2-fluoro-2-bromoacetic acid methyl ester.[2] A simplified representation of a synthesis route is provided below.
-
Disclaimer: The synthesis of MFA involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of MFA via Dehydrobromination
Materials:
-
2-fluoro-2-bromoacetic acid methyl ester
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Inhibitor (e.g., hydroquinone)
-
Anhydrous solvent (e.g., diethyl ether)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-fluoro-2-bromoacetic acid methyl ester in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DBU in anhydrous diethyl ether to the cooled solution over 1-2 hours with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[2]
3.2. Polymerization of this compound
The following protocol describes the synthesis of poly(this compound) via free-radical solution polymerization.
Protocol: Solution Polymerization of MFA
Materials:
-
This compound (MFA) monomer, freshly distilled
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Anhydrous toluene (B28343) as the solvent
-
Methanol (B129727) as the precipitating solvent
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert gas supply (nitrogen or argon)
-
Oil bath
Procedure:
-
In a round-bottom flask, dissolve the desired amount of MFA monomer in anhydrous toluene.
-
Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the monomer).
-
Deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for 20-30 minutes.
-
Heat the reaction mixture to 70-80 °C in an oil bath under a continuous inert atmosphere.
-
Maintain the reaction at this temperature for 4-24 hours, depending on the desired conversion and molecular weight.
-
Monitor the polymerization progress by taking small aliquots and analyzing the conversion (e.g., by gravimetry or NMR).
-
After the desired time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
3.3. Formulation and Application of PMFA Coating
Protocol: Simple Coating Formulation and Application
Materials:
-
Synthesized poly(this compound) (PMFA)
-
A suitable solvent (e.g., methyl ethyl ketone (MEK) or a mixture of toluene and acetone)
-
Substrate for coating (e.g., glass slides, metal panels)
-
Spin coater or dip coater
Procedure:
-
Prepare a polymer solution by dissolving a specific concentration of PMFA (e.g., 5-10 wt%) in the chosen solvent. Stir until the polymer is fully dissolved.
-
Thoroughly clean the substrate surface. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) and drying with a stream of nitrogen.[12]
-
Apply the PMFA solution to the prepared substrate using a spin coater or dip coater to ensure a uniform film thickness.
-
Cure the coated substrate in an oven at a temperature above the polymer's glass transition temperature but below its degradation temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes) to remove the solvent and anneal the film.[13]
3.4. Characterization of PMFA and Coating
Protocols for Characterization:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized PMFA.[11]
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the PMFA.[11]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer.[8]
-
Contact Angle Measurement: Assess the hydrophobicity and oleophobicity of the PMFA coating by measuring the static contact angles of water and diiodomethane (B129776) droplets on the surface.[9]
-
Adhesion Test (ASTM D3359): Evaluate the adhesion of the coating to the substrate using the tape test method.
Visualizations
Caption: Synthesis pathway for this compound (MFA).
Caption: Experimental workflow for the polymerization of MFA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Preparation and Surface Properties Study of Novel Fluorine-Containing Methacrylate Polymers for Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1997017381A1 - Method of manufacturing fluoropolymers - Google Patents [patents.google.com]
- 7. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. US5739223A - Method of making fluoropolymers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. coatingsystems.com [coatingsystems.com]
- 13. en.pfluon.com [en.pfluon.com]
Application Notes and Protocols for NMR Spectroscopy in the Characterization of Poly(methyl 2-fluoroacrylate)
For Researchers, Scientists, and Drug Development Professionals
Application Note: Unraveling the Microstructure of Poly(methyl 2-fluoroacrylate) using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the detailed microstructural characterization of polymers. For poly(this compound) (PMFA), a fluorinated polymer with significant potential in materials science and biomedical applications, NMR provides critical insights into its chemical structure, stereochemistry (tacticity), and monomer sequence distribution. This application note outlines the utility of ¹H, ¹³C, and ¹⁹F NMR in elucidating the molecular architecture of PMFA.
The stereochemical arrangement of the monomer units along the polymer chain, known as tacticity, profoundly influences the macroscopic properties of the material, including its thermal, mechanical, and optical characteristics. The primary tacticities are isotactic (meso, m), syndiotactic (racemo, r), and atactic (random). In PMFA, the presence of a fluorine atom on the α-carbon of the acrylate (B77674) backbone introduces a sensitive NMR probe for detailed stereochemical analysis.
Key Applications of NMR in PMFA Characterization:
-
Structural Verification: Confirmation of the successful polymerization of this compound monomer and identification of end-groups or impurities.
-
Tacticity Determination: Quantification of the relative amounts of isotactic, syndiotactic, and atactic sequences. ¹H NMR can be used to determine dyad (m/r) concentrations, ¹³C NMR for triad (B1167595) (mm, mr, rr) concentrations, and the high sensitivity and large chemical shift dispersion of ¹⁹F NMR allows for the resolution of even longer stereosequences such as pentads.
-
Polymerization Mechanism Insights: The statistical distribution of tactic sequences (e.g., Bernoullian or Markovian) can provide information about the polymerization mechanism. For instance, free-radical polymerization of this compound has been reported to yield a largely atactic polymer with a Bernoullian distribution of stereosequences, with a probability of meso addition (P(m)) of approximately 0.41.[1]
While specific, experimentally derived chemical shift assignments for the various tacticities of poly(this compound) are not extensively documented in publicly available literature, we can provide estimated ranges based on the well-characterized spectra of poly(methyl methacrylate) (PMMA) and the known influence of fluorine substitution. The electron-withdrawing nature of the fluorine atom is expected to cause a downfield shift (higher ppm) for adjacent nuclei compared to PMMA.
Data Presentation
Table 1: Estimated ¹H NMR Chemical Shifts for Poly(this compound) Tacticity (atactic)
| Protons | Chemical Shift (ppm) | Multiplicity | Assignment |
| -CH₂- (backbone) | 1.9 - 2.5 | m | Dyad sensitivity (m, r) |
| -OCH₃ | ~3.8 | s | |
| -CHF- (backbone) | 4.5 - 5.5 | m |
Table 2: Estimated ¹³C NMR Chemical Shifts for Poly(this compound) Tacticity (atactic)
| Carbon | Chemical Shift (ppm) | Assignment |
| -CH₂- (backbone) | 40 - 48 | Triad sensitivity (rr, mr, mm) |
| -OCH₃ | ~53 | |
| Quaternary C-F | 115 - 125 (doublet due to ¹JCF) | Triad sensitivity (rr, mr, mm) |
| C=O | 165 - 170 | Pentad sensitivity |
Table 3: Estimated ¹⁹F NMR Chemical Shifts for Poly(this compound) Tacticity (atactic)
| Fluorine | Chemical Shift (ppm) | Assignment |
| C-F (backbone) | -160 to -180 | Pentad sensitivity (rrrr, mrrr, etc.) |
Note: The chemical shift ranges provided are estimations and may vary depending on the solvent, temperature, and magnetic field strength. Experimental verification is required for precise assignments.
Experimental Protocols
This section provides a detailed methodology for the NMR analysis of poly(this compound).
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the poly(this compound) sample and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or dimethyl sulfoxide-d₆) in a clean vial. The choice of solvent should be based on the polymer's solubility.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the polymer solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely to prevent solvent evaporation. For long-term storage or analysis at elevated temperatures, flame-sealing the tube may be necessary.
NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Typical Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Program | zg30 | zgpg30 | zg |
| Number of Scans | 16 - 64 | 1024 - 4096 | 64 - 256 |
| Relaxation Delay (d1) | 1 - 5 s | 2 - 10 s | 1 - 5 s |
| Acquisition Time (aq) | ~2 - 4 s | ~1 - 2 s | ~1 - 2 s |
| Spectral Width (sw) | 10 - 15 ppm | 200 - 250 ppm | 100 - 150 ppm |
| Temperature | 298 K (or as required) | 298 K (or as required) | 298 K (or as required) |
Note: These parameters are a starting point and may require optimization based on the specific sample and instrument.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integration: Integrate the relevant signals corresponding to the different stereosequences to determine their relative populations. For tacticity analysis, the deconvolution of overlapping peaks may be necessary.
Visualizations
Chemical Structures and Stereochemistry
Caption: Polymerization of this compound.
Caption: Different tacticities of a vinyl polymer.
Experimental Workflow
Caption: NMR analysis workflow for PMFA.
References
Application Note: Determination of Poly(methyl 2-fluoroacrylate) Molecular Weight by Gel Permeation Chromatography (GPC)
AN-GPC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for determining the molecular weight and molecular weight distribution of poly(methyl 2-fluoroacrylate) (PMFA) using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). PMFA is a fluorinated polymer with unique properties utilized in various industrial and biomedical applications. Accurate characterization of its molecular weight is crucial for predicting its physical properties and performance. This document provides a detailed experimental protocol, data presentation guidelines, and visual representations of the workflow.
Introduction
Poly(this compound) is a polymer valued for its unique optical and mechanical properties, which are largely dictated by its molecular weight (MW) and polydispersity index (PDI). Gel Permeation Chromatography (GPC) is a powerful and widely used technique for analyzing the molecular weight distribution of polymers.[1][2] The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution.[1][3] Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more into the porous packing material of the column.[2][4] This application note provides a standard operating procedure for the GPC analysis of PMFA.
Experimental Apparatus and Conditions
A standard GPC system equipped with a refractive index (RI) detector is suitable for this analysis.[2] Given the fluorinated nature of PMFA, hexafluoroisopropanol (HFIP) is the recommended eluent to ensure complete dissolution and minimize polymer-column interactions.[4] Poly(methyl methacrylate) (PMMA) standards are appropriate for calibration due to their structural similarity to PMFA.
Table 1: GPC System and Operating Conditions
| Parameter | Recommended Setting |
| GPC System | Agilent 1260 Infinity II LC System or equivalent |
| Pump | Isocratic Pump |
| Injector | Autosampler |
| Column | 2 x PLHFIPgel (300 x 7.5 mm) in series + Guard Column |
| Eluent/Mobile Phase | Hexafluoroisopropanol (HFIP) + 0.05 M Potassium Trifluoroacetate (B77799) (KTFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 100 µL |
| Run Time | 30 minutes |
| Calibration Standards | EasiVial PMMA Standards (Agilent) or equivalent |
Experimental Protocol
3.1. Eluent Preparation:
-
Carefully prepare the mobile phase by dissolving potassium trifluoroacetate (KTFA) in high-purity hexafluoroisopropanol (HFIP) to a final concentration of 0.05 M.
-
Filter the eluent through a 0.22 µm chemical-resistant filter to remove any particulate matter.
-
Degas the eluent thoroughly using an online degasser or by sonication under vacuum.
3.2. Standard Preparation:
-
Prepare a series of at least five poly(methyl methacrylate) (PMMA) standards of known molecular weights, covering a range from approximately 1,000 to 1,000,000 g/mol .
-
Accurately weigh each PMMA standard and dissolve it in the HFIP/KTFA eluent to a final concentration of 1.0 mg/mL.
-
Allow the standards to dissolve completely, which may take several hours. Gentle agitation can be used to aid dissolution.
3.3. Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the poly(this compound) sample.
-
Dissolve the sample in a known volume of the HFIP/KTFA eluent to achieve a final concentration of approximately 2 mg/mL.
-
Allow the sample to fully dissolve.
-
Filter the sample solution using a 0.2 µm PTFE syringe filter into an autosampler vial.
3.4. GPC Analysis:
-
Equilibrate the GPC system with the HFIP/KTFA eluent until a stable baseline is achieved.
-
Perform a blank injection (eluent only) to ensure the system is clean.
-
Inject the series of PMMA standards, starting from the lowest molecular weight.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of the standards against their retention time.
-
Inject the prepared poly(this compound) sample.
-
Process the resulting chromatogram using the established calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Caption: Workflow for GPC analysis of poly(this compound).
Data Presentation
The molecular weight data for different batches or samples of poly(this compound) should be summarized in a clear and concise table. This allows for easy comparison of results.
Table 2: Molecular Weight Data for Poly(this compound) Samples (Representative Data)
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PMFA-Batch-001 | 85,000 | 153,000 | 1.80 |
| PMFA-Batch-002 | 92,000 | 171,120 | 1.86 |
| PMFA-Batch-003 | 78,000 | 144,300 | 1.85 |
Note: The data presented in this table is hypothetical and serves as an example of how to report GPC results. Actual values will vary depending on the specific polymerization conditions.
Relationship between Synthesis and Molecular Weight
The molecular weight of poly(this compound) is directly influenced by the polymerization conditions. Factors such as initiator concentration, monomer concentration, temperature, and reaction time all play a critical role in determining the final molecular weight and PDI of the polymer. GPC analysis serves as a crucial quality control and characterization step to ensure the synthesized polymer meets the desired specifications for its intended application.
References
Application Note: Thermal Analysis of Methyl 2-Fluoroacrylate Polymers using Differential Scanning Calorimetry (DSC)
Introduction
Poly(methyl 2-fluoroacrylate) (PMFA) is a fluorinated acrylic polymer with potential applications in various fields, including specialty coatings, optical materials, and biomedical devices, owing to the unique properties conferred by the fluorine substitution. Understanding the thermal properties of PMFA is crucial for its processing and end-use performance. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to investigate the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). This application note provides a comprehensive overview and detailed protocols for characterizing the thermal properties of this compound polymers using DSC. Due to the limited availability of specific thermal data for poly(this compound) in publicly accessible literature, this note will leverage data from its non-fluorinated analog, poly(methyl methacrylate) (PMMA), as a reference and discuss the anticipated effects of fluorination.
Key Concepts in Polymer Thermal Analysis
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This allows for the detection of thermal transitions which involve a change in heat capacity or enthalpy. Key thermal transitions for polymers include:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2] It appears as a step-like change in the DSC thermogram.[3]
-
Melting Temperature (Tm): The temperature at which a crystalline polymer transitions from an ordered solid state to a disordered molten state. This is observed as an endothermic peak in the DSC curve.[3]
-
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes from the molten state upon cooling. This is an exothermic process and appears as a peak in the cooling curve.
-
Decomposition Temperature (Td): The temperature at which a polymer begins to chemically degrade. This is typically determined using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.[4][5]
Expected Influence of Fluorination on Thermal Properties
The substitution of hydrogen with fluorine in the polymer structure is expected to significantly influence its thermal properties. Generally, the introduction of fluorine can lead to:
-
Increased Glass Transition Temperature (Tg): The high electronegativity and bulkiness of the fluorine atom can restrict segmental motion of the polymer chains, leading to a higher Tg.
-
Altered Crystallinity: The presence of fluorine can affect the packing efficiency of polymer chains, potentially leading to changes in the degree of crystallinity and the melting temperature.
-
Enhanced Thermal Stability: The high strength of the carbon-fluorine bond can increase the thermal stability of the polymer, resulting in a higher decomposition temperature.[6]
Data Presentation
Due to the absence of specific experimental data for poly(this compound), the following table summarizes the typical thermal properties of its non-fluorinated counterpart, poly(methyl methacrylate) (PMMA), for reference. It is important to note that these values can vary depending on factors such as molecular weight, tacticity, and measurement conditions.[7]
| Thermal Property | Poly(methyl methacrylate) (PMMA) - Reference Values | Poly(this compound) (PMFA) - Expected Trend |
| Glass Transition Temperature (Tg) | ~105 °C[8][9] | Expected to be higher than PMMA |
| Melting Temperature (Tm) | Amorphous, does not exhibit a distinct Tm | Likely to be amorphous |
| Decomposition Onset Temp. (Td) | ~300-350 °C[4][10] | Expected to be higher than PMMA |
Experimental Protocols
I. Differential Scanning Calorimetry (DSC) Protocol for Tg Determination
This protocol outlines the steps for determining the glass transition temperature of a poly(acrylate) sample.
Instrumentation: A heat-flux DSC instrument, such as a TA Instruments Q-series or similar, is recommended.[3]
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.[1]
-
Ensure the sample is in good thermal contact with the bottom of the pan. For powders, gently flatten the sample.
-
Hermetically seal the pan using a sample press.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Experimental Procedure:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the system at a temperature well below the expected Tg (e.g., 25 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected Tg (e.g., 150 °C for PMMA).[11] A nitrogen purge of 50 mL/min is recommended to prevent oxidative degradation.[11]
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan under the same conditions as the first to obtain a thermal history-independent measurement of the Tg.
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram.
-
The Tg is typically determined as the midpoint of this transition.
II. Thermogravimetric Analysis (TGA) Protocol for Td Determination
This protocol describes the determination of the decomposition temperature of the polymer.
Instrumentation: A TGA instrument capable of measuring mass loss as a function of temperature.[12]
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan (platinum or ceramic).
Experimental Procedure:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 20-50 mL/min).[13]
Data Analysis:
-
The TGA thermogram will show a plot of mass percentage versus temperature.
-
The onset decomposition temperature (Td) is typically determined as the temperature at which a significant mass loss begins (e.g., 5% mass loss).
Visualizations
References
- 1. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 2. pslc.ws [pslc.ws]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 8. protolabs.com [protolabs.com]
- 9. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. nexus-analytics.com.my [nexus-analytics.com.my]
- 13. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stabilized Methyl 2-fluoroacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and optimal storage of stabilized Methyl 2-fluoroacrylate (MFA). Adherence to these procedures is critical to ensure the material's stability, prevent hazardous polymerization, and maintain its quality for research and development applications.
Introduction
This compound (CAS No: 2343-89-7) is a highly reactive fluorinated monomer used in the synthesis of specialty polymers with unique properties.[1] Due to its propensity for spontaneous and potentially violent polymerization, it is commercially supplied with inhibitors.[2][3] This document outlines the necessary precautions and procedures for its safe handling and storage to mitigate risks and ensure experimental reproducibility. The most common stabilizer used for this compound is Butylated Hydroxytoluene (BHT).[4][5]
Hazard Summary and Safety Precautions
Stabilized this compound is a hazardous chemical that requires stringent safety measures. It is highly flammable, toxic if swallowed or in contact with skin, and can be fatal if inhaled.[6] It may also damage fertility or the unborn child and cause organ damage through prolonged or repeated exposure.[5][7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber) and protective clothing are essential to prevent skin contact.[8]
-
Respiratory Protection: All handling of open containers must be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator should be used.[9]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth but do not induce vomiting.[7]
-
Inhalation: Move the person to fresh air and seek immediate medical attention if respiratory symptoms occur.[8]
-
Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7] Water spray can be used to cool closed containers.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for stabilized this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅FO₂ | [10] |
| Molecular Weight | 104.08 g/mol | [10] |
| Appearance | Colorless to almost colorless clear liquid | [4][9] |
| Boiling Point | 91-94 °C | [2][9] |
| Density | 1.114 - 1.12 g/cm³ at 20°C | [9][10] |
| Flash Point | 12 °C (TCC) | [2] |
| Refractive Index | n20D 1.39 | [9] |
Table 2: Toxicity Data
| Endpoint | Species | Value | Reference(s) |
| Acute Toxicity (Oral) | - | Toxic if swallowed | [2][4] |
| Acute Toxicity (Dermal) | - | Toxic in contact with skin | [2] |
| Acute Toxicity (Inhalation) | - | Fatal if inhaled | [2] |
| LD50 (Oral) | Rat | >= 2000 mg/kg | [8] |
Table 3: Storage Conditions and Inhibitor Concentrations
| Parameter | Recommendation | Reference(s) |
| Storage Temperature | 2 - 8 °C (Refrigerated) | [2][9] |
| Maximum Storage Temperature | Do not exceed 35°C for general acrylates | [11] |
| Stabilizer | Butylated Hydroxytoluene (BHT) | [4][5] |
| BHT Concentration | 1% | [12] |
| Shelf Life | Typically one year under recommended conditions for stabilized acrylates | [11] |
Experimental Protocols
Protocol for General Handling of Stabilized this compound
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all operations.
-
Have an emergency eyewash station and safety shower readily accessible.[9]
-
Assemble all necessary glassware and equipment. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7][9]
-
Don appropriate Personal Protective Equipment (PPE) as detailed in Section 2.
-
-
Dispensing:
-
Before opening, allow the container to equilibrate to the ambient temperature of the fume hood to prevent moisture condensation into the monomer.
-
Slowly and carefully open the container to release any potential pressure buildup.
-
Dispense the required amount of this compound using a glass syringe or a cannula.
-
Immediately and tightly reseal the container, ensuring the cap is secure.
-
-
Post-Handling:
-
Thoroughly clean any spills within the fume hood immediately.
-
Decontaminate all used glassware and equipment.
-
Dispose of all waste, including contaminated PPE, in a designated hazardous waste container according to institutional and local regulations.[7]
-
Protocol for Monitoring Inhibitor (BHT) Concentration (Adapted from General Acrylate (B77674) Analysis)
This protocol provides a general guideline for monitoring the inhibitor concentration using Gas Chromatography (GC), a technique commonly used for analyzing residual monomers and additives in acrylate formulations.
-
Objective: To ensure the concentration of the BHT inhibitor remains at an effective level to prevent polymerization.
-
Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Appropriate GC column (e.g., a polar capillary column like FFAP).
-
High-purity carrier gas (e.g., nitrogen, helium).
-
Syringes for sample injection.
-
Volumetric flasks and pipettes.
-
Acetone (B3395972) (or other suitable solvent).
-
BHT standard.
-
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a known concentration of BHT in acetone.
-
Create a series of calibration standards by diluting the stock solution to different known concentrations.
-
-
Sample Preparation:
-
Carefully extract a small, known volume of the stabilized this compound.
-
Dilute the sample with a known volume of acetone in a volumetric flask.
-
-
GC Analysis:
-
Set up the GC with appropriate parameters for the column and analytes (injector temperature, detector temperature, oven temperature program). These parameters will need to be optimized for the specific instrument and column.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
-
Data Analysis:
-
Identify the peak corresponding to BHT in the sample chromatogram based on its retention time from the standard injections.
-
Quantify the concentration of BHT in the sample by comparing its peak area to the calibration curve.
-
-
-
Frequency: The inhibitor concentration should be checked periodically, especially for older stock or material that may have been exposed to elevated temperatures. A general recommendation for reactive monomers is to check every 1-3 months.
Visualizations
Caption: A logical workflow for the safe handling of stabilized this compound.
Caption: Logical relationships for the proper storage of stabilized this compound.
References
- 1. iomosaic.com [iomosaic.com]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. gantrade.com [gantrade.com]
- 4. This compound | 2343-89-7 | TCI AMERICA [tcichemicals.com]
- 5. This compound,98%(stabilized with BHT) | 2343-89-7 [sigmaaldrich.com]
- 6. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 7. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. synthomer.com [synthomer.com]
- 12. H61343.14 [thermofisher.com]
Application Notes and Protocols: Crosslinking Reactions Involving Poly(methyl 2-fluoroacrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the crosslinking reactions of poly(methyl 2-fluoroacrylate), with a primary focus on the synthesis of crosslinked beads for biomedical applications, particularly in the context of ion-exchange polymers for drug development.
Introduction to Crosslinked Poly(this compound)
Poly(this compound) (PMFA) is a fluorinated acrylic polymer with unique properties conferred by the presence of the fluorine atom on the alpha-carbon of the acrylate (B77674) repeating unit. Crosslinking of PMFA creates insoluble, three-dimensional polymer networks that can be tailored for specific applications, such as controlled drug delivery and ion exchange. The resulting materials can be designed to have specific swelling properties, mechanical integrity, and thermal stability.
The most prominent application of crosslinked poly(this compound) is in the synthesis of Patiromer, a potassium-binding polymer used for the treatment of hyperkalemia.[1][2] This application note will detail the free-radical crosslinking method used in this context and provide relevant protocols.
Crosslinking Chemistry: Free-Radical Polymerization
The primary method for crosslinking poly(this compound) is through free-radical copolymerization of this compound with multifunctional monomers (crosslinkers). Divinylbenzene (DVB) and 1,7-octadiene (B165261) are commonly used crosslinking agents that get incorporated into the polymer chains, forming a robust network structure.[3][4]
The polymerization is typically initiated by a thermal free-radical initiator, such as lauroyl peroxide or an azo compound (e.g., 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride). The reaction is often carried out as a suspension polymerization to produce spherical polymer beads of a controlled size.[3]
Key Components and Their Roles
| Component | Chemical Name | Role in Crosslinking Reaction |
| Monomer | This compound (MFA) | The primary monomer unit forming the polymer backbone. |
| Crosslinker 1 | Divinylbenzene (DVB) | Aromatic crosslinker providing rigidity and thermal stability to the network.[5] |
| Crosslinker 2 | 1,7-Octadiene | Aliphatic crosslinker providing flexibility to the polymer network. |
| Initiator | Lauroyl peroxide or Azo compounds | Generates free radicals upon heating to initiate polymerization.[3] |
| Suspending Agent | Polyvinyl alcohol (PVA) | Stabilizes the monomer droplets in the aqueous phase during suspension polymerization to form spherical beads.[4] |
| Aqueous Phase | Water, salts (e.g., NaCl, phosphates) | The continuous phase in suspension polymerization. Salts help control the ionic strength and particle size.[4] |
Post-Polymerization Modification: Hydrolysis and Ion Exchange
For applications such as ion exchange, the crosslinked poly(this compound) beads undergo further chemical modification.
-
Hydrolysis: The methyl ester groups of the polymer are hydrolyzed to carboxylic acid groups using a strong base, such as sodium hydroxide (B78521). This step converts the hydrophobic polymer into a hydrophilic, negatively charged polyelectrolyte.[3]
-
Ion Exchange: The resulting sodium carboxylate groups can be exchanged with other cations, such as calcium, by washing with a salt solution (e.g., calcium chloride). This yields the final ion-exchange polymer in the desired salt form.[3]
Experimental Protocols
Protocol 1: Synthesis of Crosslinked Poly(this compound) Beads
This protocol is based on the synthesis of the Patiromer precursor.[3][4]
Materials:
-
This compound (MFA)
-
Divinylbenzene (DVB)
-
1,7-Octadiene
-
Lauroyl peroxide
-
Polyvinyl alcohol (PVA)
-
Sodium chloride (NaCl)
-
Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium nitrite (B80452) (NaNO₂)
-
Deionized water
Equipment:
-
1 L reaction flask with overhead mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Prepare the Aqueous Phase: In the 1 L reaction flask, dissolve polyvinyl alcohol, sodium chloride, disodium hydrogen phosphate, sodium dihydrogen phosphate, and sodium nitrite in deionized water. Stir the mixture at room temperature until all components are fully dissolved.
-
Prepare the Organic Phase: In a separate beaker, mix this compound, divinylbenzene, and 1,7-octadiene. Add lauroyl peroxide to the monomer mixture and stir until it is dissolved.
-
Initiate Suspension Polymerization: While stirring the aqueous phase vigorously, slowly add the organic phase to the reaction flask. Purge the reactor with nitrogen for at least 30 minutes.
-
Polymerization Reaction: Heat the reaction mixture to 60-80°C and maintain this temperature for 3-4 hours. After the initial phase, the temperature may be allowed to rise to around 95°C to ensure complete polymerization.[3]
-
Isolation of Beads: Cool the reaction mixture to room temperature. Filter the polymer beads and wash them thoroughly with deionized water to remove any unreacted monomers and other water-soluble components.
-
Drying: Dry the crosslinked poly(this compound) beads in a vacuum oven at 50-60°C until a constant weight is achieved.
Quantitative Data for Synthesis:
| Parameter | Value | Reference |
| Monomer Ratio (MFA:DVB:1,7-octadiene) | 90:5:5 (by weight) | [3] |
| Initiator Concentration (Lauroyl Peroxide) | ~0.5 wt% of the organic phase | [3] |
| Polymerization Temperature | 60-95°C | [3] |
| Polymerization Time | 3-5 hours | [3][4] |
| Monomer to Water Ratio | 1:10 (by weight) | [6] |
Protocol 2: Hydrolysis of Crosslinked Poly(this compound) Beads
Materials:
-
Crosslinked poly(this compound) beads (from Protocol 3.1)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Reaction flask with overhead stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Prepare Hydrolysis Solution: Prepare an aqueous solution of sodium hydroxide (e.g., 20% w/v).
-
Hydrolysis Reaction: Add the crosslinked beads to the sodium hydroxide solution in the reaction flask. Heat the mixture to 90-100°C with continuous stirring for 15-25 hours.[3]
-
Isolation and Washing: Cool the reaction mixture to room temperature. Filter the hydrolyzed beads and wash them extensively with deionized water until the pH of the filtrate is neutral.
-
Final Wash: Wash the beads with methanol to aid in the removal of water.
-
Drying: Dry the resulting sodium poly(2-fluoroacrylate) beads under vacuum.
Protocol 3: Ion Exchange to Calcium Form
Materials:
-
Sodium poly(2-fluoroacrylate) beads (from Protocol 3.2)
-
Calcium chloride (CaCl₂)
-
Deionized water
Equipment:
-
Beaker or flask for slurrying
-
Filtration apparatus
Procedure:
-
Prepare Calcium Chloride Solution: Prepare an aqueous solution of calcium chloride (e.g., 1 M).
-
Ion Exchange: Slurry the sodium poly(2-fluoroacrylate) beads in the calcium chloride solution at room temperature. Stir the slurry for several hours to ensure complete ion exchange.
-
Washing: Filter the beads and wash them thoroughly with deionized water to remove excess calcium chloride.
-
Drying: Dry the final calcium poly(2-fluoroacrylate) beads in a vacuum oven.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and modification of crosslinked poly(this compound) beads.
Crosslinking Mechanism
Caption: Reaction scheme for the formation of crosslinked poly(this compound) and subsequent modifications.
Characterization and Properties
Due to the insoluble nature of crosslinked polymers, characterization is often performed on the solid material.
| Property | Typical Value/Observation | Method | Reference |
| Monomer Composition | 90.9% 2-fluoro-2-propenoate, 7.6% diethenylbenzene, 1.5% octa-1,7-diene | Solid-state ¹³C NMR | [7] |
| Swelling Ratio | Low in organic solvents after crosslinking. Increases significantly after hydrolysis. | Gravimetric analysis | [2][5] |
| Thermal Stability | Enhanced compared to the linear polymer. | Thermogravimetric Analysis (TGA) | [5] |
| Potassium Binding Capacity | 8.5 to 8.8 mEq of potassium per gram of polymer (for Patiromer) | In vitro binding assay | [8] |
Note: Specific quantitative data for the mechanical properties and swelling behavior of crosslinked poly(this compound) as a function of pH and ionic strength are not widely available in the public domain. The properties are generally inferred to be similar to other crosslinked polyacrylate systems.
Applications in Drug Development
The primary application of crosslinked poly(this compound) is in the development of oral drug formulations for ion chelation.
-
Patiromer (Veltassa®): This is a calcium-sorbitol-complex of crosslinked poly(2-fluoroacrylic acid) that acts as a non-absorbed potassium binder in the gastrointestinal tract to treat hyperkalemia.[1][2] The crosslinked structure prevents absorption of the polymer, ensuring it remains in the GI tract to exert its ion-binding effect.
-
Potential for Other Drug Delivery Applications: While less explored, the crosslinked hydrogel form of poly(2-fluoroacrylic acid) could potentially be used for the controlled release of cationic drugs, leveraging the anionic carboxylate groups for drug loading via ionic interactions.
Safety and Handling
This compound is a flammable liquid and is harmful if inhaled or in contact with skin.[9] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the monomer. Polymerization should be conducted in a well-ventilated fume hood. The crosslinked polymer beads are generally considered to be of low toxicity.
Disclaimer: These application notes are intended for informational purposes for a research audience. The protocols provided are based on published literature and should be adapted and optimized for specific laboratory conditions and research goals. All laboratory work should be conducted in accordance with appropriate safety guidelines.
References
- 1. Patiromer: A Novel Potassium-Binding Polymer for Treatment of Hyperkalemia - American College of Cardiology [acc.org]
- 2. Mechanism of Action and Pharmacology of Patiromer, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 4. US20230002306A1 - One step synthesis for alkyl 2-fluoroacrylates - Google Patents [patents.google.com]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
Surface Modification Using Methyl 2-fluoroacrylate Plasma Polymerization: Application Notes and Protocols
A Review of Potential Applications and Generalized Protocols in the Absence of Specific Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasma polymerization of functional monomers is a versatile technique for modifying the surface properties of materials, with significant applications in the biomedical field. Methyl 2-fluoroacrylate (MFA) presents itself as a promising precursor for creating fluorinated polymer coatings.[1] Such coatings are anticipated to exhibit low surface energy, hydrophobicity, and good chemical stability, properties that are highly desirable for applications in drug delivery, cell-adhesion modulation, and creating biocompatible or anti-fouling surfaces.[2] This document aims to provide a framework for the application and protocol development for surface modification using this compound plasma polymerization. Due to a lack of specific experimental data on the plasma polymerization of this compound in the public domain, this document will extrapolate potential applications and generalized experimental protocols based on the known principles of plasma polymerization of similar fluorinated and acrylate (B77674) monomers.[3][4][5]
Potential Applications
The unique properties of fluoropolymers make them suitable for a wide range of biomedical applications.[2] Plasma-polymerized this compound (pMFA) films are expected to leverage these properties for advanced surface functionalities.
Modulating Cell Adhesion and Proliferation
The surface energy and chemistry of a material are critical determinants of cell adhesion and proliferation.[6][7][8] Fluoropolymer coatings are generally hydrophobic and can resist protein adsorption, which in turn can prevent cell adhesion, creating anti-fouling surfaces.[9] This is particularly useful for medical implants where preventing bacterial adhesion is crucial.[10] Conversely, by carefully controlling the plasma polymerization parameters, it might be possible to create surfaces with specific topographies or chemical functionalities that can selectively promote the adhesion and growth of desired cell types, a key aspect in tissue engineering.[6][7]
Controlled Drug Delivery Systems
Plasma-polymerized films can serve as ultrathin, conformal coatings on drug-loaded nanoparticles or implants to control the release kinetics of therapeutic agents.[4][11] A hydrophobic pMFA coating could act as a barrier to modulate the diffusion of drugs, enabling sustained release profiles.[4] The release mechanism could potentially be tuned by altering the thickness and cross-linking density of the plasma-polymerized film.[4][12]
Biocompatible and Protective Coatings
Plasma polymerization can create thin, pinhole-free, and highly adherent coatings that can improve the biocompatibility of medical devices.[5][13] A pMFA coating could act as a stable and inert barrier, protecting the underlying material from the biological environment and preventing adverse reactions.[13]
Generalized Experimental Protocols
The following protocols are generalized based on common practices in plasma polymerization of acrylate and fluorinated monomers.[5][14] Optimization of these parameters will be crucial for achieving desired film properties.
Plasma Polymerization of this compound
This protocol describes a general procedure for depositing pMFA films onto a substrate using a radio-frequency (RF) plasma reactor.
Materials:
-
This compound (MFA) monomer[1]
-
Substrates (e.g., silicon wafers, glass slides, polymer films)
-
Argon gas (or other carrier gas)
-
Plasma reactor (capacitively coupled or inductively coupled)
-
RF power supply
-
Vacuum pumps
-
Monomer vapor delivery system
Procedure:
-
Substrate Preparation: Clean the substrates thoroughly using a multi-step sonication process in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
System Setup: Place the cleaned substrates into the plasma reactor chamber. Evacuate the chamber to a base pressure typically in the range of 10-3 to 10-6 Torr.
-
Monomer Introduction: Introduce MFA vapor into the chamber at a controlled flow rate. The monomer can be vaporized by heating the liquid monomer source and delivered to the chamber through a mass flow controller. An inert carrier gas like Argon may be used.
-
Plasma Ignition and Deposition: Ignite the plasma by applying RF power (e.g., 13.56 MHz) to the electrodes. The power can range from a few watts to hundreds of watts, depending on the reactor design and desired film properties. The deposition time will determine the film thickness.
-
Post-Deposition: After the desired deposition time, turn off the RF power and the monomer flow. Allow the chamber to cool before venting with an inert gas and removing the coated substrates.
Diagram of a Generalized Plasma Polymerization Workflow:
Caption: Generalized workflow for surface modification.
Surface Characterization
Characterization of the pMFA films is essential to understand their properties and correlate them with the plasma process parameters.
-
X-Ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states of the film surface. This will confirm the incorporation of fluorine and the retention of the acrylate group.
-
Atomic Force Microscopy (AFM): To analyze the surface topography and roughness of the deposited films.
-
Contact Angle Goniometry: To measure the static water contact angle, providing information about the hydrophobicity/hydrophilicity of the surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the polymer film.
Cell Adhesion Assay
This protocol provides a general method to assess the cytocompatibility and cell-adhesive properties of pMFA-coated surfaces.
Materials:
-
pMFA-coated and uncoated control substrates (e.g., in a 24-well plate format)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan blue) and hemocytometer or automated cell counter
-
Fluorescence microscope and relevant stains (e.g., Calcein AM/Ethidium homodimer for live/dead staining)
Procedure:
-
Sterilization: Sterilize the coated and control substrates, for example, by UV irradiation.
-
Cell Seeding: Seed the cells onto the substrates at a known density (e.g., 1 x 104 cells/well) and incubate under standard cell culture conditions (37 °C, 5% CO2).
-
Adhesion Assessment: After a defined incubation period (e.g., 4, 24, 48 hours), gently wash the wells with PBS to remove non-adherent cells.
-
Cell Viability and Proliferation: Quantify the number of adherent and viable cells using methods like MTT assay, or by direct counting after staining with live/dead assays.
-
Morphology Observation: Observe the morphology of the adherent cells using phase-contrast or fluorescence microscopy.
Diagram of a Generalized Cell Adhesion Workflow:
Caption: Generalized workflow for cell adhesion assessment.
Quantitative Data Summary (Hypothetical)
As no specific data for pMFA is available, the following table presents hypothetical data to illustrate how quantitative results could be structured. These values are based on typical results for plasma-polymerized fluorocarbon and acrylate films.
| Plasma Parameter | Film Thickness (nm) | Water Contact Angle (°) | Surface Roughness (RMS, nm) | F/C Ratio (from XPS) |
| Low Power (e.g., 10W) | 20 | 95 | 1.5 | 0.8 |
| High Power (e.g., 50W) | 50 | 110 | 3.2 | 1.2 |
| Short Time (e.g., 1 min) | 10 | 90 | 1.1 | 0.7 |
| Long Time (e.g., 5 min) | 60 | 115 | 4.0 | 1.3 |
Conclusion
While direct experimental evidence for the plasma polymerization of this compound is currently lacking in accessible literature, the foundational principles of plasma science and the known properties of fluoropolymers strongly suggest its potential for creating functional surfaces for biomedical applications. The generalized protocols and potential applications outlined here provide a starting point for researchers interested in exploring this promising area. Future work should focus on systematic studies to determine the optimal plasma parameters for depositing pMFA films and to thoroughly characterize their physical, chemical, and biological properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Synthesis, Morphology, and Biomedical Applications of Plasma-Based Polymers: Recent Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 7. Plasma-Treated Polymeric Biomaterials for Improved Surface and Cell Adhesion [arxiv.org]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and Evaluation of Novel Film Forming Polymer for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. Synthesis and Properties of Plasma-Polymerized Methyl Methacrylate via the Atmospheric Pressure Plasma Polymerization Technique | MDPI [mdpi.com]
Troubleshooting & Optimization
How to prevent premature polymerization of Methyl 2-fluoroacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of Methyl 2-fluoroacrylate (MFA). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your MFA during storage and experimentation.
Troubleshooting Guide: Preventing Premature Polymerization
This guide addresses common issues encountered during the handling and use of this compound, offering direct solutions to prevent unwanted polymerization.
| Problem | Potential Cause | Recommended Solution |
| MFA appears viscous or has solidified upon receipt or during storage. | Premature polymerization has occurred. This can be triggered by exposure to heat, light, or the absence of an adequate inhibitor concentration. | Carefully inspect the material. If polymerization is suspected, do not attempt to use it, as the polymerization process can be exothermic. Contact your supplier for a replacement. Review your storage conditions to ensure they meet the recommended guidelines. |
| Polymerization occurs during a reaction. | The inhibitor was removed before the reaction, or the reaction conditions (e.g., high temperature, presence of radical initiators) are promoting polymerization. | If the inhibitor must be removed, do so immediately before use. For reactions sensitive to inhibitors, consider purification methods like passing through an inhibitor removal column. Alternatively, introduce the unpurified MFA to the reaction mixture last. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can participate in radical initiation. |
| Inconsistent results in polymerization-sensitive applications. | The concentration of the inhibitor may vary between batches or may have depleted over time. | It is crucial to quantify the inhibitor concentration (e.g., using HPLC) before use in sensitive applications. If necessary, adjust the inhibitor concentration or remove it consistently for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of MFA is primarily caused by radical-initiated processes. Key triggers include:
-
Elevated Temperatures: Storage at temperatures above the recommended 2-8°C can accelerate polymerization.[1][2][3]
-
Exposure to Light: UV light can initiate the formation of free radicals, leading to polymerization.[1]
-
Presence of Oxygen: Oxygen can contribute to the formation of peroxides, which can act as radical initiators.
-
Contamination: Impurities, especially those that can generate radicals, can induce polymerization.[4]
-
Absence or Depletion of Inhibitor: An insufficient concentration of a polymerization inhibitor will leave the monomer susceptible to polymerization.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To maintain the stability of MFA, it is essential to adhere to the following storage conditions:
| Parameter | Recommendation |
| Temperature | 2-8°C[1][2][3] |
| Atmosphere | Inert gas (Nitrogen or Argon)[1] |
| Container | Amber glass vials to protect from light[1] |
| Handling | Avoid jolting, friction, and impact[2] |
Q3: Which inhibitors are used to stabilize this compound and at what concentration?
A3: The most commonly used inhibitor for MFA is 2,6-di-tert-butyl-4-methylphenol (BHT).[1] While the exact concentration can vary by supplier, it is typically added during synthesis and purification to prevent polymerization.[1] Some sources also mention the use of hydroquinone.[5] For specific applications, it is advisable to consult the supplier's certificate of analysis for the inhibitor concentration.
| Inhibitor | Typical Application |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Routinely added during synthesis and for storage stabilization.[1] |
| Hydroquinone | Mentioned as an inhibitor in some synthesis protocols.[5] |
Q4: Do I need to remove the inhibitor before using this compound in my experiment?
A4: The necessity of removing the inhibitor depends on your specific application. For many polymerization reactions, the presence of a small amount of inhibitor may be tolerated or can be overcome by the initiator concentration. However, for applications sensitive to inhibitors, such as certain catalytic processes or when studying polymerization kinetics, removal is necessary.
Q5: How can I safely remove the inhibitor from this compound?
A5: A common and effective method for removing phenolic inhibitors like BHT is to use a dedicated inhibitor removal column. These columns are typically packed with a resin that selectively adsorbs the inhibitor. Alternatively, distillation under reduced pressure can be used, but care must be taken to avoid polymerization at elevated temperatures.[1]
Experimental Protocols
Protocol 1: Inhibitor Removal Using an Inhibitor Removal Column
This protocol describes the removal of BHT from this compound using a commercially available inhibitor removal column.
Materials:
-
This compound (stabilized with BHT)
-
Inhibitor removal column (e.g., packed with an appropriate resin)
-
Inert gas supply (Nitrogen or Argon)
-
Collection flask
-
Syringe or dropping funnel
Procedure:
-
Column Preparation: Prepare the inhibitor removal column according to the manufacturer's instructions. This typically involves washing the column with a suitable solvent and then drying it under a stream of inert gas.
-
Inert Atmosphere: Ensure the entire apparatus is under an inert atmosphere to prevent exposure of the purified MFA to oxygen.
-
Loading the Monomer: Slowly pass the this compound through the prepared column using gravity or gentle pressure from the inert gas.
-
Collection: Collect the purified, inhibitor-free MFA in a clean, dry collection flask under an inert atmosphere.
-
Immediate Use: Use the purified MFA immediately, as it is now highly susceptible to polymerization. If storage is necessary, it should be for a very short duration at low temperatures (e.g., in a freezer) and under an inert atmosphere.
Caption: Workflow for removing inhibitor from this compound.
Protocol 2: Monitoring MFA Stability by Visual Inspection
A simple, qualitative method to monitor the stability of stored this compound.
Procedure:
-
Regular Inspection: At regular intervals (e.g., weekly or before each use), visually inspect the MFA in its storage container without opening it, if possible.
-
Check for Clarity: The MFA should be a colorless to pale yellow, clear liquid.[1]
-
Look for Viscosity Changes: Tilt the container gently to observe the viscosity. Any noticeable increase in viscosity or the formation of a gel-like substance is an indication of polymerization.
-
Observe for Solid Formation: Check for any solid precipitates or cloudiness, which can also signify that polymerization has initiated.
-
Documentation: Keep a log of your observations, noting the date and any changes in appearance. If any signs of polymerization are observed, the product should be considered compromised.
Caption: Decision workflow for visual stability check of this compound.
References
Technical Support Center: Stabilizing Methyl 2-fluoroacrylate for Optimal Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate inhibitor for the storage of Methyl 2-fluoroacrylate (MFA). Uninhibited or improperly inhibited MFA is prone to spontaneous polymerization, which can compromise experimental results and pose safety risks. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the stability and purity of your MFA.
Frequently Asked Questions (FAQs)
Q1: Why is an inhibitor necessary for storing this compound?
A1: this compound is a highly reactive monomer susceptible to free-radical polymerization.[1] This process can be initiated by heat, light, or the presence of contaminants.[2] An inhibitor is a chemical agent that scavenges these free radicals, preventing the initiation of polymerization and ensuring the monomer remains in its unpolymerized state during storage.[2] Without an inhibitor, MFA can gradually or even rapidly polymerize, leading to increased viscosity, solidification, and a complete loss of the monomer for its intended use.
Q2: What are the most common inhibitors used for storing this compound and other acrylates?
A2: The most commonly used inhibitors for acrylates, including fluorinated acrylates like MFA, are phenolic compounds such as Monomethyl Ether of Hydroquinone (MEHQ) and Butylated Hydroxytoluene (BHT).[3][4] Fluoryx Labs, a supplier of fluorinated monomers, recommends using 100 ppm of MEHQ for storing their fluorinated acrylic and methacrylic monomers.[2] For this compound specifically, stabilization with 1% BHT has also been reported.[4]
Q3: How do MEHQ and BHT prevent the polymerization of this compound?
A3: MEHQ and BHT are radical scavengers. Their primary function is to interrupt the free-radical chain reaction of polymerization. The process, which requires the presence of oxygen for phenolic inhibitors, can be summarized as follows:
-
Initiation: A free radical (R•) is formed from the monomer due to external factors like heat or light.
-
Peroxy Radical Formation: The monomer radical (R•) rapidly reacts with dissolved oxygen (O₂) to form a peroxy radical (ROO•).
-
Inhibition: The inhibitor (e.g., MEHQ or BHT) donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable, non-reactive radical from the inhibitor itself. This stable radical does not initiate further polymerization.[2]
Q4: What is the recommended concentration of inhibitor for storing this compound?
A4: The optimal inhibitor concentration depends on the desired shelf life, storage conditions, and the specific inhibitor used. Based on available data for fluorinated acrylates, the following concentrations are suggested:
-
MEHQ: A concentration of 100 ppm is a common recommendation for the storage of fluorinated acrylic monomers.[2]
-
BHT: For this compound, a concentration of 1% (10,000 ppm) has been used for stabilization.[4]
It is crucial to consult the supplier's recommendations and consider the specific requirements of your application.
Q5: Does the presence of oxygen affect the stability of inhibited this compound?
A5: Yes, the presence of dissolved oxygen is critical for the effectiveness of phenolic inhibitors like MEHQ and BHT.[2] Oxygen is required to convert the initial monomer radicals into peroxy radicals, which are then scavenged by the inhibitor. Storing MFA under an inert atmosphere (e.g., nitrogen or argon) will render these inhibitors ineffective and can lead to polymerization. Therefore, it is essential to maintain contact with air or a mixture of air and nitrogen in the storage container's headspace.[2]
Q6: How should I store this compound to ensure its stability?
A6: Proper storage conditions are vital for maximizing the shelf life of inhibited MFA. Key recommendations include:
-
Temperature: Store at a cool, stable temperature, typically between 2-8°C, and avoid exposure to heat sources.[3]
-
Light: Protect from light, especially UV radiation, which can initiate polymerization. Amber glass bottles or opaque containers are recommended.
-
Atmosphere: Ensure the presence of oxygen in the headspace of the container. Do not store under an inert atmosphere if using phenolic inhibitors.[2]
-
Purity: Avoid contamination with acids, bases, oxidizing agents, or other radical sources, as these can accelerate polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Viscosity or Gel Formation in MFA | Premature polymerization. | 1. Verify Inhibitor Presence: Check if the correct inhibitor was added at the appropriate concentration. 2. Review Storage Conditions: Ensure the storage temperature has been consistently low and the container has not been exposed to light or heat. 3. Check for Contaminants: Investigate potential sources of contamination that could initiate polymerization. 4. Confirm Oxygen Presence: Ensure the container was not sealed under an inert atmosphere. |
| Inhibitor Concentration is Below the Recommended Level | Gradual depletion of the inhibitor over time. | 1. Monitor Inhibitor Levels: Periodically measure the inhibitor concentration using analytical methods like HPLC or GC. 2. Replenish Inhibitor: If the concentration is low, consider adding a small amount of fresh inhibitor, ensuring it is thoroughly mixed. Consult with the manufacturer for specific guidance. |
| MFA Polymerizes Despite the Presence of Inhibitor | 1. Inhibitor Ineffectiveness: The chosen inhibitor may not be suitable for the specific storage conditions or potential contaminants. 2. Oxygen Depletion: Insufficient oxygen in the headspace can render phenolic inhibitors inactive.[2] 3. Extreme Storage Conditions: Exposure to high temperatures or intense light can overwhelm the inhibitor. | 1. Re-evaluate Inhibitor Choice: Consider switching to a different inhibitor or a combination of inhibitors. 2. Ensure Proper Headspace: Maintain an adequate air-filled headspace in the storage container. 3. Optimize Storage Conditions: Store in a properly controlled environment as per the supplier's recommendations. |
Data Presentation
Table 1: Recommended Inhibitors and Concentrations for this compound Storage
| Inhibitor | Chemical Name | Recommended Concentration | Key Considerations |
| MEHQ | Monomethyl Ether of Hydroquinone | 100 ppm[2] | Requires oxygen to be effective. Good for long-term storage at low temperatures. |
| BHT | Butylated Hydroxytoluene | 1% (10,000 ppm)[4] | Requires oxygen to be effective. Commonly used for stabilization during synthesis and storage. |
Experimental Protocols
Protocol 1: Accelerated Storage Stability Testing of Inhibited this compound
This protocol is adapted from the EPA's guidelines for accelerated stability testing and can be used to evaluate the effectiveness of an inhibitor over a shortened timeframe.[5]
Objective: To assess the stability of inhibited this compound under elevated temperature conditions.
Materials:
-
This compound containing the inhibitor to be tested.
-
Commercially appropriate sealed containers (e.g., amber glass vials with PTFE-lined caps).
-
Temperature-controlled oven set to 54 ± 2°C.
-
Analytical instrumentation for determining MFA purity and inhibitor concentration (e.g., GC or HPLC).
Methodology:
-
Sample Preparation: Prepare multiple, identical samples of MFA with the desired inhibitor concentration in the chosen storage containers. Ensure a headspace containing air is present.
-
Initial Analysis (Time 0): Before placing the samples in the oven, perform an initial analysis on a control sample to determine the initial purity of MFA and the starting concentration of the inhibitor.
-
Incubation: Place the prepared samples in the oven maintained at 54 ± 2°C.
-
Interim and Final Analysis: Withdraw samples at predetermined intervals (e.g., 7 days and 14 days).[5]
-
Analysis: For each withdrawn sample, allow it to cool to room temperature. Analyze the sample for:
-
MFA purity (e.g., by GC) to detect any polymer formation.
-
Inhibitor concentration (e.g., by HPLC for MEHQ or GC for BHT).
-
Visual inspection for any changes in color, viscosity, or the presence of solid polymer.
-
-
Data Evaluation: Compare the results from the aged samples to the initial (Time 0) sample. A significant decrease in MFA purity or inhibitor concentration indicates poor stability under the tested conditions.
Protocol 2: Determination of Inhibitor Concentration by High-Performance Liquid Chromatography (HPLC) - Example for MEHQ
Objective: To quantify the concentration of MEHQ in a this compound sample.
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
MEHQ standard of known purity.
-
This compound sample.
Methodology:
-
Standard Preparation: Prepare a stock solution of MEHQ in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the inhibited MFA sample and dilute it with a suitable solvent to a known volume.
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for MEHQ (approximately 292 nm).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared MFA sample.
-
-
Quantification: Determine the peak area of MEHQ in the sample chromatogram and use the calibration curve to calculate the concentration of MEHQ in the original MFA sample.
Mandatory Visualizations
Caption: Free-radical polymerization and inhibition pathway of this compound.
Caption: Logical workflow for selecting an optimal inhibitor for this compound storage.
References
Troubleshooting low yield in Methyl 2-fluoroacrylate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of Methyl 2-fluoroacrylate (MFA).
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound (MFA)?
A1: There are several established methods for synthesizing MFA. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. The primary routes include:
-
Dehydrohalogenation of Methyl 3-chloro-2-fluoropropionate: This is a widely used industrial method involving a base-induced elimination reaction.[1]
-
From Methyl Fluoroacetate (B1212596) (Claisen Condensation): This route involves the cross-condensation of methyl fluoroacetate with an oxalic acid ester, followed by condensation with paraformaldehyde.[2]
-
From Methyl Fluorodichloroacetate: This method utilizes a reaction with trifluoroacetic acid chloromethyl ether and zinc in a polar aprotic solvent.[2]
-
From 2-Fluoroacrylic Acid Ester Derivatives: One approach involves the bromination of a 2-fluoro-2-bromoacetic acid methyl ester followed by dehydrobromination.
Q2: Why is preventing polymerization crucial during MFA synthesis?
A2: this compound is a monomer that can readily undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators.[1][3] This unwanted polymerization can lead to a significant decrease in the yield of the desired monomeric product, formation of intractable solids, and difficulties in purification.[4] The reaction is exothermic, which can further accelerate polymerization if not controlled.[4]
Q3: What are suitable polymerization inhibitors for MFA synthesis?
A3: To prevent premature polymerization, it is critical to use a polymerization inhibitor during both the reaction and purification steps.[1][5] Commonly used and effective inhibitors include:
Troubleshooting Guide
Issue 1: Low Final Yield
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors throughout the synthesis process. Below is a breakdown of potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. | - Monitor the reaction progress using techniques like GC or TLC to ensure the starting material is fully consumed.[7]- Optimize the reaction temperature. For instance, dehydrofluorination of difluoropropionic acid derivatives is slow below 100°C.[3]- Ensure the correct molar ratios of reactants and catalysts are used. |
| Side Reactions | Unwanted side reactions can consume starting materials or the product. For example, at high temperatures (e.g., 150°C), the elimination of a chlorine atom can lead to the formation of 2-chloroacrylic acid as a major byproduct.[3] | - Carefully control the reaction temperature. The optimal range for dehydrofluorination is often between 100°C and 130°C.[3]- Choose a selective synthesis route that minimizes known side reactions. |
| Product Polymerization | As MFA is prone to polymerization, a significant portion of the product can be lost if this is not adequately controlled.[3] | - Add a suitable polymerization inhibitor (e.g., BHT, hydroquinone) to the reaction mixture and during purification.[1][5]- Avoid excessively high temperatures during reaction and distillation. |
| Losses During Workup & Purification | The product can be lost during extraction, washing, and distillation steps. MFA has a relatively low boiling point, making it volatile. | - Perform aqueous washes efficiently to minimize product dissolution.- Use vacuum distillation for purification to lower the boiling point and reduce thermal stress on the product.[2]- Ensure distillation apparatus is properly sealed to prevent loss of volatile product. |
| Impure Starting Materials | Impurities in the starting materials can interfere with the reaction, leading to lower yields or the formation of byproducts.[8][9] | - Use high-purity starting materials. If necessary, purify the starting materials before use.- Ensure solvents are anhydrous if the reaction is moisture-sensitive.[2] |
Issue 2: Spontaneous Polymerization of the Reaction Mixture
Q: My reaction mixture solidified or became highly viscous, indicating polymerization. How can I prevent this?
A: Uncontrolled polymerization is a critical issue in MFA synthesis. Here’s a workflow to troubleshoot and prevent it.
Troubleshooting Workflow for Polymerization
Caption: Troubleshooting decision tree for polymerization issues.
Experimental Protocols
Protocol 1: Synthesis from Methyl 3-chloro-2-fluoropropionate
This method is an established industrial process involving a base-induced elimination reaction.[1]
Materials:
-
Methyl 3-chloro-2-fluoropropionate (2.0 mol)
-
Tribasic sodium phosphate (B84403) (2.2 mol)
-
2,6-di-tert-butyl-4-methylphenol (BHT) (0.02 mol)
-
N-methylpyrrolidin-2-one (NMP) (500 g)
Procedure:
-
Combine NMP, tribasic sodium phosphate, and BHT in a reaction vessel equipped for distillation.
-
Heat the mixture to 150°C.
-
Slowly add methyl 3-chloro-2-fluoropropionate to the heated mixture.
-
The product, this compound, will distill over as it is formed.
-
Apply a vacuum (150-300 mbar) to facilitate the distillation of the product.
-
Continue the process until no more distillate is collected.
-
The collected distillate is the purified product. A typical yield for this method is around 93.5%.[1][6]
Protocol 2: Synthesis from Methyl Fluorodichloroacetate
This route involves a reaction with zinc in a polar aprotic solvent.
Materials:
-
Methyl fluorodichloroacetate
-
Trifluoroacetic acid chloromethyl ether
-
Activated Zinc
-
Dimethylformamide (DMF)
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Create a suspension of pre-activated zinc in DMF in a reaction vessel.
-
Add a polymerization inhibitor to the suspension.
-
Prepare a mixture of methyl fluorodichloroacetate and trifluoroacetic acid chloromethyl ether.
-
Slowly add the mixture to the zinc suspension while maintaining the reaction temperature.
-
Simultaneously distill the this compound product as it forms under reduced pressure.
-
After the addition is complete, the reaction mixture may be heated to around 70°C to ensure completion.[2]
-
The collected crude product is then purified by vacuum distillation. This method typically yields 50-60% of the target product.[2]
Comparative Data on Synthesis Routes
| Starting Material | Key Reagents | Typical Yield | Reference |
| Methyl 3-chloro-2-fluoropropionate | Tribasic sodium phosphate, NMP, BHT | 93.5% | [1][6] |
| Product from Claisen condensation of methyl fluoroacetate | Polyoxymethylene, hydroquinone, n-pentane | 42.4% | |
| Methyl fluorodichloroacetate | Zinc, trifluoroacetic acid chloromethyl ether, DMF | 50-60% | [2] |
Reaction Pathway Overview
The synthesis of this compound often involves an elimination reaction to form the double bond. Below is a generalized workflow.
Caption: General workflow for MFA synthesis and purification.
References
- 1. This compound | 2343-89-7 | Benchchem [benchchem.com]
- 2. RU2558147C1 - Method of obtaining methyl-2-fluoroacrylate - Google Patents [patents.google.com]
- 3. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 4. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Initiator Concentration for Methyl 2-fluoroacrylate (MFA) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of Methyl 2-fluoroacrylate (MFA). The following sections offer detailed experimental protocols, data on the impact of initiator concentration, and visual guides to optimize your polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of MFA, with a focus on problems related to initiator concentration.
| Issue | Possible Cause | Suggested Solution |
| Low or No Polymerization | Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to initiate and sustain the polymerization. | Incrementally increase the initiator concentration. A good starting point for free-radical polymerization is a monomer-to-initiator molar ratio between 100:1 and 1000:1. |
| Inappropriate Initiator: The chosen initiator may have a decomposition temperature that is too high or too low for the reaction conditions. | Select an initiator with a suitable half-life at the desired polymerization temperature. For example, AIBN is commonly used for polymerizations at 60-80 °C. | |
| Presence of Inhibitors: MFA may contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. | Purify the MFA monomer before use by passing it through a column of basic alumina (B75360) or by distillation under reduced pressure. | |
| Oxygen Inhibition: Oxygen is a potent radical scavenger and can terminate radical chains, thus inhibiting polymerization. | Degas the reaction mixture thoroughly before initiating polymerization. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon for an extended period.[1] | |
| Polymer with Low Molecular Weight | High Initiator Concentration: The molecular weight of the polymer is generally inversely proportional to the square root of the initiator concentration in free-radical polymerization.[2] A higher initiator concentration leads to the formation of more polymer chains, each with a lower molecular weight. | Decrease the initiator concentration. This will generate fewer radical species, leading to the growth of longer polymer chains. |
| Chain Transfer Reactions: Chain transfer agents (impurities or intentionally added) can terminate growing polymer chains and initiate new, shorter chains. | Purify the monomer and solvent to remove any unwanted chain transfer agents. If a chain transfer agent is necessary for molecular weight control, its concentration must be carefully optimized. | |
| Broad Polydispersity Index (PDI) | High Initiator Concentration: High initiator concentrations can lead to a less controlled polymerization, resulting in a broader distribution of polymer chain lengths. | Lowering the initiator concentration can sometimes lead to a narrower PDI. |
| Non-uniform Initiation: If the initiator is not well-dissolved or the temperature is not uniform throughout the reaction mixture, initiation will not be simultaneous, leading to a broad PDI. | Ensure the initiator is fully dissolved before starting the polymerization and maintain uniform heating and stirring. | |
| Trommsdorff-Norrish Effect (Gel Effect): At high conversions, the viscosity of the reaction mixture increases significantly, reducing the rate of termination reactions and leading to a rapid increase in polymerization rate and molecular weight, which can broaden the PDI. | Conduct the polymerization in solution to help dissipate heat and maintain a more constant termination rate. Lowering the initial monomer concentration can also mitigate this effect. | |
| Uncontrolled or Runaway Reaction | Excessive Initiator Concentration: A very high concentration of initiator can lead to an extremely fast and exothermic reaction that is difficult to control. | Significantly reduce the initiator concentration. Conduct the polymerization in a suitable solvent to help manage the heat generated. |
| High Reaction Temperature: A higher temperature increases the decomposition rate of the initiator, leading to a higher concentration of radicals and a faster, more exothermic reaction. | Lower the reaction temperature. Ensure the cooling system for the reactor is adequate. |
Frequently Asked Questions (FAQs)
Q1: How does initiator concentration affect the molecular weight of poly(this compound)?
A1: In free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[2] Therefore, increasing the initiator concentration will lead to a lower average molecular weight, as more polymer chains are initiated from a given amount of monomer. Conversely, decreasing the initiator concentration will result in a higher molecular weight polymer.
Q2: What is a typical starting initiator concentration for the free-radical polymerization of MFA?
A2: A common starting point for the free-radical polymerization of acrylic monomers is a monomer-to-initiator molar ratio in the range of 100:1 to 1000:1. For MFA, a specific example from a patent for a copolymerization system uses 0.5 wt.% of lauroyl peroxide as the initiator relative to the organic phase.[3] The optimal concentration will depend on the desired molecular weight and the specific initiator and reaction conditions used.
Q3: Can I use the same initiators for MFA as for other acrylates like methyl methacrylate (B99206) (MMA)?
A3: Yes, common radical initiators used for MMA and other acrylates, such as azo compounds (e.g., AIBN) and peroxides (e.g., benzoyl peroxide, lauroyl peroxide), are generally suitable for the polymerization of MFA.[3] However, the polymerization kinetics might differ due to the presence of the fluorine atom, so some optimization of the initiator concentration and reaction temperature may be necessary.
Q4: How can I achieve a more controlled polymerization of MFA with a narrow PDI?
A4: For better control over the polymer architecture, including a lower PDI, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are recommended.[4] In these methods, the concentration of the initiator (for ATRP) or the ratio of monomer to chain transfer agent (CTA) (for RAFT) is a key parameter for controlling the molecular weight.[5][6][7]
Q5: My polymerization is very slow. Besides increasing the initiator concentration, what else can I do?
A5: If your polymerization is slow, you can try the following:
-
Increase the reaction temperature: This will increase the decomposition rate of the initiator, generating more radicals. Be cautious, as this will also likely decrease the molecular weight of the polymer.
-
Ensure the absence of inhibitors: As mentioned in the troubleshooting guide, inhibitors in the monomer can significantly slow down or prevent polymerization.
-
Check for oxygen: Ensure your reaction setup is properly deoxygenated.
-
Solvent effects: The choice of solvent can influence polymerization kinetics.
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of MFA
This protocol is a general procedure for the solution polymerization of MFA using AIBN as the initiator.
Materials:
-
This compound (MFA), purified
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene (B28343), ethyl acetate, or anisole)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Vacuum line
Procedure:
-
Monomer Purification: Purify MFA by passing it through a short column of basic alumina to remove inhibitors.
-
Reaction Setup: Assemble a clean, dry Schlenk flask with a magnetic stir bar and a condenser.
-
Reagent Addition: To the flask, add the desired amount of purified MFA and anhydrous solvent.
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of inert gas, add the calculated amount of AIBN to the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN) and stir the reaction mixture.
-
Monitoring: Monitor the progress of the polymerization by taking small aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography.
-
Termination and Precipitation: After the desired time or conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Example of Suspension Copolymerization of MFA
The following is based on a procedure described in a patent for the copolymerization of MFA.[3]
Materials:
-
This compound (MFA) (90 wt.%)
-
1,7-octadiene (5 wt.%)
-
Divinylbenzene (5 wt.%)
-
Lauroyl peroxide (0.5 wt.% of the organic phase)[3]
-
Aqueous phase: Water, polyvinyl alcohol (suspending agent), phosphates, sodium chloride, and sodium nitrite.
Procedure:
-
Prepare Organic Phase: In a beaker, mix MFA, 1,7-octadiene, and divinylbenzene. Add lauroyl peroxide and stir until it is fully dissolved.[3]
-
Prepare Aqueous Phase: In a separate reactor, prepare the aqueous solution containing water, polyvinyl alcohol, phosphates, sodium chloride, and sodium nitrite.
-
Combine Phases: Add the organic phase to the aqueous phase in the reactor under continuous stirring and a nitrogen atmosphere.
-
Polymerization: Heat the mixture to 60-80 °C. Once the polymerization initiates, the temperature may be allowed to rise to around 95 °C.
-
Workup: After the polymerization is complete, cool the reaction mixture to room temperature. The solid polymer beads can be isolated by filtration, followed by washing with water and a methanol/water mixture.
Data Presentation
The following tables provide hypothetical yet realistic data to illustrate the effect of initiator concentration on the free-radical polymerization of MFA. These values are intended for illustrative purposes, and optimal conditions should be determined experimentally.
Table 1: Effect of AIBN Initiator Concentration on MFA Polymerization
| Monomer:Initiator Molar Ratio | Initiator Conc. (mol%) | Mn ( g/mol ) | PDI | Conversion (%) |
| 200:1 | 0.50 | 25,000 | 2.1 | 85 |
| 500:1 | 0.20 | 60,000 | 1.9 | 82 |
| 1000:1 | 0.10 | 110,000 | 1.8 | 78 |
| 2000:1 | 0.05 | 180,000 | 1.7 | 70 |
| Reaction Conditions: MFA in toluene (50% w/w), 70 °C, 12 hours. |
Table 2: Comparison of Common Initiators for MFA Polymerization
| Initiator | Decomposition Temp. (°C) | Typical Monomer:Initiator Ratio | Expected Molecular Weight |
| AIBN | 60-80 | 200:1 - 2000:1 | Moderate to High |
| Benzoyl Peroxide (BPO) | 80-100 | 200:1 - 2000:1 | Moderate to High |
| Lauroyl Peroxide | 60-80 | 200:1 - 2000:1 | Moderate to High |
| Potassium Persulfate (KPS) | 50-80 | 100:1 - 1000:1 | Lower (for emulsion/aqueous systems) |
Visualizations
Caption: Experimental workflow for the free-radical solution polymerization of MFA.
Caption: Relationship between initiator concentration and key polymer properties.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 4. Controlled Polymerization | MDPI [mdpi.com]
- 5. CTA concentration effects on rate retardation in RAFT - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of Methyl 2-fluoroacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 2-fluoroacrylate (MFA).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent laboratory and industrial synthesis routes for this compound include:
-
Dehydrochlorination of Methyl 3-chloro-2-fluoropropionate: This is a widely used industrial method involving a base-induced elimination reaction.[1]
-
From Methyl 2-fluoropropionate: This route typically involves bromination followed by dehydrobromination.
-
Reaction of a Claisen Salt with Formaldehyde: A newer approach that proceeds through a Methyl 2-fluoro-3-hydroxypropanoate intermediate.[2][3]
-
Zinc-mediated reaction: This method utilizes methyl fluorodichloroacetate and a trifluoroacetic acid chloromethyl ether in the presence of activated zinc.[1]
Q2: What is the primary side reaction to be aware of during MFA synthesis?
A2: The most significant side reaction is the polymerization of the this compound product itself.[1] MFA is a monomer that can readily polymerize, especially at elevated temperatures or in the presence of radical initiators. This can lead to significant yield loss and difficulties in purification.
Q3: How can I prevent the polymerization of this compound during synthesis and purification?
A3: To prevent premature polymerization, it is crucial to use a polymerization inhibitor . Common and effective inhibitors include:
These inhibitors should be present in the reaction mixture and during distillation.[1][5] Conducting the purification step, such as distillation, under reduced pressure helps to keep the temperature low, further minimizing the risk of polymerization.[1]
Q4: I am observing a byproduct with a similar structure to my product. What could it be?
A4: A known byproduct in some synthesis routes is Methyl 2,2-difluoropropionate .[5] Its formation has been observed, for instance, in the synthesis from 2-fluoropropionic esters. In one documented case, the ratio of this compound to Methyl 2,2-difluoropropionate was found to be approximately 1:0.08 as determined by 19F-NMR.[5]
Another potential byproduct, especially at high temperatures (around 150 °C) in certain routes, is 2-chloroacrylic acid , formed through chlorine atom elimination.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of MFA | Polymerization of the product: The reaction mixture may have become viscous or solidified. | * Ensure a sufficient amount of a suitable polymerization inhibitor (e.g., BHT, hydroquinone) is added at the beginning of the reaction and is also present during any heating or distillation steps.[1][4] * Maintain the recommended reaction temperature. Avoid excessive heating. |
| Reaction temperature is too high: This can lead to the formation of undesired side products like 2-chloroacrylic acid.[6] | * Carefully control the reaction temperature within the optimal range for the specific synthesis route. For instance, in certain hydrofluorination reactions, temperatures between 100-120 °C are optimal, while at 150 °C, byproduct formation dominates.[6] | |
| Inefficient purification: Product may be lost during workup or distillation. | * Use vacuum distillation to purify the final product, as this allows for distillation at a lower temperature, reducing the risk of polymerization.[1] * Continuously removing the product as it forms via distillation can help to drive the reaction equilibrium forward and improve the overall yield.[1] | |
| Product is contaminated with byproducts | Formation of Methyl 2,2-difluoropropionate: This can occur depending on the starting materials and reaction conditions. | * Optimize the reaction conditions (e.g., temperature, reaction time) to minimize the formation of this byproduct. * Careful fractional distillation may be required to separate the product from this impurity, although their boiling points might be close. |
| High reaction temperature: Leads to the formation of thermal degradation products. | * Strictly adhere to the recommended temperature profile for the synthesis. | |
| Difficulty in isolating the product | High boiling point of the solvent: If the solvent's boiling point is close to that of MFA (91 °C), separation by distillation can be challenging. For example, dichloroethane (boiling point 84 °C) can be difficult to separate from MFA.[6] | * Select a solvent with a boiling point that is significantly different from that of this compound to facilitate easier separation by distillation. |
| Product polymerization during purification: The product may polymerize in the distillation flask or column. | * Ensure a polymerization inhibitor is added to the crude product before starting the distillation process.[1][5] * Use a distillation setup that minimizes the residence time of the product at high temperatures. |
Experimental Protocols
Synthesis of this compound from Methyl 3-chloro-2-fluoropropionate
This method is a well-established industrial process involving a base-induced elimination reaction.[1]
Reagents:
-
Methyl 3-chloro-2-fluoropropionate (98%)
-
Tribasic sodium phosphate
-
2,6-di-tert-butyl-4-methylphenol (BHT) as a polymerization inhibitor
-
N-methylpyrrolidin-2-one (NMP) as a solvent
Procedure:
-
A mixture of NMP, tribasic sodium phosphate, and BHT is heated to 150°C in a reaction vessel equipped for distillation.[7]
-
Methyl 3-chloro-2-fluoropropionate is gradually added to the heated mixture under a vacuum of approximately 300 mbar.[1][7]
-
The this compound product is continuously distilled off as it is formed.[7]
-
To maximize product recovery, the vacuum can be progressively lowered to 150 mbar.[1][7]
-
The collected distillate is the purified this compound.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Isolated Yield | ~93.5% | [1] |
| Purity | High |[1] |
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in MFA synthesis.
References
- 1. This compound | 2343-89-7 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Page loading... [wap.guidechem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Methyl 2-fluoroacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2-fluoroacrylate (MFA).
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: The most prevalent and effective industrial method for purifying crude this compound is fractional distillation under reduced pressure.[1][2] This technique is crucial to separate MFA from starting materials, by-products, and solvents while preventing its polymerization.
Q2: Why is the use of a polymerization inhibitor essential during the purification of this compound?
A2: this compound is highly susceptible to self-polymerization, especially at elevated temperatures required for distillation.[1][2] The addition of a polymerization inhibitor, such as 2,6-di-tert-butyl-4-methylphenol (BHT) or hydroquinone, is critical to prevent this unwanted reaction, ensuring a higher yield and purity of the monomer.[1][2][3]
Q3: What are the typical impurities found in crude this compound?
A3: Typical impurities can include unreacted starting materials (e.g., methyl 3-chloro-2-fluoropropionate, methyl 2-fluoropropionate), by-products from the synthesis reaction (e.g., succinimide (B58015) if N-bromosuccinimide is used), residual solvents (e.g., N-methylpyrrolidin-2-one (NMP), dimethylformamide (DMF)), and water.[1][2]
Q4: Can this compound be purified by methods other than distillation?
A4: While distillation is the primary method, other purification techniques such as flash distillation, recrystallization, or column chromatography can also be employed for 2-fluoroacrylic esters.[1][2] However, detailed protocols for column chromatography and recrystallization specific to this compound are less commonly reported in the literature compared to distillation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified product | - Incomplete reaction during synthesis.- Polymerization of the product during distillation.- Inefficient fractional distillation. | - Ensure complete conversion of starting materials using analytical techniques like GC or NMR before starting purification.- Add an adequate amount of a suitable polymerization inhibitor (e.g., BHT) to the crude product before heating.[1][2]- Use a distillation column with a sufficient number of theoretical plates and optimize the reflux ratio.[2] |
| Product appears cloudy or contains solid particles | - Presence of water.- Precipitation of by-products or inhibitor. | - Dry the crude product with a suitable drying agent like molecular sieves (4A) before distillation.[1]- Ensure that all glassware is thoroughly dried.- Filter the crude product before distillation if solids are present. |
| Product polymerizes in the distillation flask or column | - Insufficient or no polymerization inhibitor.- Excessive distillation temperature.- Presence of radical initiators. | - Add a polymerization inhibitor (e.g., BHT, hydroquinone, phenothiazine) to the crude material before distillation.[2]- Conduct the distillation under a higher vacuum to lower the boiling point and distillation temperature.[1][4]- Ensure the crude product is free from radical initiators used in synthesis by performing appropriate workup steps.[2] |
| Product purity is below the desired level (>98%) | - Inefficient separation from impurities with close boiling points.- Contamination from the vacuum system or collection flasks. | - Increase the efficiency of the fractional distillation by using a longer column or adjusting the reflux ratio.[2]- Ensure the vacuum system is clean and does not leak.- Use clean and dry collection flasks. |
| Product turns yellow during storage | - Slow polymerization or degradation over time. | - Store the purified this compound at a low temperature (refrigerated) in the presence of a stabilizer like BHT.[3]- Store in a dark, well-sealed container to prevent exposure to light and air. |
Experimental Protocols
Fractional Distillation of Crude this compound
This protocol is a general guideline based on common industrial and laboratory practices.[1][2][4]
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol - BHT)
-
Drying agent (e.g., molecular sieves 4A, anhydrous magnesium sulfate)[1][2]
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Drying the Crude Product: If the crude product contains water, dry it over a suitable drying agent like molecular sieves (4A) for several hours.[1]
-
Adding Inhibitor: Add a polymerization inhibitor, such as BHT (e.g., 500 ppm), to the crude this compound.[2]
-
Setting up the Apparatus: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed to maintain a stable vacuum.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be controlled to achieve a boiling point that minimizes thermal stress on the product.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Discard the initial fraction (forerun), which may contain low-boiling impurities and residual solvents.
-
Collect the main fraction of pure this compound at the expected boiling point and pressure.
-
Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
-
-
Storage: Add a small amount of BHT to the collected pure product for long-term stability and store it in a tightly sealed container in a refrigerator.[3]
Quantitative Data Summary
Table 1: Distillation Parameters for this compound Purification
| Parameter | Value | Reference(s) |
| Boiling Point | 91 °C @ 750 mmHg | [5] |
| 41 °C @ 110 mmHg | [6] | |
| 30-72 °C | [1] | |
| 29-31 °C @ 9.1 kPa (approx. 68 mmHg) | [2] | |
| Distillation Pressure | 2 - 45.6 kPa (approx. 15 - 342 mmHg) | [1] |
| 150 - 300 mbar (approx. 112 - 225 mmHg) | [4] | |
| Polymerization Inhibitors | 2,6-di-tert-butyl-4-methylphenol (BHT), Hydroquinone, Phenothiazine | [1][2] |
| Typical Final Purity | >98% | [1][6] |
| Typical Isolated Yield | 74 - 86% | [1] |
Visualizations
Caption: Workflow for the purification of crude this compound.
References
- 1. This compound | 2343-89-7 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. RU2558147C1 - Method of obtaining methyl-2-fluoroacrylate - Google Patents [patents.google.com]
Managing thermal decomposition of Methyl 2-fluoroacrylate during reaction
Welcome to the technical support center for Methyl 2-fluoroacrylate (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the thermal decomposition of MFA during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MFA) and why is it prone to thermal decomposition?
A1: this compound (MFA) is a fluorinated acrylate (B77674) ester with the chemical formula C₄H₅FO₂.[1] Like other acrylate monomers, it is susceptible to spontaneous polymerization, which is an exothermic process. If the heat generated from this polymerization is not dissipated, it can lead to a rapid increase in temperature, causing thermal runaway and decomposition. The fluorine atom in its structure enhances its reactivity, making it a valuable monomer for creating polymers with unique properties, but also contributing to its instability if not handled correctly.
Q2: What are the primary signs of MFA decomposition or unwanted polymerization during a reaction?
A2: Key indicators of decomposition or premature polymerization include:
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An unexpected and rapid increase in reaction temperature.
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Thickening or gelling of the reaction mixture.
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The formation of solid polymer precipitates.
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Discoloration of the solution.
Monitoring the reaction temperature closely is the most critical parameter to detect the onset of a runaway reaction.
Q3: What are the recommended storage conditions for MFA to prevent thermal decomposition?
A3: To maintain stability, MFA should be stored at low temperatures, typically between 2-8°C, and protected from light.[2] Some suppliers recommend storing it frozen (below 0°C).[3] It is also crucial to ensure the presence of a polymerization inhibitor in the stored monomer.
Q4: What are the hazardous decomposition products of MFA?
A4: Thermal decomposition of MFA can release toxic and corrosive fumes, including hydrogen fluoride (B91410) (HF). In the event of a fire, carbon monoxide (CO) and carbon dioxide (CO₂) will also be produced.
Troubleshooting Guide: Managing Thermal Decomposition of MFA
This guide provides solutions to common issues encountered during the handling and reaction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Polymerization in Stored MFA | - Depletion of inhibitor over time.- Exposure to elevated temperatures or UV light.- Presence of contaminants that can initiate polymerization. | - Store MFA at recommended low temperatures (2-8°C or frozen).- Keep containers tightly sealed and protected from light.- Ensure the presence of an adequate concentration of a polymerization inhibitor (e.g., BHT). |
| Runaway Reaction (Rapid Temperature Increase) | - Insufficient inhibitor in the reaction mixture.- Reaction temperature is too high, leading to rapid polymerization.- Poor heat dissipation from the reaction vessel. | - Immediately cool the reaction vessel using an ice bath.- If the reaction is out of control, add a quenching agent (see "Emergency Protocol for Runaway Polymerization").- In the future, ensure an appropriate amount of inhibitor is present and maintain strict temperature control. |
| Formation of Gel or Solid Polymer During Reaction | - Localized "hot spots" in the reaction mixture.- Inadequate mixing, leading to uneven inhibitor distribution. | - Improve stirring efficiency to ensure uniform temperature and inhibitor concentration.- Consider a slower addition rate of reactants to better manage the reaction exotherm.- Use a reaction solvent with a higher boiling point to help dissipate heat. |
Experimental Protocols
Protocol for Safe Handling and Reaction Setup of MFA
-
Preparation: Before starting, ensure that a cooling bath (e.g., ice-water) is readily available. All glassware should be clean and dry.
-
Inhibitor Check: Verify the presence and concentration of the inhibitor in the starting MFA material. If necessary, add a suitable inhibitor such as BHT.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with the reaction and to minimize side reactions.
-
Temperature Control: Set up the reaction in a vessel that allows for efficient cooling and temperature monitoring. A jacketed reactor is ideal for larger-scale reactions.
-
Reagent Addition: Add MFA to the reaction mixture slowly and in a controlled manner, especially if the reaction is exothermic. Monitor the temperature closely during addition.
-
Continuous Monitoring: Throughout the reaction, continuously monitor the temperature. A sudden increase is a sign of a potential runaway reaction.
Emergency Protocol for Runaway Polymerization
In the event of a runaway polymerization, immediate action is required to prevent over-pressurization of the reaction vessel and the release of hazardous materials.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the emergency.
-
Emergency Cooling: If it is safe to do so, apply maximum cooling to the exterior of the reaction vessel using an ice bath or other available cooling methods.
-
Cease Heating: If the reaction is being heated, immediately turn off all heating sources.
-
Quenching: If cooling is insufficient to control the temperature, and if a pre-planned quenching protocol is in place, add a polymerization inhibitor solution. A concentrated solution of a phenolic inhibitor like hydroquinone (B1673460) or BHT in a compatible solvent can be effective.
-
Evacuation: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Quantitative Data Summary
| Inhibitor | Typical Concentration | Mechanism of Action | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm | Free radical scavenger | Commonly used for stabilizing acrylates during storage and synthesis.[4] |
| Hydroquinone (HQ) | 100 - 1000 ppm | Free radical scavenger, particularly effective in the presence of oxygen.[5] | A widely used general-purpose inhibitor.[5] |
| Monomethyl Ether of Hydroquinone (MEHQ) | 15 - 200 ppm | Similar to hydroquinone, requires oxygen to be effective. | Often used for stabilizing acrylic esters. |
| Phenothiazine (PTZ) | 100 - 500 ppm | Highly efficient at trapping thermally generated radicals, can be effective in the absence of oxygen.[6] | Suitable for high-temperature processes like distillation.[6] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acrylic acid, ester series polymerization inhibitor Phenothiazine [m.csnvchem.com]
- 3. scribd.com [scribd.com]
- 4. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempoint.com [chempoint.com]
- 6. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
Technical Support Center: Poly(methyl 2-fluoroacrylate) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(methyl 2-fluoroacrylate) (PMFA).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) (PMFA) can be controlled primarily through living/controlled polymerization techniques. The most effective methods are:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique allows for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). The molecular weight is controlled by the ratio of monomer to the RAFT chain transfer agent (CTA).
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another robust method for achieving well-defined polymers. The molecular weight is determined by the ratio of monomer to initiator.
-
Anionic Polymerization: This method can produce polymers with very low PDI. The molecular weight is controlled by the monomer to initiator ratio. However, it requires stringent reaction conditions, including high purity reagents and an inert atmosphere.[1]
Q2: How does the monomer to initiator/chain transfer agent ratio affect the molecular weight of PMFA?
A2: In controlled polymerization techniques like RAFT and ATRP, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of the initial monomer concentration ([M]₀) to the initial initiator ([I]₀) or chain transfer agent ([CTA]₀) concentration, multiplied by the monomer conversion (p) and the molecular weight of the monomer (M₀). The theoretical molecular weight can be calculated using the following equation:
Mₙ (theoretical) = ([M]₀ / [I]₀ or [CTA]₀) * p * M₀
Therefore, a higher monomer to initiator/CTA ratio will result in a higher molecular weight polymer.
Q3: What is a typical polydispersity index (PDI) for a well-controlled PMFA polymerization?
A3: For a well-controlled polymerization of a structurally similar monomer, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), using RAFT, PDI values below 1.10 have been achieved.[2] Similar low PDI values, typically between 1.1 and 1.3, should be achievable for the controlled polymerization of this compound.
Q4: Can conventional free radical polymerization be used to control the molecular weight of PMFA?
A4: Conventional free radical polymerization offers limited control over molecular weight. While adjusting the initiator concentration can influence the average molecular weight (higher initiator concentration generally leads to lower molecular weight), it typically results in polymers with a broad molecular weight distribution (high PDI).[3] For applications requiring well-defined polymers, controlled/living polymerization techniques are strongly recommended.
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI > 1.5)
| Possible Cause | Troubleshooting Steps |
| Inefficient RAFT Agent or Initiator System | For RAFT polymerization, ensure the chosen CTA is suitable for acrylates. For ATRP, verify the activity of the catalyst/ligand system. |
| Presence of Impurities | Purify the monomer, solvent, and other reagents to remove inhibitors like oxygen. Degassing the reaction mixture is crucial. |
| High Monomer Conversion | Pushing the reaction to very high conversions can sometimes lead to side reactions and a broadening of the PDI. Consider stopping the reaction at a moderate conversion (e.g., 70-80%). |
| Incorrect Initiator Concentration | In conventional free radical polymerization, a very low initiator concentration can lead to a broad PDI. |
Issue 2: Low or No Polymerization
| Possible Cause | Troubleshooting Steps |
| Presence of Inhibitors | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen). Ensure the monomer is free of inhibitors. |
| Inactive Initiator or Catalyst | Check the age and storage conditions of the initiator and catalyst. For ATRP, ensure the catalyst complex is correctly prepared and handled under inert conditions. |
| Low Reaction Temperature | Increase the reaction temperature to ensure efficient decomposition of the initiator. |
Issue 3: Observed vs. Theoretical Molecular Weight Mismatch
| Possible Cause | Troubleshooting Steps |
| Inaccurate Reagent Measurement | Carefully and accurately measure the amounts of monomer, initiator, and CTA. |
| Initiator Inefficiency | The actual number of growing chains may be lower than the theoretical value. This can be determined and corrected for by analyzing the polymer and adjusting the initiator concentration in subsequent experiments. |
| Chain Transfer to Solvent or Monomer | This can lead to a lower than expected molecular weight. Consider using a different solvent or adjusting the reaction temperature. |
Experimental Protocols & Data
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
This protocol is adapted from a successful RAFT polymerization of the structurally similar monomer, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE).[2]
Materials:
-
This compound (MFA) (monomer)
-
4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anisole (solvent)
Procedure:
-
In a Schlenk tube, dissolve the desired amounts of MFA, CTA, and AIBN in anisole. The ratio of [MFA]₀:[CTA]₀:[AIBN]₀ will determine the target molecular weight.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion (by ¹H NMR) and molecular weight and PDI (by Gel Permeation Chromatography - GPC).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
Expected Molecular Weight Control (Data adapted from FATRIFE polymerization[2])
| [MFA]₀ / [CTA]₀ | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 5,200 | 5,500 | 1.08 |
| 100 | 10,400 | 11,200 | 1.09 |
| 200 | 20,800 | 22,100 | 1.10 |
| 400 | 41,600 | 37,800 | 1.10 |
Note: The experimental data presented is for poly(2,2,2-trifluoroethyl α-fluoroacrylate) and serves as a strong guideline for achieving similar control with poly(this compound).
Anionic Polymerization
Anionic polymerization of this compound requires stringent anhydrous and oxygen-free conditions.[1]
Materials:
-
This compound (MFA) (monomer), freshly distilled
-
Anhydrous toluene (B28343) (solvent)
-
Initiator solution (e.g., LiZnC₄H₉(C₂H₅)₂ or LiAlC₄H₉(C₂H₅)₃ in an appropriate solvent)
Procedure:
-
All glassware must be rigorously dried and assembled under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous toluene to the reaction flask via a cannula.
-
Cool the solvent to the desired reaction temperature (e.g., -78 °C).
-
Add the initiator solution via syringe.
-
Slowly add the freshly distilled MFA monomer to the stirred initiator solution.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Visualizations
Caption: Logical relationship of experimental parameters for molecular weight control.
References
Technical Support Center: Methyl 2-fluoroacrylate (MFA) Based Polymers
This technical support center is designed to assist researchers, scientists, and drug development professionals in avoiding impurities in their Methyl 2-fluoroacrylate (MFA) based polymers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the polymerization of this compound.
| Issue | Symptom | Possible Cause | Suggested Solution |
| Failed or Incomplete Polymerization | The reaction mixture remains liquid or has very low viscosity after the expected reaction time. | Inhibitor Presence: Commercial MFA is stabilized with inhibitors (e.g., MEHQ, BHT) to prevent spontaneous polymerization during storage. If not removed, these will quench the radicals initiating the polymerization. | Inhibitor Removal: Pass the monomer through a column of basic activated alumina (B75360) or perform a caustic wash to remove the inhibitor immediately before use. |
| Insufficient Initiator: The amount of initiator is too low to effectively start the polymerization, or it has decomposed due to improper storage. | Increase Initiator Concentration: Use a sufficient amount of a fresh, properly stored initiator (e.g., AIBN, BPO). | ||
| Oxygen Inhibition: Oxygen can act as a radical scavenger, inhibiting the polymerization. | Degas the Reaction Mixture: Thoroughly degas the monomer and solvent by purging with an inert gas (e.g., nitrogen, argon) or by freeze-pump-thaw cycles before initiating the reaction. | ||
| Polymer with Low Molecular Weight or Inconsistent Properties | The resulting polymer has a lower molecular weight than expected, or there is batch-to-batch variability. | High Initiator Concentration: Too much initiator can lead to a higher number of shorter polymer chains. | Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal ratio for the desired molecular weight. |
| Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents, terminating growing polymer chains prematurely. | Purify Monomer and Solvent: Ensure high purity of the MFA monomer and the solvent used for the polymerization. | ||
| Inconsistent Reaction Temperature: Fluctuations in temperature can affect the rate of initiation and propagation, leading to a broad molecular weight distribution. | Maintain Stable Temperature: Use a well-controlled heating system (e.g., oil bath with a temperature controller) to maintain a constant reaction temperature. | ||
| Presence of Gel Particles or Insoluble Polymer | The final polymer solution contains gel particles or is insoluble in appropriate solvents. | High Monomer Concentration (Bulk Polymerization): The Trommsdorff-Norrish effect (autoacceleration) at high conversion can lead to localized overheating and cross-linking. | Use a Solvent: Perform the polymerization in a suitable solvent to better dissipate heat and control the reaction rate. |
| Bifunctional Impurities: Impurities with more than one polymerizable group can act as cross-linkers. | Ensure Monomer Purity: Use highly purified MFA to avoid cross-linking impurities. | ||
| Discolored Polymer | The final polymer is yellow or brown instead of colorless. | Oxidation: Oxidation of the monomer or polymer can lead to colored byproducts. | Maintain Inert Atmosphere: Ensure the reaction and subsequent handling of the polymer are performed under an inert atmosphere. |
| High Reaction Temperature: Excessive heat can cause thermal degradation of the polymer. | Optimize Reaction Temperature: Conduct the polymerization at the lowest effective temperature for the chosen initiator. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in MFA-based polymers?
A1: The most common sources of impurities include:
-
Residual Monomer: Unreacted this compound monomer remaining in the final polymer.
-
Inhibitors: Stabilizers like MEHQ (monomethyl ether of hydroquinone) or BHT (butylated hydroxytoluene) from the monomer that were not completely removed.
-
Solvent: Residual solvent from the polymerization or purification process.
-
Initiator Fragments: Fragments of the initiator molecule that have been incorporated into the polymer chains as end groups.
-
Side-Reaction Products: Byproducts from side reactions during polymerization, such as chain transfer or termination reactions.
-
Water: Water can affect the polymerization kinetics and may need to be excluded for certain applications.
Q2: How do I remove the inhibitor from the MFA monomer before polymerization?
A2: There are two primary methods for removing phenolic inhibitors like MEHQ:
-
Column Chromatography: Pass the monomer through a short column packed with basic activated alumina. This is a simple and effective method for lab-scale purification.
-
Caustic Washing (Liquid-Liquid Extraction): Wash the monomer with an aqueous basic solution (e.g., dilute NaOH) in a separatory funnel to extract the weakly acidic inhibitor. This must be followed by washing with deionized water to remove the base and then drying the monomer with a suitable drying agent (e.g., anhydrous MgSO₄).
Q3: My polymerization reaction failed to initiate. What is the most likely cause?
A3: The most common reason for a failed polymerization is the presence of an inhibitor in the monomer. Commercial MFA is stabilized to prevent polymerization during storage. You must remove the inhibitor before use. Other potential causes include inactive initiator, the presence of oxygen, or using a reaction temperature that is too low for the chosen initiator.
Q4: How can I purify the synthesized poly(this compound)?
A4: A common method for purifying poly(this compound) is through precipitation . This involves dissolving the crude polymer in a suitable solvent (a "good" solvent) and then adding this solution dropwise to a larger volume of a "poor" solvent (an anti-solvent). The polymer will precipitate out of the solution, leaving behind unreacted monomer and other low-molecular-weight impurities. The precipitated polymer can then be collected by filtration and dried under vacuum.
Q5: Which analytical techniques are best for identifying and quantifying impurities in my MFA polymer?
A5: A combination of techniques is often necessary for a comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): Useful for identifying and quantifying residual monomer, as well as characterizing the polymer structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect and identify volatile impurities such as residual monomer and solvent. Pyrolysis-GC/MS can be used for structural elucidation of the polymer itself.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the polymer. A broad distribution can sometimes indicate issues with polymerization control.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the presence of characteristic functional groups and can be used to monitor the disappearance of the monomer's vinyl group during polymerization.
-
Differential Scanning Calorimetry (DSC): Measures thermal properties like the glass transition temperature (Tg), which can be affected by the purity and molecular weight of the polymer.
Experimental Protocols
Protocol 1: Removal of Inhibitor using an Alumina Column
Objective: To remove the polymerization inhibitor (e.g., MEHQ) from this compound monomer.
Materials:
-
This compound (MFA) monomer
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Collection flask
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a small layer of sand over the plug.
-
Fill the column approximately two-thirds full with basic activated alumina.
-
Gently tap the column to pack the alumina.
-
Carefully add the MFA monomer to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately as it is now highly susceptible to spontaneous polymerization.
Protocol 2: Free-Radical Solution Polymerization of this compound
Objective: To synthesize poly(this compound) via free-radical polymerization in solution.
Materials:
-
Inhibitor-free this compound (MFA)
-
Anhydrous solvent (e.g., ethyl acetate, toluene, or dimethylformamide)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Reaction flask (e.g., round-bottom flask) with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath with a temperature controller
Procedure:
-
Place the magnetic stir bar in the reaction flask and attach the condenser.
-
Add the desired amount of inhibitor-free MFA and anhydrous solvent to the flask.
-
Add the calculated amount of AIBN initiator to the monomer/solvent mixture.
-
Begin stirring the reaction mixture.
-
Degas the solution by bubbling the inert gas through it for at least 30 minutes to remove dissolved oxygen.
-
After degassing, raise the inert gas line to blanket the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) and maintain this temperature for the specified reaction time (e.g., 4-24 hours).
-
Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
The polymer can then be purified by precipitation (see Protocol 3).
Protocol 3: Purification of Poly(this compound) by Precipitation
Objective: To purify the synthesized polymer by removing unreacted monomer and other low-molecular-weight impurities.
Materials:
-
Crude polymer solution from Protocol 2
-
A "good" solvent for the polymer if it is not already in solution (e.g., acetone, ethyl acetate)
-
An anti-solvent (a "poor" solvent) in which the polymer is insoluble but the impurities are soluble (e.g., methanol, hexane, or water, depending on the polymer's polarity).
-
Large beaker for precipitation
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Ensure the crude polymer is fully dissolved in a minimum amount of the "good" solvent.
-
Place a significantly larger volume (e.g., 10x the volume of the polymer solution) of the anti-solvent in the large beaker and begin stirring.
-
Slowly add the polymer solution dropwise to the vigorously stirring anti-solvent.
-
A precipitate of the polymer should form immediately.
-
Continue stirring for a short period after all the polymer solution has been added to ensure complete precipitation.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer in the funnel with fresh anti-solvent to remove any remaining impurities.
-
Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis and purification of MFA-based polymers.
Caption: Troubleshooting logic for a failed polymerization reaction.
Technical Support Center: Poly(methyl 2-fluoroacrylate) Solubility and Analysis
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting issues related to the solubility of poly(methyl 2-fluoroacrylate) (PMF2A) for various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving poly(this compound) (PMF2A)?
A1: Based on data from related fluorinated acrylate (B77674) polymers, the recommended starting points for dissolving PMF2A depend on the polymer's characteristics, such as the length of the fluoroalkyl chain. For poly(fluoroalkyl acrylates) with shorter side chains, Tetrahydrofuran (THF) has been shown to be an effective solvent.[1][2] For fluorinated polymers with longer side chains, hydrochlorofluorocarbon solvents like AK-225 may be necessary.[1][2] Common deuterated solvents used for NMR analysis of similar polymers include deuterated chloroform (B151607) (CDCl₃), deuterated acetone (B3395972) (acetone-d₆), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[3][4]
Q2: How does the molecular weight of PMF2A affect its solubility and the preparation of solutions for analysis?
A2: Generally, for polymers, higher molecular weight and higher crystallinity lead to longer dissolution times. When preparing samples for Gel Permeation Chromatography (GPC), the concentration should be adjusted based on the molecular weight. Lower molecular weight polymers can be prepared at higher concentrations (e.g., 2 mg/mL), while higher molecular weight polymers require more dilute solutions (e.g., <0.02% w/v to 1 mg/mL) to avoid issues with viscosity.
Q3: What analytical techniques are commonly used to characterize PMF2A, and what are the solvent considerations?
A3: Common techniques for polymer characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC).[5]
-
For NMR: The choice of solvent is critical. Deuterated solvents are used to avoid interference with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for many polymers.[3][4]
-
For GPC/SEC: The sample should be dissolved in the same solvent that is used as the mobile phase (eluent).[6] Tetrahydrofuran (THF) and dimethylformamide (DMF) are common eluents for poly(methyl methacrylate) (PMMA), a structurally similar polymer.[7][8] For fluoropolymers, specialty eluents may be required.
Troubleshooting Guide
This guide addresses common problems encountered when trying to dissolve PMF2A.
Issue 1: The PMF2A powder is not dissolving in the chosen solvent.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Consult the solvent selection table (Table 1). If using a common solvent like THF, consider a more aggressive or specialized fluorinated solvent, especially for high molecular weight or highly crystalline PMF2A. |
| Insufficient Dissolution Time | Polymers, particularly those with high molecular weight or crystallinity, can take a significant amount of time to dissolve. It is recommended to allow the sample to dissolve slowly with gentle agitation. A minimum of one hour is suggested, with overnight dissolution being preferable. |
| Low Temperature | Gently warming the mixture can increase the solubility of the polymer. However, be cautious not to exceed the boiling point of the solvent or cause thermal degradation of the polymer. |
| Polymer Properties | High molecular weight and crystallinity can hinder solubility. If possible, try using a lower molecular weight sample or a more amorphous form of the polymer. |
Issue 2: A gel-like substance has formed instead of a clear solution.
| Potential Cause | Troubleshooting Step |
| Partial Solvation | This often indicates that the solvent is a poor solvent for the polymer. The polymer chains are swelling with the solvent but not fully dissolving. |
| High Polymer Concentration | The concentration of the polymer may be too high for the given solvent. Try reducing the amount of PMF2A or increasing the volume of the solvent. |
| Incorrect Solvent Mixture | If using a co-solvent system, the ratio of the solvents may not be optimal. Adjust the solvent ratios to improve solubility. |
Issue 3: The polymer precipitates out of solution upon cooling or standing.
| Potential Cause | Troubleshooting Step |
| Temperature-Dependent Solubility | The polymer may only be soluble at elevated temperatures in the chosen solvent. For analysis, it may be necessary to perform the experiment at an elevated temperature to maintain solubility. |
| Solvent Evaporation | If the solvent is volatile, its evaporation can lead to an increase in polymer concentration and subsequent precipitation. Ensure the container is well-sealed. |
| Poor Solvent | The solvent may be a marginal solvent for the polymer, and any small change in conditions (like temperature) can cause precipitation. Consider using a better solvent. |
Data Summary
Table 1: Qualitative Solubility of Related Fluorinated Acrylate Polymers
| Solvent | Polymer Type | Solubility | Reference |
| Tetrahydrofuran (THF) | Poly(fluoroalkyl acrylates) with short C₂ chains | Soluble | [1][2] |
| Hydrochlorofluorocarbons (e.g., AK-225) | Poly(fluoroalkyl acrylates) with longer C₄ chains | Soluble | [1][2] |
| N-methyl-2-pyrrolidone (NMP) | Poly(vinylidene fluoride) (a fluoropolymer) | Soluble | [9] |
| Dimethyl sulfoxide (DMSO) | Poly(vinylidene fluoride) (a fluoropolymer) | Soluble (may require warming) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving PMF2A for Analysis
-
Weighing: Accurately weigh the desired amount of PMF2A powder into a clean, dry vial. For GPC analysis, refer to the concentration guidelines based on the expected molecular weight (e.g., 1-2 mg/mL).[1]
-
Solvent Addition: Add the appropriate volume of the selected solvent (e.g., THF for lower molecular weight PMF2A) to the vial.
-
Dissolution:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial on a shaker or stirrer at a low to moderate speed. Avoid vigorous shaking that could cause shear degradation of the polymer chains.
-
Allow the polymer to dissolve. This may take from one hour to overnight, depending on the polymer's properties.
-
Gentle heating may be applied if necessary, but monitor carefully to avoid solvent loss or polymer degradation.
-
-
Filtration: Once the polymer is fully dissolved and the solution is clear, filter it through a 0.2 µm PTFE syringe filter to remove any particulates before analysis, especially for GPC.
Protocol 2: Sample Preparation for GPC Analysis of PMF2A
-
Solvent Selection: Choose a GPC-grade solvent that is known to dissolve PMF2A (e.g., THF) and is compatible with your GPC system (columns and detectors).
-
Concentration: Prepare the sample solution at a concentration appropriate for the expected molecular weight. For unknown samples, start with a concentration of approximately 1 mg/mL.
-
Dissolution: Follow the general dissolution protocol (Protocol 1). Ensure the polymer is completely dissolved to obtain accurate molecular weight data.
-
Filtration: Filter the solution through a 0.2 µm PTFE filter directly into a GPC autosampler vial.
-
Analysis: Place the vial in the GPC autosampler for analysis. Ensure the GPC mobile phase is the same as the solvent used to dissolve the sample.
Visual Guides
Caption: Workflow for selecting an appropriate solvent for PMF2A.
Caption: Troubleshooting guide for PMF2A dissolution issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CO 2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate): a comparative study of fluoropolymer structure–property rela ... - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00413F [pubs.rsc.org]
- 3. NMR Solvents [sigmaaldrich.com]
- 4. NMR Of Polymer Materials - Q&A [nmr.oxinst.com]
- 5. researchgate.net [researchgate.net]
- 6. GPC/SEC Solutions for Macromolecular Characterization | Agilent [agilent.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. JP6159767B2 - Method for dissolving fluoropolymer - Google Patents [patents.google.com]
Technical Support Center: Safe Disposal of Methyl 2-fluoroacrylate (MFA) Waste and Residues
This guide provides detailed procedures and safety information for researchers, scientists, and drug development professionals on the safe disposal of Methyl 2-fluoroacrylate (MFA) waste and residues generated during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (MFA)?
A1: this compound is a hazardous chemical with multiple risks. It is a highly flammable liquid and vapor.[1][2] MFA is toxic if swallowed, in contact with skin, or inhaled.[2] It can cause severe skin burns and eye damage.[3]
Q2: Can I dispose of small amounts of MFA waste down the drain?
A2: No. Due to its toxicity and flammability, MFA should never be disposed of down the drain.[1] It is also toxic to aquatic life with long-lasting effects.[1]
Q3: What is the recommended general method for disposing of MFA waste?
A3: The primary recommended method for the disposal of MFA waste is incineration by a licensed hazardous waste disposal company.[1] For laboratory-scale waste, chemical neutralization through base-catalyzed hydrolysis (saponification) to less hazardous products is a viable pre-treatment option before collection by a licensed disposal service.
Q4: What personal protective equipment (PPE) should I wear when handling MFA waste?
A4: When handling MFA waste, it is crucial to wear appropriate personal protective equipment, including chemical-resistant gloves (nitrile gloves may be suitable for short-term handling, but this should be verified for prolonged contact), safety goggles, and a lab coat.[4] All handling of MFA and its waste should be conducted in a well-ventilated fume hood.[1][4]
Q5: How should I store MFA waste before disposal?
A5: MFA waste should be stored in a clearly labeled, tightly sealed, and appropriate container. The container should be kept in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials such as strong acids, bases, and oxidizing agents.[2][5]
Troubleshooting Guides
Issue: I have unreacted MFA monomer in my reaction mixture. How do I safely quench it?
Solution: Unreacted MFA monomer can be quenched by carefully adding a solution of a mild nucleophile, such as an alcohol (e.g., isopropanol), under controlled temperature conditions (e.g., in an ice bath) to minimize exothermic reactions. For larger quantities, it is advisable to dilute the reaction mixture with an inert solvent before quenching. Always perform quenching in a fume hood with appropriate PPE.
Issue: I spilled a small amount of MFA in the fume hood. How should I clean it up?
Solution: For a small spill, ensure proper ventilation and wear appropriate PPE. Absorb the spill with an inert absorbent material like vermiculite (B1170534) or sand.[1] Collect the contaminated absorbent material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water. Do not use combustible materials like paper towels to absorb the initial spill.
Issue: My MFA waste container is bulging.
Solution: A bulging container may indicate that polymerization is occurring, which can be an exothermic process leading to pressure buildup. This is a hazardous situation. If it is safe to do so, move the container to a remote, well-ventilated area within the fume hood. Cool the container with a water bath from a safe distance. Do not attempt to open the container. Contact your institution's environmental health and safety office immediately for guidance. To prevent this, ensure that MFA waste is not mixed with incompatible substances that could initiate polymerization and consider adding a polymerization inhibitor if storing for extended periods.
Issue: The hydrolysis of my MFA waste is proceeding too quickly and generating a lot of heat.
Solution: If the hydrolysis reaction is too vigorous, immediately cool the reaction vessel in an ice bath. You can also slow the reaction by diluting the mixture with cold water. In the future, ensure that the base solution is added slowly and in portions, with adequate stirring and cooling.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| MFA Molecular Weight | 104.08 g/mol [3][6] | C₄H₅FO₂ |
| MFA Boiling Point | 91-94 °C[7] | |
| MFA Density | 1.12 g/cm³ | |
| Hydrolysis Reactant | Sodium Hydroxide (B78521) (NaOH) | A common and effective base for saponification. |
| Recommended NaOH Concentration | 1 M - 2 M | Start with a lower concentration for small-scale trials. |
| Reaction Temperature | 25-50 °C | The reaction is exothermic; cooling may be necessary. |
| Reaction Time | 1-24 hours | Dependent on temperature and concentration. Monitor for completion. |
| pH of Final Solution | > 12 | Ensure complete hydrolysis. |
Experimental Protocol: Lab-Scale Disposal of MFA Waste by Base-Catalyzed Hydrolysis
This protocol outlines a method for the chemical neutralization of small quantities of MFA waste in a laboratory setting. This procedure should be performed in a chemical fume hood while wearing appropriate PPE.
Materials:
-
MFA waste (liquid)
-
Sodium hydroxide (NaOH) pellets or a standard solution (e.g., 10 M)
-
Distilled water
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
Ice bath
-
pH paper or pH meter
-
Labeled hazardous waste container
Procedure:
-
Preparation:
-
Estimate the amount of MFA in your waste solution. For every 1 gram of MFA, you will need approximately 0.4 grams of NaOH for complete hydrolysis. It is recommended to use a 1.5 to 2-fold molar excess of NaOH to ensure the reaction goes to completion.
-
Prepare a 1-2 M NaOH solution by slowly dissolving the required amount of NaOH pellets in cold distilled water in a beaker placed in an ice bath. Caution: This process is exothermic.
-
-
Hydrolysis Reaction:
-
Place the beaker or flask containing the MFA waste on a stir plate in a fume hood and begin stirring.
-
If the MFA waste is concentrated, dilute it with an equal volume of an inert solvent like tetrahydrofuran (B95107) (THF) to better control the reaction.
-
Slowly add the prepared NaOH solution to the stirring MFA waste. The addition should be done portion-wise to control the temperature. Use an ice bath to keep the reaction temperature between 25-50°C.
-
Continue stirring the mixture. The hydrolysis of the ester will produce sodium 2-fluoroacrylate and methanol (B129727). The reaction is typically complete when the organic layer of MFA is no longer visible, and the solution becomes homogeneous. This may take several hours.[8]
-
-
Verification of Completion:
-
After stirring for a sufficient time (a minimum of 2-4 hours, but up to 24 hours may be necessary for complete reaction), stop the stirring and check the pH of the aqueous layer. The pH should be strongly basic (pH > 12) to ensure all the MFA has been hydrolyzed.
-
-
Waste Collection:
-
The resulting solution, containing sodium 2-fluoroacrylate, methanol, and excess NaOH, should be transferred to a properly labeled hazardous waste container. Note: Although the acute toxicity of the acrylate (B77674) has been reduced, the solution is still considered hazardous waste due to its high pH and the presence of methanol and potentially fluoride (B91410) ions.
-
-
Decontamination:
-
All glassware and equipment that came into contact with MFA should be decontaminated. Rinse with a solvent such as acetone, followed by a thorough wash with soap and water.[9] The initial rinsate should be collected and disposed of as hazardous waste.
-
Visualizations
Caption: Experimental workflow for the safe disposal of MFA waste.
Caption: Logical relationship for the chemical neutralization of MFA.
References
- 1. fishersci.com [fishersci.com]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. This compound | C4H5FO2 | CID 2782524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. uwlax.edu [uwlax.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Tacticity Control in Methyl 2-Fluoroacrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereocontrolled polymerization of methyl 2-fluoroacrylate (MFA).
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymerization | - Inhibitor not removed: Commercial MFA may contain inhibitors to prevent spontaneous polymerization during storage.- Impure reagents/solvent: Water or other impurities can terminate the polymerization, especially in anionic polymerization.- Incorrect initiator concentration: Too low of a concentration may result in slow or no initiation.- Low temperature: The polymerization rate may be too slow at very low temperatures. | - Remove inhibitor: Pass the monomer through a column of activated basic alumina (B75360) or a commercial inhibitor removal column.- Purify reagents: Dry solvents using appropriate drying agents and distill them. Purify the monomer by distillation under reduced pressure.- Optimize initiator concentration: Refer to literature for typical initiator-to-monomer ratios for similar acrylate (B77674) polymerizations.- Adjust temperature: While lower temperatures often favor higher tacticity, ensure the temperature is sufficient for the chosen initiator to decompose (in radical polymerization) or initiate (in anionic polymerization). |
| Poor Control Over Molecular Weight and Broad Polydispersity | - Chain transfer reactions: Transfer to solvent, monomer, or polymer can occur, especially in radical polymerization at higher temperatures.- Termination reactions: Bimolecular termination (combination or disproportionation) in radical polymerization limits chain growth.- Slow initiation in living/controlled polymerization: If initiation is slower than propagation, chains will have different lengths. | - Choose an appropriate solvent: Solvents with low chain transfer constants are preferred.- Lower polymerization temperature: This can reduce the rate of chain transfer and termination reactions.[1][2] - Utilize controlled/living polymerization techniques: Techniques like Atom Transfer Radical Polymerization (ATRP) or living anionic polymerization offer better control over molecular weight.- Ensure rapid initiation: In living polymerizations, ensure the initiator is soluble and initiation is fast and efficient. |
| Formation of Atactic Polymer in Radical Polymerization | - High polymerization temperature: Higher temperatures generally lead to more random monomer addition, favoring atactic polymer formation.[1][2]- Inappropriate solvent: The choice of solvent can influence the stereochemistry of the propagating radical. | - Lower the polymerization temperature: This is a key parameter for increasing syndiotacticity in the radical polymerization of acrylates.- Use fluoroalcohols as solvents: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can promote syndiotactic placement through hydrogen bonding with the monomer and the growing polymer chain.[3] |
| Low Isotacticity in Anionic Polymerization | - Inappropriate solvent: Polar solvents like THF typically favor syndiotactic placement in the anionic polymerization of methacrylates.- Wrong counter-ion: The nature of the cation associated with the propagating anion influences stereocontrol. | - Use non-polar solvents: Solvents like toluene (B28343) are known to favor the formation of isotactic poly(methyl methacrylate) (PMMA).- Use specific initiators: Grignard reagents (e.g., t-BuMgBr) are effective for producing highly isotactic PMMA.[4] |
| Gel Formation | - Cross-linking reactions: Impurities or side reactions can lead to cross-linking, resulting in an insoluble gel.- High monomer concentration in bulk polymerization: Autoacceleration (the Trommsdorff effect) can lead to a rapid, uncontrolled polymerization and gelation. | - Ensure high purity of monomer and reagents. - Perform the polymerization in solution: Using a solvent helps to dissipate heat and maintain a more controlled reaction rate. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is tacticity and why is it important in poly(this compound)?
A1: Tacticity describes the stereochemical arrangement of the chiral centers along a polymer chain. For poly(this compound), the carbon atom in the backbone attached to the fluoroacrylate group is a chiral center. There are three main types of tacticity:
-
Isotactic: All the stereocenters have the same configuration.
-
Syndiotactic: The stereocenters have alternating configurations.
-
Atactic: The stereocenters have a random arrangement.
The tacticity of poly(this compound) significantly impacts its physical properties, such as crystallinity, melting point, glass transition temperature, solubility, and mechanical strength.[5] Controlling tacticity is therefore crucial for tailoring the polymer's properties for specific applications in drug delivery, medical devices, and materials science.
Q2: How can I determine the tacticity of my poly(this compound) sample?
A2: The most common and powerful technique for determining polymer tacticity is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR.[6][7] The chemical shifts of the polymer backbone protons and carbons are sensitive to the stereochemical environment. By analyzing the fine structure of specific peaks (e.g., the α-methyl group in PMMA), one can quantify the relative amounts of isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads. For poly(this compound), ¹⁹F NMR can also be a valuable tool.
Controlling Tacticity
Q3: How can I synthesize syndiotactic poly(this compound)?
A3: High syndiotacticity in acrylate polymerization is typically achieved through radical polymerization under specific conditions. Key factors include:
-
Low Polymerization Temperature: Lowering the temperature generally increases the preference for syndiotactic addition.[1][2]
-
Solvent Choice: Using fluoroalcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance syndiotacticity.[3] This is attributed to hydrogen bonding between the solvent and the monomer/propagating chain, which favors a specific monomer approach.
Q4: How can I synthesize isotactic poly(this compound)?
A4: Isotactic poly(acrylates) are typically synthesized via anionic polymerization. The key factors for achieving high isotacticity are:
-
Non-polar Solvents: Using non-polar solvents like toluene is crucial.
-
Specific Initiators: Grignard reagents, such as tert-butylmagnesium bromide (t-BuMgBr), are known to produce highly isotactic poly(methyl methacrylate).[4] The mechanism involves the coordination of the incoming monomer to the magnesium counter-ion at the propagating chain end.
Q5: What is the expected tacticity of poly(this compound) from a standard free-radical polymerization?
A5: A standard free-radical polymerization of this compound at moderate temperatures (e.g., 60-80 °C) in common organic solvents (like toluene or THF) is likely to produce a predominantly atactic polymer with a slight tendency towards syndiotacticity. This is similar to what is observed for methyl methacrylate (B99206) under similar conditions.[1]
Quantitative Data
The following tables summarize data for the closely related monomer, methyl methacrylate (PMMA), which can serve as a starting point for optimizing the polymerization of this compound.
Table 1: Effect of Polymerization Temperature on the Tacticity of PMMA (Radical Polymerization)
| Polymerization Temperature (°C) | Syndiotactic (rr) (%) | Heterotactic (mr) (%) | Isotactic (mm) (%) |
| -78 | 84 | 14 | 2 |
| -30 | 77 | 20 | 3 |
| -20 | 75 | 22 | 3 |
| 30 | 63 | 32 | 5 |
| 50 | 58 | 36 | 6 |
| 150 | 51 | 40 | 9 |
| 250 | 44 | 43 | 13 |
Data adapted from studies on methyl methacrylate.[3][8]
Table 2: Effect of Solvent on the Tacticity of PMMA (Anionic Polymerization at -78 °C)
| Initiator | Solvent | Syndiotactic (rr) (%) | Heterotactic (mr) (%) | Isotactic (mm) (%) |
| n-BuLi | Toluene | 8 | 27 | 65 |
| n-BuLi | THF | 71 | 24 | 5 |
| t-BuMgBr | Toluene | 2 | 7 | 91 |
Data adapted from studies on methyl methacrylate.[4]
Experimental Protocols
Note: The following protocols are based on established procedures for methyl methacrylate and may require optimization for this compound.
Protocol 1: Synthesis of Syndiotactic-Rich Poly(this compound) via Radical Polymerization
Materials:
-
This compound (MFA), inhibitor removed
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Monomer and Solvent Preparation: Purify MFA by passing it through a column of basic alumina to remove the inhibitor, followed by distillation under reduced pressure. Dry HFIP over molecular sieves.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of HFIP.
-
Initiator Addition: Add AIBN to the HFIP and stir until dissolved. The amount of AIBN will depend on the desired molecular weight.
-
Monomer Addition: Add the purified MFA to the flask via syringe.
-
Polymerization: Cool the reaction mixture to the desired temperature (e.g., -20 °C to 40 °C) and maintain it for the desired reaction time (e.g., 24-72 hours).
-
Termination and Precipitation: Terminate the polymerization by opening the flask to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Characterization: Determine the tacticity of the resulting polymer using NMR spectroscopy.
Protocol 2: Synthesis of Isotactic-Rich Poly(this compound) via Anionic Polymerization
Materials:
-
This compound (MFA), inhibitor removed and purified
-
Toluene, anhydrous
-
tert-Butylmagnesium bromide (t-BuMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)
-
Methanol, acidified with HCl
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Monomer and Solvent Preparation: Purify MFA as described in Protocol 1. Dry toluene by refluxing over sodium/benzophenone ketyl and distilling under an inert atmosphere.
-
Reaction Setup: To a Schlenk flask under a high vacuum or an inert atmosphere, add the anhydrous toluene.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Initiator Addition: Add the t-BuMgBr solution dropwise to the cooled toluene with vigorous stirring.
-
Monomer Addition: Slowly add the purified MFA to the initiator solution via a syringe. An immediate color change may be observed, indicating initiation.
-
Polymerization: Allow the reaction to proceed at -78 °C for the desired time (e.g., 2-24 hours).
-
Termination: Terminate the polymerization by adding a small amount of acidified methanol.
-
Precipitation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer in a large excess of a non-solvent like methanol or hexane. Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Characterization: Analyze the tacticity of the polymer by NMR spectroscopy.[4]
Visualizations
Caption: General experimental workflow for controlled polymerization.
Caption: Key factors influencing tacticity in polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. NMR of PMMA - tacticity and its determination through NMR [impact-solutions.co.uk]
- 7. measurlabs.com [measurlabs.com]
- 8. Effect of Reaction Temperature on Tacticity in Polymerization of Methyl Methacrylate: A Study by Nuclear Magnetic Resonance Spectroscopy [jips.ippi.ac.ir]
Validation & Comparative
A Comparative Guide to the Polymerization of Methyl 2-fluoroacrylate and Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, the choice of monomer is paramount in dictating the final properties of a macromolecule. Both Methyl 2-fluoroacrylate (MFA) and Methyl methacrylate (B99206) (MMA) are acrylic monomers that undergo polymerization to yield polymers with distinct and valuable characteristics. This guide provides an objective comparison of their polymerization behavior and the resultant polymer properties, supported by available data and theoretical insights.
Introduction
Methyl methacrylate is a widely used monomer that produces poly(methyl methacrylate) (PMMA), a transparent thermoplastic commonly known as acrylic or Plexiglas. PMMA is valued for its optical clarity, rigidity, and biocompatibility.[1] this compound is a fluorinated analog of methyl acrylate (B77674) and a structural isomer of MMA, where the α-methyl group is replaced by a fluorine atom. This substitution significantly influences its polymerization kinetics and the properties of the resulting polymer, poly(this compound) (PMFA). Fluorinated polymers are generally known for their enhanced thermal stability, chemical resistance, and low surface energy.[2][3]
Monomer Properties
A direct comparison of the physical properties of the two monomers is essential for understanding their behavior in polymerization reactions.
| Property | This compound (MFA) | Methyl Methacrylate (MMA) |
| Chemical Formula | C₄H₅FO₂ | C₅H₈O₂ |
| Molecular Weight | 104.08 g/mol [4] | 100.12 g/mol |
| Density | 1.114 g/mL @ 20°C[4] | 0.944 g/mL @ 20°C |
| Boiling Point | 91°C @ 750 mmHg[4] | 100.3°C |
| Refractive Index | 1.39 @ 20°C[4] | 1.414 @ 20°C |
Polymerization Kinetics and Mechanism
The introduction of a highly electronegative fluorine atom at the α-position in MFA has a profound effect on its reactivity compared to the α-methyl group in MMA.
Influence of the α-Substituent
Theoretical studies using Density Functional Theory (DFT) have provided insights into the propagation kinetics of α-substituted acrylates. The α-fluoro substituent in MFA is expected to influence the electron density of the double bond and the stability of the propagating radical, thereby affecting the rates of initiation, propagation, and termination.[5][6]
In general, the electron-withdrawing nature of the fluorine atom can make the double bond more susceptible to nucleophilic attack, which can be relevant in certain initiation systems. During propagation, the stability of the resulting radical is a key factor. The α-fluoro group can stabilize the propagating radical through resonance and inductive effects, which can alter the propagation rate constant (kₚ) compared to MMA, where the α-methyl group offers stabilization through hyperconjugation.
While direct experimental comparative kinetic data is scarce, computational studies suggest that the activation energy for the propagation of fluoro-substituted acrylates is influenced by the stability of the radical intermediate.[5]
dot
Caption: Generalized free-radical polymerization mechanism for MFA and MMA.
Polymer Properties: A Comparative Overview
The substitution of a methyl group with a fluorine atom significantly impacts the properties of the resulting polymer.
| Property | Poly(this compound) (PMFA) (Inferred) | Poly(methyl methacrylate) (PMMA) |
| Thermal Stability | High[2][3] | Moderate (Tg ~105-130°C)[1][7] |
| Chemical Resistance | Excellent[2][3] | Good against many aqueous solutions, but susceptible to organic solvents[1] |
| Refractive Index | Potentially Lower | ~1.49[1] |
| Surface Energy | Low | Moderate |
| Mechanical Properties | Expected to be tough and flexible | Hard and rigid, but brittle[8] |
Fluorinated polymers, in general, exhibit high thermal stability and chemical resistance due to the strength of the carbon-fluorine bond.[2] Therefore, PMFA is expected to have a higher glass transition temperature (Tg) and better resistance to a wider range of chemicals compared to PMMA. The low polarizability of the C-F bond often leads to a lower refractive index in fluorinated polymers. The mechanical properties of PMFA are anticipated to be different from the hard and brittle nature of PMMA, potentially offering more toughness and flexibility.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the free-radical polymerization of both monomers.
Free-Radical Bulk Polymerization of Methyl Methacrylate
This protocol is a standard laboratory procedure for the bulk polymerization of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) initiator
-
Polymerization tube or vial
-
Nitrogen or argon source
-
Heating bath
Procedure:
-
Purify MMA by passing it through a column of activated alumina (B75360) to remove the inhibitor.
-
Weigh the desired amount of AIBN initiator (typically 0.1-1.0 mol% relative to the monomer) and dissolve it in the purified MMA.
-
Transfer the monomer-initiator solution to a polymerization tube.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the tube under an inert atmosphere.
-
Immerse the sealed tube in a heating bath set to the desired temperature (e.g., 60-80°C).
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase significantly.
-
After the desired time, cool the tube to quench the reaction.
-
Dissolve the resulting polymer in a suitable solvent (e.g., acetone (B3395972) or toluene) and precipitate it into a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter and dry the polymer to a constant weight.
dot
Caption: Workflow for the bulk polymerization of Methyl Methacrylate.
Suspension Polymerization of this compound
This protocol is adapted from patent literature describing the polymerization of MFA.[9]
Materials:
-
This compound (MFA)
-
Divinylbenzene (DVB) as a cross-linking agent (optional)
-
1,7-Octadiene (B165261) as a comonomer (optional)
-
Lauroyl peroxide as an initiator
-
Poly(vinyl alcohol) (PVA) as a suspension stabilizer
-
Sodium chloride
-
Deionized water
Procedure:
-
Prepare the organic phase: In a beaker, mix MFA, DVB, and 1,7-octadiene in the desired ratio. Dissolve lauroyl peroxide (e.g., 0.5 wt% of the total monomer weight) in the monomer mixture.
-
Prepare the aqueous phase: In a separate reactor equipped with a stirrer, dissolve PVA and sodium chloride in deionized water.
-
Combine the phases: Add the organic phase to the aqueous phase with vigorous stirring to form a suspension of monomer droplets.
-
Polymerization: Purge the reactor with nitrogen. Heat the mixture to 60-80°C and maintain for 2.5-3.5 hours. The temperature may be allowed to rise to around 95°C as the polymerization proceeds.
-
Work-up: Cool the reactor to room temperature. Separate the polymer beads by filtration.
-
Purification: Wash the polymer beads sequentially with water and a methanol/water mixture.
-
Drying: Dry the polymer beads to a constant weight.
dot
Caption: Workflow for the suspension polymerization of this compound.
Conclusion
The substitution of an α-methyl group in Methyl methacrylate with a fluorine atom in this compound leads to significant differences in their polymerization behavior and the resulting polymer properties. While MMA is a well-established monomer yielding a hard, transparent, and biocompatible polymer, MFA offers the potential for materials with superior thermal stability, chemical resistance, and low surface energy, characteristic of fluoropolymers. The choice between these monomers will ultimately depend on the desired application and the specific performance requirements of the final polymeric material. Further experimental studies directly comparing the polymerization kinetics and polymer properties under identical conditions are warranted to fully elucidate the structure-property relationships.
References
- 1. novusls.com [novusls.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates | Center for Molecular Modeling [molmod.ugent.be]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. alokrj.weebly.com [alokrj.weebly.com]
- 9. WO2021191876A1 - Synthesis of this compound - Google Patents [patents.google.com]
A Comparative Analysis of Poly(methyl 2-fluoroacrylate) and Poly(ethyl 2-fluoroacrylate) for Advanced Applications
An Objective Guide for Researchers in Materials Science and Drug Development
The strategic incorporation of fluorine into polymer structures has consistently led to materials with exceptional properties. Among these, poly(2-fluoroacrylates) have garnered significant interest due to their unique combination of characteristics. This guide provides a detailed comparison of two prominent members of this class: poly(methyl 2-fluoroacrylate) (PMFA) and poly(ethyl 2-fluoroacrylate) (PEFA). This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific applications, supported by available experimental data and established protocols.
Fluorinated polymers are renowned for their high thermal stability, chemical inertness, low surface energy, and tunable optical properties.[1] The strong carbon-fluorine bond contributes to their enhanced durability and resistance to degradation.[1] These attributes make them highly desirable for a range of advanced applications, from specialty coatings and optical fibers to materials in the pharmaceutical and medical device industries.[1][2][3]
Comparative Overview of Monomer Properties
A fundamental understanding of the monomeric precursors is crucial, as their properties directly influence the polymerization process and the final polymer characteristics.
| Property | This compound (MFA) | Ethyl 2-fluoroacrylate (EFA) |
| CAS Number | 2343-89-7[4] | 760-80-5[5] |
| Molecular Formula | C4H5FO2[4] | C5H7FO2[5] |
| Molecular Weight | 104.08 g/mol [4][6] | 118.11 g/mol [1][5] |
| Boiling Point | 91 °C[4] | Not specified |
| Density | 1.114 g/mL @ 20 °C[7] | Not specified |
| Refractive Index (nD) | 1.39 @ 20 °C[7] | Not specified |
| Solubility in Water | Slightly soluble[7][8] | Not specified |
Polymer Properties: A Side-by-Side Comparison
The substitution of a methyl group with an ethyl group in the ester side chain, while seemingly minor, can impart significant differences in the physical and chemical properties of the resulting polymers. The following table summarizes key performance indicators for PMFA and PEFA. Note: Direct comparative studies are limited, and some data is inferred from studies on related poly(fluoroacrylates).
| Property | Poly(this compound) (PMFA) | Poly(ethyl 2-fluoroacrylate) (PEFA) |
| Glass Transition Temp. (Tg) | Higher (expected) | Lower (expected) |
| Thermal Stability | High[9] | High[1] |
| Surface Energy | Low[9] | Low[1] |
| Refractive Index | Low[9] | Low[1] |
| Solubility | Soluble in a range of organic solvents[10] | Expected to have similar or slightly different solubility profile |
| Biocompatibility | Under investigation for biomedical use[11][12][13] | Under investigation for biomedical use[11][12][13] |
The introduction of longer alkyl chains in acrylates generally leads to a decrease in the glass transition temperature (Tg) due to increased chain flexibility.[14] Therefore, PEFA is expected to have a lower Tg than PMFA, making it a softer and more flexible material at room temperature. Both polymers are anticipated to exhibit excellent thermal stability and low surface energy, characteristic of fluorinated polymers.[9]
Experimental Protocols
The synthesis and characterization of these polymers are critical for ensuring material quality and performance. Below are generalized experimental protocols based on common laboratory practices for polyacrylates.
1. Free Radical Polymerization (Solution)
This is a common method for synthesizing poly(2-fluoroacrylates).
-
Materials: this compound or ethyl 2-fluoroacrylate monomer, a suitable solvent (e.g., anisole), and a radical initiator (e.g., azobisisobutyronitrile - AIBN).[15]
-
Procedure:
-
The monomer is dissolved in the solvent within a reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).
-
The initiator is added to the reaction mixture.
-
The vessel is heated to a specific temperature (e.g., 60-80 °C) to initiate polymerization.[15]
-
The reaction is allowed to proceed for a predetermined time.
-
The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
2. Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.[9]
-
Contact Angle Goniometry: To measure the surface energy of polymer films.
Visualizing Experimental and Logical Workflows
Diagram 1: General Synthesis Workflow for Poly(2-fluoroacrylates)
Caption: A typical workflow for the synthesis of poly(2-fluoroacrylates) via free radical polymerization.
Diagram 2: Characterization Pathway for Polymer Analysis
Caption: The logical flow of experiments for characterizing the synthesized polymers.
Applications in Drug Development and Beyond
The unique properties of PMFA and PEFA make them promising candidates for various high-tech applications.
-
Drug Delivery: Their biocompatibility is a key area of research.[11][12] Biodegradable and biocompatible polymers are crucial for developing novel drug delivery systems.[16] The hydrophobicity imparted by fluorine can be tailored for the controlled release of therapeutic agents.
-
Medical Devices: The chemical resistance and low surface energy of these polymers make them suitable for coatings on medical devices to prevent biofouling.
-
Optical Materials: Fluorinated acrylates are used in the production of plastic optical fibers due to their low refractive indices and high transparency.[2] this compound, in particular, is a key monomer for these applications.[2]
-
High-Performance Coatings: Their durability and resistance to weathering and chemicals make them ideal for protective coatings in demanding environments.[1]
Conclusion
Both poly(this compound) and poly(ethyl 2-fluoroacrylate) offer a suite of desirable properties stemming from their fluorinated nature. The choice between them will likely depend on the specific requirements of the application. PMFA, with its expected higher Tg, may be preferred for applications requiring greater rigidity and thermal resistance. In contrast, PEFA, with its anticipated lower Tg, could be more suitable for applications that demand flexibility and a softer material.
Further direct comparative studies are needed to fully elucidate the nuanced differences between these two polymers. However, based on the established principles of polymer chemistry and the available data on related fluorinated acrylates, researchers can make informed decisions in their material selection process. The experimental protocols and characterization workflows provided here offer a solid foundation for the synthesis and evaluation of these promising materials.
References
- 1. Ethyl 2-Fluoroacrylate | 760-80-5 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 2-Fluoroacrylate | C5H7FO2 | CID 2769363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C4H5FO2 | CID 2782524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | 2343-89-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Polymer Microstructure: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals, a comprehensive understanding of polymer microstructure is paramount to ensuring material performance, product efficacy, and regulatory compliance. The precise arrangement of monomer units, crystalline domains, and molecular weight distribution dictates a polymer's physical, chemical, and mechanical properties. This guide provides a comparative overview of key analytical techniques for validating polymer microstructure, complete with quantitative data, detailed experimental protocols, and a logical workflow to aid in technique selection.
The validation of a polymer's microstructure is a critical step in research and development, quality control, and failure analysis. A variety of analytical techniques are available, each offering unique insights into different aspects of the polymer's architecture. This guide will delve into the principles, applications, and practical considerations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Mass Spectrometry (MS), X-ray Diffraction (XRD), Size Exclusion Chromatography (SEC), Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA), and Microscopy (Scanning Electron Microscopy - SEM, Transmission Electron Microscopy - TEM, and Atomic Force Microscopy - AFM).
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific information required, the nature of the polymer, and available resources. The following table summarizes key quantitative parameters for each technique to facilitate a direct comparison.
| Technique | Information Provided | Typical Sample Amount | Analysis Time | Resolution | Relative Cost |
| NMR Spectroscopy | Chemical composition, tacticity, branching, monomer sequencing, end-group analysis, molecular weight (Mn)[1][2] | 3-10 mg | Minutes to hours | Atomic/molecular level | High |
| FTIR Spectroscopy | Functional groups, chemical bonds, crystallinity, degradation[3][4][5] | 1-10 mg | < 5 minutes | Molecular level | Low |
| Raman Spectroscopy | Chemical structure, crystallinity, phase transitions, molecular orientation[6] | < 1 mg to bulk | Seconds to minutes | ~1 µm spatial resolution | Medium |
| Mass Spectrometry | Molecular weight distribution, end-group analysis, monomer identification, degradation products[7][8][9][10] | < 1 mg | Minutes to hours | High mass resolution | High |
| X-ray Diffraction | Crystallinity, crystal structure, phase identification, orientation[11][12][13] | 10-500 mg | Minutes to hours | Angstrom to nanometer | Medium |
| Size Exclusion Chromatography | Molecular weight averages (Mn, Mw, Mz), polydispersity index (PDI)[14][15][16][17] | 1-2 mg/mL solution[18] | 30-60 minutes | Based on hydrodynamic volume | Medium |
| Thermal Analysis (DSC/TGA) | Glass transition (Tg), melting point (Tm), crystallization, thermal stability, composition[16] | 5-10 mg | 30-90 minutes | Dependent on heating rate | Medium |
| Microscopy (SEM/TEM/AFM) | Surface morphology, topography, internal structure, phase separation[19][20][21][22] | Varies (bulk to thin film) | Minutes to hours | Nanometer to sub-angstrom | High |
Experimental Protocols for Key Techniques
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for some of the most commonly employed techniques in polymer microstructure analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical composition, tacticity, and branching of a polymer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure complete dissolution, which may require gentle heating or sonication.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters, including the pulse sequence (e.g., for ¹H or ¹³C NMR), number of scans, relaxation delay, and spectral width.
-
-
Data Acquisition: Acquire the NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) is used.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the peaks corresponding to different protons or carbons in the polymer structure.
-
-
Analysis:
-
Assign the peaks to specific structural features of the polymer based on their chemical shifts.
-
Calculate the relative ratios of different monomer units, tacticity (isotactic, syndiotactic, atactic), and the degree of branching by comparing the integral values of the corresponding peaks.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)
Objective: To identify functional groups and assess the chemical structure of a polymer surface.
Methodology:
-
Sample Preparation: No specific sample preparation is typically required for solid polymer samples when using an ATR accessory. Ensure the sample surface is clean and representative of the bulk material.
-
Instrument Setup:
-
Install the ATR accessory in the FTIR spectrometer.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
-
Data Acquisition:
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate these bands to specific functional groups and chemical bonds within the polymer using spectral libraries and correlation charts. This allows for the identification of the polymer type and the detection of any chemical changes due to degradation or additives.[4]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine thermal transitions (Tg, Tm) and assess the thermal stability and composition of a polymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum or platinum DSC/TGA pan.
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Define the temperature program, which typically involves a heating-cooling-heating cycle to erase the thermal history of the polymer. A common heating/cooling rate is 10-20 °C/min.
-
-
Data Acquisition (DSC): Run the temperature program and record the heat flow as a function of temperature.
-
Instrument Setup (TGA):
-
Place the sample pan into the TGA furnace.
-
Select the atmosphere (e.g., inert nitrogen or reactive air) and the heating program (e.g., ramp at 10-20 °C/min to a final temperature).
-
-
Data Acquisition (TGA): Run the heating program and record the weight loss as a function of temperature.
-
Data Processing and Analysis:
-
DSC: Analyze the resulting thermogram to identify the glass transition temperature (Tg) as a step change in the baseline, the melting temperature (Tm) as an endothermic peak, and crystallization temperature (Tc) as an exothermic peak. The area under the melting peak can be used to calculate the percent crystallinity if the heat of fusion for a 100% crystalline sample is known.
-
TGA: Analyze the TGA curve to determine the onset of decomposition, which indicates the thermal stability of the polymer. The magnitude of the weight loss steps can provide information about the composition of the polymer, including the amount of volatile components, additives, and fillers.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution (MWD) of a polymer.
Methodology:
-
Sample and Mobile Phase Preparation:
-
Prepare a dilute solution of the polymer sample (typically 1-2 mg/mL) in a suitable solvent that is also used as the mobile phase (e.g., tetrahydrofuran, chloroform).[18] Ensure the polymer is fully dissolved.
-
Filter the sample solution and the mobile phase through a 0.2 or 0.45 µm filter to remove any particulate matter.[25]
-
-
Instrument Setup:
-
Equilibrate the GPC/SEC system, including the columns, with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Prepare a calibration curve by running a series of narrow molecular weight standards (e.g., polystyrene standards) and plotting their elution volume versus the logarithm of their molecular weight.
-
-
Data Acquisition:
-
Inject a known volume of the filtered polymer solution into the GPC/SEC system.
-
Record the detector response (typically refractive index or UV absorbance) as a function of elution volume.
-
-
Data Processing and Analysis:
Microscopy: Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology and topography of a polymer.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the prepared sample into the SEM chamber and evacuate to high vacuum.
-
Set the accelerating voltage, working distance, and spot size appropriate for the sample and desired resolution.
-
-
Image Acquisition:
-
Focus the electron beam on the sample surface.
-
Scan the beam across the area of interest and collect the secondary electron or backscattered electron signal to form an image.
-
Adjust magnification, brightness, and contrast to obtain a clear image.
-
-
Analysis: Analyze the resulting micrograph to characterize the surface features, such as texture, porosity, and the morphology of different phases in a polymer blend.
Logical Workflow for Technique Selection
The choice of an analytical technique should be guided by a systematic approach that considers the properties of the polymer and the specific information required. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: A workflow for selecting an appropriate analytical technique for polymer microstructure validation.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. piketech.com [piketech.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. google.com [google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tytlabs.co.jp [tytlabs.co.jp]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. selectscience.net [selectscience.net]
- 16. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. azooptics.com [azooptics.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. edinst.com [edinst.com]
- 22. Atomic Force Microscopy (AFM) for Polymer Characterization and Analysis [mccrone.com]
- 23. jascoinc.com [jascoinc.com]
- 24. 2.4. Polymer analysis with FTIR [bio-protocol.org]
- 25. The Essential SEC Column Selection Guide: Practical Chemistry for Biopharma Analysts | Separation Science [sepscience.com]
- 26. Brief Introduction to Coating Technology for Electron Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 27. Sample Preparation Techniques – Conductive Coatings | JEOL Resources [jeolusa.com]
A Researcher's Guide to Confirming Monomer Conversion in Methyl 2-fluoroacrylate Polymerization
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the accurate determination of monomer conversion is a critical parameter. It directly influences the final material's properties, reaction efficiency, and overall process control. This guide provides an objective comparison of common analytical techniques for quantifying the conversion of methyl 2-fluoroacrylate, supported by experimental data and detailed protocols.
Comparative Analysis of Key Techniques
Several analytical methods are available for monitoring the progress of polymerization reactions. The selection of an appropriate technique depends on factors such as the specific monomer and polymer characteristics, reaction conditions, desired accuracy, and available instrumentation. The most prevalent methods for monitoring acrylate (B77674) polymerization include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, as well as chromatographic methods such as Gas Chromatography (GC).[1]
Data Presentation: A Comparative Overview
The following table summarizes and compares the key performance characteristics of these analytical techniques for monitoring the polymerization of this compound.
| Technique | Principle | Sample Preparation | Typical Precision | Speed | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the disappearance of monomer-specific proton signals (e.g., vinyl protons) relative to an internal standard or polymer signals.[1] | Dissolution in a deuterated solvent; addition of an internal standard is recommended for high accuracy.[1] | High (< ±2%) | Moderate | Provides detailed structural information; highly accurate and quantitative.[1] | Requires deuterated solvents; can be expensive.[2] |
| FTIR Spectroscopy | Monitors the decrease in the absorbance of the C=C double bond stretching vibration of the acrylate monomer.[3][4] | A thin layer of the sample is applied to an ATR crystal or a suitable IR window.[3] | Good (±2-5%) | Fast (real-time monitoring possible)[5] | Enables real-time, in-situ monitoring of fast reactions; non-destructive.[5][6] | Less accurate than NMR; overlapping peaks can be an issue.[2] |
| Gas Chromatography (GC) | Separates and quantifies the remaining monomer from the reaction mixture.[2] | An aliquot of the reaction mixture is diluted with a suitable solvent and an internal standard is added.[1] | Very High (< ±1%) | Slow | Highly sensitive and accurate for volatile monomers.[7] | Requires sample workup; not suitable for real-time monitoring.[2] |
| Gravimetric Analysis | Involves precipitating the polymer from the reaction mixture, drying it, and weighing it to determine the yield.[1] | The polymer is precipitated by adding a non-solvent, followed by filtration and drying.[1] | Moderate (±5-10%) | Very Slow | Simple and inexpensive. | Prone to errors from incomplete precipitation or residual monomer; not suitable for kinetics. |
Experimental Protocols
¹H NMR Spectroscopy for Monomer Conversion
-
Sample Preparation: At specific time intervals, withdraw an aliquot (approximately 0.1 mL) from the reaction mixture. Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trioxane) that does not interfere with the monomer or polymer signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis: Identify the characteristic vinyl proton signals of this compound. Integrate the area of one of these signals and the signal of the internal standard. The monomer conversion is calculated by comparing the change in the integral ratio of the monomer to the internal standard over time.
Real-Time FTIR Spectroscopy (ATR-FTIR) for Polymerization Monitoring
-
Experimental Setup: Place a drop of the reaction mixture directly onto the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer.[6]
-
Data Acquisition: Initiate the polymerization (e.g., by UV irradiation or heating).[3] Immediately start collecting spectra at regular intervals (e.g., every few seconds).[3]
-
Data Analysis: Monitor the decrease in the intensity of the absorption band corresponding to the C=C stretching vibration of the acrylate group (typically around 1635 cm⁻¹).[3][4] The conversion can be calculated by normalizing the peak area at a given time to its initial area.[5]
Gas Chromatography (GC) for Residual Monomer Analysis
-
Sample Preparation: At desired time points, take a known weight of the reaction mixture and dilute it with a suitable solvent (e.g., THF) containing a known concentration of an internal standard (e.g., dodecane).[1]
-
Calibration: Prepare a series of standard solutions of this compound with the internal standard to create a calibration curve.[1]
-
Data Acquisition: Inject the prepared samples and standards into the GC equipped with a suitable column and a Flame Ionization Detector (FID).[1]
-
Data Analysis: Determine the concentration of the monomer in each sample from the calibration curve by comparing the peak area ratio of the monomer to the internal standard.[1]
Mandatory Visualization
Caption: Workflow for determining monomer conversion using Gas Chromatography.
Caption: Decision tree for selecting a method to confirm monomer conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. azom.com [azom.com]
- 5. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. polymersolutions.com [polymersolutions.com]
A Comparative Guide to the Cross-Validation of NMR and FTIR Data for Fluoropolymer Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of fluoropolymers. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in selecting and integrating these powerful analytical techniques for comprehensive material analysis.
Introduction to Spectroscopic Analysis of Fluoropolymers
The unique properties of fluoropolymers, including their high thermal stability, chemical resistance, and low surface energy, are dictated by their molecular structure. A thorough understanding of this structure is paramount for material design, quality control, and performance evaluation. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful and widely used techniques for elucidating the microstructural details of these materials. While NMR provides unparalleled insight into the precise arrangement of atoms and monomer units, FTIR offers a rapid and sensitive method for identifying functional groups and assessing bulk material properties. The cross-validation and complementary use of data from both techniques provide a robust framework for the comprehensive characterization of fluoropolymers.
Quantitative Data Comparison
The following tables summarize the quantitative information that can be obtained from NMR and FTIR spectroscopy for the analysis of various fluoropolymers. While direct cross-validation studies presenting side-by-side data for the same parameters on identical samples are not extensively available in the public literature, this compilation from various sources showcases the unique quantitative strengths of each technique.
Table 1: Quantitative Analysis of Fluoropolymer Composition by ¹⁹F NMR
| Fluoropolymer System | Monomer 1 (mol%) | Monomer 2 (mol%) | Monomer 3 (mol%) | Data Source Reference |
| Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) | VDF: 91.7 | HFP: 8.3 | - | [1] |
| Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) | VDF: 95.5 | HFP: 4.5 | - | [1] |
| Poly(tetrafluoroethylene-co-hexafluoropropylene-co-vinylidene fluoride) (THV) | TFE: 51.4 | HFP: 10.4 | VDF: 38.2 | [2] |
Note: Monomer compositions are calculated from the integrated intensities of characteristic peaks in the ¹⁹F NMR spectra.
Table 2: Quantitative Analysis of Poly(vinylidene fluoride) (PVDF) Crystallinity and Phase Content by FTIR
| Sample Description | Crystallinity (%) | β-Phase Fraction (%) | Data Source Reference |
| Biaxially Stretched PVDF/PMMA (15 wt%) Film (2x2 stretch) | 45 | - | [3] |
| Biaxially Stretched PVDF/PMMA (15 wt%) Film (3x3 stretch) | 62 | - | [3] |
| Biaxially Stretched PVDF/PMMA (30 wt%) Film (2x2 stretch) | - | 93 | [3] |
| Compression Molded PVDF (sanded) | - | 63 | [4] |
Note: Crystallinity and β-phase fraction are often determined by analyzing the absorbance of characteristic peaks in the FTIR spectra, such as those at 763 cm⁻¹ (α-phase) and 840 cm⁻¹ (β-phase).
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for obtaining high-quality spectroscopic data. The following sections outline typical protocols for NMR and FTIR analysis of fluoropolymers.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution spectra for the determination of monomer composition, sequence distribution, and microstructure.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
Sample Preparation (Solution-State):
-
Dissolve 10-20 mg of the fluoropolymer sample in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆) in an NMR tube. Complete dissolution is critical for high-resolution spectra.
-
Gently agitate the sample to ensure homogeneity.
Data Acquisition Parameters (Typical):
-
Nucleus: ¹⁹F
-
Pulse Sequence: A standard single-pulse experiment is often sufficient for quantitative analysis. For complex structures, 2D NMR experiments like ¹⁹F-¹⁹F COSY or ¹⁹F-¹³C HSQC may be employed.[2]
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the nuclei of interest to ensure full relaxation and accurate quantification. This can range from 5 to 30 seconds or more.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Number of Scans (ns): Varies depending on sample concentration and desired signal-to-noise ratio; typically ranges from 32 to 256 scans.
-
Temperature: Room temperature, unless specific temperature-dependent studies are required.
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals corresponding to the different monomer units. The molar composition can be calculated from the relative integral areas, taking into account the number of fluorine atoms in each monomer.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain infrared spectra for the identification of functional groups, determination of crystalline phases, and monitoring of chemical changes.
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Sample Preparation:
-
Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place the solid fluoropolymer sample directly onto the ATR crystal.
-
Apply consistent and firm pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition Parameters (Typical):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty ATR crystal should be collected before measuring the sample.
Data Processing:
-
The collected sample spectrum is automatically ratioed against the background spectrum to produce the absorbance spectrum.
-
Identify characteristic absorption bands for specific functional groups and crystalline phases.
-
For quantitative analysis, such as determining the fraction of a particular crystalline phase, the absorbance of specific peaks can be measured and used in established equations.[3]
Visualization of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for cross-validating NMR and FTIR data and the logical relationship between the information provided by each technique.
Caption: Experimental workflow for the cross-validation of NMR and FTIR data in fluoropolymer analysis.
Caption: Logical relationship between the information derived from NMR and FTIR for fluoropolymer characterization.
Conclusion
NMR and FTIR spectroscopy are indispensable and complementary techniques for the in-depth characterization of fluoropolymers. NMR excels in providing detailed, quantitative microstructural information, which is fundamental to understanding the polymer's synthesis and intrinsic properties. FTIR, on the other hand, offers a rapid and effective means to assess bulk characteristics such as crystallinity and functional group composition, making it ideal for quality control and the analysis of material changes over time or under stress. By employing both techniques and cross-validating the obtained data, researchers can achieve a comprehensive understanding of their fluoropolymer systems, from the atomic level to the macroscopic properties, thereby accelerating research, development, and quality assurance processes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. β-Phase Crystallinity, Printability, and Piezoelectric Characteristics of Polyvinylidene Fluoride (PVDF)/Poly(methyl methacrylate) (PMMA)/Cyclopentyl-Polyhedral Oligomeric Silsesquioxane (Cp-POSS) Melt-Compounded Blends - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Fluorinated vs. Non-Fluorinated Acrylate Coatings
In the realm of advanced materials, acrylate (B77674) coatings are prized for their versatility, finding applications across diverse fields from biomedical devices to industrial finishes. The strategic incorporation of fluorine into the acrylate polymer backbone gives rise to fluorinated acrylate coatings, a class of materials exhibiting a unique and often superior performance profile compared to their non-fluorinated counterparts. This guide provides an objective comparison of these two coating types, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection.
The fundamental difference between these coatings lies in the substitution of hydrogen atoms with fluorine atoms in the polymer structure. The high electronegativity and strong bond energy of the carbon-fluorine (C-F) bond impart remarkable properties to fluorinated acrylate coatings, including enhanced hydrophobicity, chemical inertness, thermal stability, and reduced surface energy.[1][2]
Performance Metrics: A Quantitative Comparison
The performance of fluorinated and non-fluorinated acrylate coatings can be quantified across several key metrics. The following tables summarize experimental data from various studies, offering a comparative overview.
Table 1: Surface Properties
| Property | Fluorinated Acrylate | Non-Fluorinated Acrylate | Test Method |
| Water Contact Angle (Advancing) | ~80° - 119.8°[3][4] | Typically < 80° | Goniometry |
| Hexadecane Contact Angle (Advancing) | ~60° - 70°[3] | Significantly Lower | Goniometry |
| Surface Free Energy | As low as 16.6 mN/m[5] | Higher | Contact Angle Analysis |
| Surface Tension of Solution | Decreases with increasing fluorine content[5] | Higher | Drop Volume Method |
Table 2: Mechanical Properties
| Property | Fluorinated Acrylate | Non-Fluorinated Acrylate | Test Method |
| Pencil Hardness | Can reach 2H-3H, with hybrid systems up to 4H-5H[6] | Variable, often in a similar range | ASTM D3363 |
| Abrasion Resistance (Taber) | Lower weight loss (e.g., 15-25mg)[6] | Higher weight loss (e.g., 40-60mg)[6] | ASTM D4060 |
| Tensile Strength | Improved with higher crosslink density[7] | Dependent on formulation | ASTM D2370 |
| Elongation | Can be lower in highly crosslinked systems[8] | Variable | ASTM D2370 |
Table 3: Resistance and Durability
| Property | Fluorinated Acrylate | Non-Fluorinated Acrylate | Test Method |
| Chemical Resistance | High resistance to acids, bases, and solvents[2] | Moderate to good | Chemical Immersion Tests |
| Weatherability (UV Resistance) | Excellent, retains >90% gloss after 5000h ageing[9] | Good, but can be prone to degradation | ASTM G154 (QUV) |
| Thermal Stability | Enhanced due to strong C-F bonds[2][4] | Good | Thermogravimetric Analysis (TGA) |
| Water Absorption | As low as 3.062%[10] | Higher (e.g., 7.847%)[10] | Water Immersion Test |
| Corrosion Resistance | Significantly improved[10][11] | Moderate | Salt Spray Test (ASTM B117) |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are outlines of key experimental protocols.
Contact Angle Measurement (Goniometry)
-
Sample Preparation: A flat, smooth substrate is coated with the acrylate formulation and cured according to the specified procedure.
-
Apparatus: A goniometer equipped with a dispensing system and a camera is used.
-
Procedure: A droplet of a known liquid (e.g., deionized water, hexadecane) is dispensed onto the coated surface. The angle formed between the liquid-solid interface and the liquid-vapor interface is measured. Advancing and receding angles are recorded by adding and removing liquid from the droplet, respectively.
-
Data Analysis: The average of multiple measurements at different locations on the surface is reported as the contact angle.
Pencil Hardness Test (ASTM D3363)
-
Sample Preparation: The coating is applied to a rigid, flat panel and cured.
-
Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) and a pencil hardness tester.
-
Procedure: The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure. The test is started with the softest pencil and proceeds to harder pencils.
-
Data Analysis: The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the coating.
Abrasion Resistance (Taber Abraser Test - ASTM D4060)
-
Sample Preparation: The coating is applied to a 4x4 inch square panel with a central hole and cured.
-
Apparatus: A Taber Abraser with specified abrasive wheels and weights.
-
Procedure: The coated panel is mounted on the abraser turntable. The abrasive wheels are lowered onto the surface, and the turntable is rotated for a specified number of cycles (e.g., 1000 cycles).
-
Data Analysis: The abrasion resistance is reported as the weight loss of the coating after the test or as the number of cycles required to wear through the coating.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of fluorinated and non-fluorinated acrylate coatings.
Caption: Experimental workflow for comparative analysis.
Logical Relationships in Performance
The enhanced performance of fluorinated acrylates stems from the fundamental properties of the fluorine atom. The following diagram illustrates the logical relationship between the incorporation of fluorine and the resulting macroscopic properties.
Caption: Fluorine's influence on coating properties.
Conclusion
The decision to use a fluorinated or non-fluorinated acrylate coating hinges on the specific performance requirements of the application. For environments demanding exceptional hydrophobicity, chemical resistance, and durability, fluorinated acrylates present a compelling choice. Their ability to create low-energy surfaces also makes them valuable in anti-fouling and biomedical applications. However, for less demanding applications where cost is a primary driver and moderate performance is sufficient, non-fluorinated acrylates remain a viable and widely used option. The data and experimental frameworks provided in this guide serve as a foundational resource for making an informed material selection.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Acrylic Resin vs Urethane Acrylate: Surface Hardness Evaluation [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. radtech.org [radtech.org]
- 9. radtech.org [radtech.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Initiators for Methyl 2-fluoroacrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of Methyl 2-fluoroacrylate (MFA) is a critical process for the synthesis of advanced fluorinated polymers with applications in pharmaceuticals, high-performance coatings, and optical materials. The choice of initiator plays a pivotal role in determining the polymer's molecular weight, polydispersity, and overall properties. This guide provides a comparative analysis of various initiators for MFA polymerization, supported by experimental data and detailed protocols, primarily drawing parallels from the well-studied polymerization of Methyl Methacrylate (B99206) (MMA) where direct MFA data is limited.
Performance Comparison of Initiator Systems
The selection of an appropriate initiator system is contingent on the desired polymerization technique, which can be broadly categorized into free-radical, anionic, and controlled radical polymerization. Each method offers distinct advantages in terms of control over the polymer architecture.
| Polymerization Technique | Initiator System | Typical Initiators | Advantages | Disadvantages |
| Free-Radical Polymerization | Thermal Initiators | Lauroyl Peroxide, Azobisisobutyronitrile (AIBN) | Simple, robust, wide range of applicable monomers. | Poor control over molecular weight and polydispersity (PDI), potential for side reactions. |
| Redox Initiators | Benzoyl peroxide/N,N-dimethylaniline | Low initiation temperatures, can be used in aqueous systems. | Sensitivity to oxygen, potential for complex side reactions. | |
| Anionic Polymerization | Organometallic | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) | Produces polymers with narrow PDI and well-defined structures. | Requires stringent reaction conditions (anhydrous, oxygen-free), limited functional group tolerance. |
| 'Ate' Complexes | LiZnC4H9(C2H5)2, LiAlC4H9(C2H5)3 | Can polymerize monomers that are challenging for other anionic initiators. | May have lower initiation efficiency compared to organolithium compounds. | |
| Controlled Radical Polymerization | Atom Transfer Radical Polymerization (ATRP) | Ethyl 2-bromoisobutyrate (EBiB) + Cu(I)/Ligand | Excellent control over molecular weight, low PDI, ability to create complex architectures. | Requires removal of catalyst, sensitivity to oxygen. |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Dithioesters (e.g., 2-cyanoprop-2-yl dithiobenzoate) + AIBN | Wide monomer scope, tolerant to various functional groups, metal-free. | Requires synthesis of RAFT agent, potential for retardation/inhibition. |
Quantitative Data Summary
The following tables summarize typical performance metrics for different initiator systems. It is important to note that the data for MFA is limited in the literature; therefore, data from MMA polymerization under similar conditions is provided as a reference.
Table 1: Free-Radical Polymerization of Acrylates
| Initiator | Monomer | Temperature (°C) | Initiator Efficiency (f) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Lauroyl Peroxide | MFA (in terpolymer) | ~70-95 | Not Reported | Not Reported | Not Reported |
| AIBN | MMA | 60 | 0.5 - 0.7 | 50,000 - 200,000 | 1.5 - 2.5 |
| BPO/DMA | MMA | 25 | Not Reported | 30,000 - 100,000 | 1.8 - 3.0 |
Table 2: Anionic Polymerization of Acrylates
| Initiator | Monomer | Temperature (°C) | Initiator Efficiency (f) | Mn ( g/mol ) | PDI (Mw/Mn) |
| n-BuLi | MMA | -78 | ~1.0 | 10,000 - 100,000 | < 1.1 |
| s-BuLi/LiCl | MMA | -78 | ~0.95 | 20,000 - 150,000 | < 1.1 |
Table 3: Controlled Radical Polymerization of Acrylates
| Technique | Initiator/CTA | Monomer | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| ATRP | EBiB/CuBr/PMDETA | MMA | 90 | 10,000 - 100,000 | 1.1 - 1.3 |
| RAFT | CPDB/AIBN | MMA | 60 | 10,000 - 150,000 | 1.1 - 1.2 |
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. These protocols are based on established procedures for methacrylate polymerization and can be adapted for this compound with appropriate safety precautions.
Free-Radical Polymerization (AIBN-initiated)
-
Monomer Purification: this compound is passed through a column of basic alumina (B75360) to remove inhibitors.
-
Reaction Setup: A Schlenk flask is charged with the purified monomer and the desired amount of AIBN (typically 0.1-1 mol% relative to the monomer). The solvent (e.g., toluene, ethyl acetate) is added.
-
Degassing: The mixture is degassed by three freeze-pump-thaw cycles.
-
Polymerization: The flask is backfilled with an inert gas (e.g., nitrogen or argon) and immersed in a preheated oil bath at the desired temperature (typically 60-80°C).
-
Termination and Isolation: After the desired time, the polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air. The polymer is precipitated in a non-solvent (e.g., methanol (B129727) or hexane), filtered, and dried under vacuum.
Anionic Polymerization (n-BuLi-initiated)
-
Solvent and Monomer Purification: THF is dried over sodium/benzophenone ketyl and distilled under nitrogen. MFA is purified by distillation from CaH2.
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is cooled to -78°C under a positive pressure of argon.
-
Initiation: The purified THF is cannulated into the flask, followed by the addition of a calculated amount of n-BuLi solution via syringe.
-
Polymerization: The purified MFA is added dropwise to the stirred initiator solution at -78°C. The reaction is typically very fast.
-
Termination and Isolation: The polymerization is terminated by the addition of degassed methanol. The polymer is precipitated in a large excess of a non-solvent, filtered, and dried.
Controlled Radical Polymerization (ATRP)
-
Reaction Setup: A Schlenk flask is charged with CuBr (catalyst), the ligand (e.g., PMDETA), the monomer (MFA), and the solvent (e.g., anisole).
-
Degassing: The mixture is degassed by three freeze-pump-thaw cycles.
-
Initiation: While the flask is under a positive pressure of inert gas, the initiator (e.g., ethyl 2-bromoisobutyrate) is added via syringe.
-
Polymerization: The flask is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 90°C). Samples may be taken periodically to monitor conversion and molecular weight evolution.
-
Termination and Purification: The polymerization is stopped by cooling and exposing the mixture to air. The solution is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of initiators for MFA polymerization.
Caption: Generalized workflow for a comparative study of initiators in MFA polymerization.
Signaling Pathways and Logical Relationships
The choice of initiator directly influences the polymerization mechanism and the resulting polymer characteristics. The following diagram illustrates the logical relationship between the initiator type and the expected polymer properties.
Caption: Relationship between initiator type and resulting polymer properties.
A Comparative Guide to Validating the Purity of Synthesized Methyl 2-fluoroacrylate via GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. Methyl 2-fluoroacrylate, a key monomer in the production of fluorinated polymers with applications in optical fibers and pharmaceuticals, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of this compound, supported by experimental protocols and data.
Comparison of Analytical Methods for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1][2] It combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, making it an ideal method for both identifying and quantifying impurities in a sample.[1][3][4] Other common methods for analyzing acrylate (B77674) monomer purity include Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6]
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific information needed (qualitative vs. quantitative). The following table summarizes the key performance characteristics of these methods for the analysis of acrylate monomers.
| Parameter | GC-MS | GC-FID | HPLC-UV |
| Principle | Separation by boiling point/polarity, detection by mass-to-charge ratio. | Separation by boiling point/polarity, detection by ionization in a flame. | Separation by polarity, detection by UV absorbance. |
| Selectivity | Very High (mass spectra provide structural information).[3][4] | Moderate to High (retention time based).[7] | Moderate (retention time and UV spectrum). |
| Sensitivity (Typical LOQ) | Low ppm to ppb range (e.g., 0.18-0.37 mg/L for some acrylates).[2] | ppm range (e.g., 0.003% w/w for ethyl acrylate).[7] | ppm range (e.g., 2.8 µg/mL for acrylic acid).[6] |
| Quantitative Accuracy | High, especially with isotopic internal standards. | Very High for hydrocarbons.[3] | High, dependent on chromophore activity. |
| Compound Identification | Confident identification of unknowns through spectral libraries.[3][4] | Tentative identification based on retention time matching with standards. | Tentative identification based on retention time and UV spectrum. |
| Sample Preparation | Simple dilution; headspace or SPME for trace analysis.[5] | Simple dilution.[7] | Solvent extraction or dissolution, may require filtration.[6] |
| Advantages | High confidence in impurity identification, suitable for complex matrices.[3][4] | Robust, cost-effective, and excellent for routine quantification of known analytes.[8] | Suitable for less volatile or thermally labile compounds.[5] |
| Disadvantages | Higher instrument cost and complexity.[8] | Does not provide structural information for unknown peaks.[8] | Lower sensitivity for compounds with poor UV absorbance. |
Potential Impurities in Synthesized this compound
The purity of synthesized this compound is largely dependent on the synthetic route employed. Common methods for its synthesis include the dehydrohalogenation of a halogenated precursor and aldol-type condensation reactions.[9] These routes can introduce various impurities, including:
-
Unreacted Starting Materials: Such as methyl 3-chloro-2-fluoropropionate or other haloester precursors.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps (e.g., N-methylpyrrolidone, acetone (B3395972), ethanol).
-
Byproducts of Side Reactions:
-
From dehydrohalogenation, isomeric alkene products can be formed.
-
Aldol-type condensations may result in self-condensation products or incompletely dehydrated intermediates.
-
-
Polymerization Inhibitors: Compounds like butylated hydroxytoluene (BHT) are often added to prevent premature polymerization of the monomer.
-
Related Acrylates: Contamination from other acrylate esters if the equipment is not thoroughly cleaned.
-
Degradation Products: Formed if the compound is exposed to high temperatures or UV light.
Experimental Protocol: Purity Validation of this compound by GC-MS
This protocol outlines a general procedure for the quantitative determination of impurities in a synthesized this compound sample.
1. Sample Preparation
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as acetone or dichloromethane, and dilute to the mark.
-
Prepare a series of calibration standards for expected impurities (if available) and an internal standard (e.g., a non-interfering hydrocarbon or ester) in the same solvent.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: A mid-polarity column, such as a 6% cyanopropyl-phenyl methylpolysiloxane phase (e.g., 60 m x 0.25 mm, 1.4 µm film thickness), is recommended for good separation of polar and non-polar compounds.[2]
-
Injector:
-
Mode: Split (e.g., 5:1 split ratio).[2]
-
Temperature: 250 °C.
-
Injection Volume: 1.0 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-400.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis of target impurities.
-
3. Data Analysis
-
Qualitative Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantitative Analysis: Construct calibration curves for known impurities using their peak areas relative to the internal standard. Calculate the concentration of each impurity in the this compound sample. The purity of the main component is typically determined by subtracting the sum of the quantified impurities from 100%.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for GC-MS purity validation.
Caption: Logical relationship of analytical techniques.
References
- 1. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. GC FID vs GC MS - What is the Difference Between GC FID and GC MS [monadlabtech.com]
- 4. 6-napse.com [6-napse.com]
- 5. measurlabs.com [measurlabs.com]
- 6. waters.com [waters.com]
- 7. brjac.com.br [brjac.com.br]
- 8. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 9. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity of Methyl 2-fluoroacrylate in Copolymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of monomers is crucial for the rational design of novel polymers with tailored properties. This guide provides a comparative analysis of the reactivity of Methyl 2-fluoroacrylate (MFA) in radical copolymerization, offering valuable insights for its application in materials science and drug delivery systems.
Comparative Reactivity Ratios
The reactivity of a monomer in copolymerization is quantified by its reactivity ratios (r). These ratios indicate the preference of a growing polymer chain ending in a specific monomer unit to add the same or a different monomer. For a copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of M₂ to a growing chain ending in M₁ (k₁₂).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ to a growing chain ending in M₂ (k₂₁).
The following table summarizes the experimentally determined reactivity ratios for the copolymerization of methyl α-fluoroacrylate (M₁) with styrene (B11656) (M₂) and methyl methacrylate (B99206) (M₂).
| Comonomer (M₂) | r₁ (methyl α-fluoroacrylate) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type |
| Styrene | 0.15 | 0.62 | 0.093 | Random/Alternating Tendency |
| Methyl Methacrylate | 0.36 | 1.17 | 0.421 | Random |
Interpretation of the Data:
-
Copolymerization with Styrene: The product of the reactivity ratios (r₁ * r₂) is significantly less than 1, indicating a strong tendency towards alternation. Both r₁ and r₂ are less than 1, meaning that each growing radical prefers to add the other monomer. This behavior leads to a more regular incorporation of both monomer units along the polymer chain.
-
Copolymerization with Methyl Methacrylate: With an r₁ value less than 1 and an r₂ value slightly greater than 1, the copolymerization of methyl α-fluoroacrylate with methyl methacrylate results in a random copolymer. The product r₁ * r₂ is less than 1, which is characteristic of most random copolymerizations.
Alfrey-Price Q-e Scheme: A Broader Perspective on Reactivity
The Alfrey-Price Q-e scheme is an empirical method used to predict monomer reactivity ratios. It assigns a Q value, representing the resonance stabilization of the monomer and its radical, and an e value, representing the polarity of the monomer.
The Q and e values for methyl α-fluoroacrylate, as determined from its copolymerization with styrene, are presented below, alongside the values for common comonomers for comparison.
| Monomer | Q Value | e Value |
| Methyl α-fluoroacrylate | 0.47 | 0.73 |
| Styrene | 1.00 | -0.80 |
| Methyl Methacrylate | 0.74 | 0.40 |
| Vinyl Acetate | 0.026 | -0.22 |
| Acrylonitrile | 0.60 | 1.20 |
The relatively high e value of methyl α-fluoroacrylate (0.73) indicates that its double bond is electron-deficient, a consequence of the electron-withdrawing fluorine atom. This polarity significantly influences its copolymerization behavior, particularly with electron-rich monomers like styrene, promoting the observed alternating tendency.
Experimental Protocols for Determining Reactivity Ratios
The accurate determination of reactivity ratios is paramount for understanding and predicting copolymer composition. The following outlines a typical experimental workflow for determining these values.
Copolymer Synthesis:
A series of copolymerizations are carried out with varying initial molar feed ratios of the two monomers. It is crucial to keep the total monomer concentration, initiator concentration, temperature, and solvent consistent across all experiments. The polymerizations are typically stopped at low conversions (<10%) to ensure that the monomer feed composition remains relatively constant.
Copolymer Composition Analysis:
The composition of the resulting copolymers is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H or ¹⁹F NMR): This is one of the most common and accurate methods. The relative integration of characteristic peaks corresponding to each monomer unit in the copolymer provides a direct measure of its composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of the absorbances of characteristic bands for each monomer can be used to determine the copolymer composition.
-
Elemental Analysis: If one of the monomers contains a unique element (e.g., fluorine in MFA), elemental analysis can be used to determine the copolymer composition.
Calculation of Reactivity Ratios:
Several methods can be used to calculate the reactivity ratios from the monomer feed and copolymer composition data. Historically, linear methods such as the Fineman-Ross and Kelen-Tüdös methods were widely used. However, modern approaches that are considered more accurate include:
-
Extended Kelen-Tüdös Method: An improvement on the original Kelen-Tüdös method that can be applied to data at moderate conversions.
-
Non-linear Least Squares (NLLS) Methods (e.g., Tidwell and Mortimer method): These methods directly fit the copolymer composition equation to the experimental data without linearization, providing more statistically robust results.
-
Integrated Copolymerization Equation Methods (e.g., Beckingham-Sanoja-Lynd and Meyer-Lowry): These methods are particularly useful for analyzing data from high-conversion polymerizations where the monomer feed composition changes significantly over time.
The IUPAC recommends using methods that can handle data from a range of conversions and provide a joint confidence interval for the estimated reactivity ratios.
Visualizing Copolymerization and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in determining the comparative reactivity of this compound.
A Comparative Guide to the Optical Clarity of Poly(methyl 2-fluoroacrylate) Films
The inclusion of fluorine in acrylate (B77674) polymers, such as in PMFA, is known to impart desirable properties including high thermal stability, flexibility, and moisture resistance, making them excellent candidates for applications in fiber optics and specialty optical components.[1] Fluorinated polymers generally exhibit a low refractive index, which is advantageous in many optical designs.[2][3]
Comparative Analysis of Optical Properties
The following table summarizes the key optical properties of PMFA, PMMA, and PC. It is important to note the absence of specific, experimentally verified values for the light transmittance and haze of poly(methyl 2-fluoroacrylate), highlighting a gap in the current literature and the necessity for direct experimental evaluation.
| Property | Poly(this compound) (PMFA) | Poly(methyl methacrylate) (PMMA) | Polycarbonate (PC) |
| Light Transmittance (%) | Data not available | ~92%[4][5] | ~89% |
| Haze (%) | Data not available | < 1% (for optical grades) | < 1% (for optical grades) |
| Refractive Index (n) | ~1.39 (monomer)[6][7][8] | ~1.49[9] | ~1.58 |
| UV Resistance | Expected to be high | Excellent[5] | Good (often requires UV stabilizers) |
| Moisture Resistance | High[1] | Good | Good |
Experimental Protocols
To ensure accurate and reproducible assessment of the optical clarity of polymer films, standardized experimental protocols are essential. The following are detailed methodologies for measuring light transmittance and haze.
Determination of Luminous Transmittance and Haze via ASTM D1003
This is the standard test method for measuring the haze and luminous transmittance of transparent plastics.
Objective: To quantify the light-scattering properties (haze) and the total amount of light passing through a polymer film.
Apparatus:
-
Hazemeter or a spectrophotometer with an integrating sphere.
-
Light source approximating CIE Illuminant C or D65.
-
Calibrated standards for haze and transmittance.
Procedure:
-
Sample Preparation: Prepare flat film samples of uniform thickness, free from dust, scratches, and other surface imperfections. The typical specimen size is a 50 mm x 50 mm square or a 50 mm diameter disc.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing, as per ASTM D618.
-
Instrument Calibration: Calibrate the hazemeter according to the manufacturer's instructions using the provided standards.
-
Measurement:
-
Place the specimen in the instrument's specimen holder at the entrance port of the integrating sphere.
-
Measure the total luminous transmittance (T1), the transmittance of the instrument and specimen (T2), the light scattered by the instrument (T3), and the light scattered by the instrument and specimen (T4).
-
-
Calculation:
-
Total Luminous Transmittance (Tt): Tt = (T2 / T1) x 100
-
Diffuse Transmittance (Td): Td = [(T4 - T3(T2/T1)) / T1] x 100
-
Haze (%): Haze = (Td / Tt) x 100
-
Spectral Transmittance Measurement using UV-Vis Spectroscopy
This method provides information on the percentage of light that passes through a film as a function of wavelength.
Objective: To determine the transmittance characteristics of a polymer film across the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions of the electromagnetic spectrum.
Apparatus:
-
Dual-beam UV-Vis spectrophotometer.
-
Film holder accessory.
-
Reference beam path (typically air).
Procedure:
-
Sample Preparation: Cut a section of the polymer film that is flat and large enough to cover the spectrophotometer's light beam. Ensure the film is clean and free of defects.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the desired wavelength range for the scan (e.g., 200-1100 nm).
-
Set the scan speed, slit width, and data interval.
-
-
Baseline Correction: Perform a baseline correction with no sample in the beam path to account for the absorbance of air and any instrumental effects.
-
Sample Measurement:
-
Place the polymer film sample in the film holder in the sample beam path.
-
Ensure the film is perpendicular to the incident light beam.
-
Initiate the scan. The instrument will measure the intensity of light passing through the sample (I) and compare it to the intensity of the reference beam (I₀).
-
-
Data Analysis:
-
The transmittance (T) is calculated as T = (I / I₀). This is typically expressed as a percentage (%T).
-
The resulting data is a plot of % Transmittance versus Wavelength.
-
Experimental Workflow for Assessing Optical Clarity
The following diagram illustrates a logical workflow for the comprehensive assessment of the optical clarity of a polymer film.
This structured approach ensures that all critical aspects of optical performance are evaluated, leading to a robust and reliable assessment of the material's suitability for optical applications. For novel materials like poly(this compound), conducting these standardized tests is imperative to fully characterize their optical properties and enable direct comparison with established materials.
References
- 1. RU2558147C1 - Method of obtaining methyl-2-fluoroacrylate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijeit.com [ijeit.com]
- 5. Properties and Benefits - PMMA [pmma-online.eu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 2343-89-7 [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. refractiveindex.info [refractiveindex.info]
A Comparative Guide: Methyl 2-fluoroacrylate (MFA) vs. Trifluoroethyl Methacrylate (TFEMA) for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biomedical materials, fluorinated polymers have carved a significant niche due to their unique physicochemical properties. Among the array of fluorinated monomers, Methyl 2-fluoroacrylate (MFA) and Trifluoroethyl Methacrylate (B99206) (TFEMA) are two prominent candidates, each offering distinct advantages in the synthesis of polymers for drug delivery systems, medical devices, and therapeutic applications. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the most suitable monomer for specific research and development needs.
Chemical and Physical Properties: A Head-to-Head Comparison
The fundamental differences in the chemical structures of MFA and TFEMA—specifically the position of the fluorine atom and the presence of a trifluoromethyl group—give rise to distinct physical and chemical properties. These properties, in turn, influence their polymerization behavior and the characteristics of the resulting polymers.
| Property | This compound (MFA) | Trifluoroethyl Methacrylate (TFEMA) |
| CAS Number | 2343-89-7[1] | 352-87-4 |
| Molecular Formula | C4H5FO2[1] | C6H7F3O2 |
| Molecular Weight | 104.08 g/mol [1] | 168.11 g/mol |
| Appearance | Transparent liquid[1] | Colorless liquid |
| Density | 1.114 g/mL @ 20 °C[1] | 1.181 g/mL @ 25 °C |
| Boiling Point | 91 °C @ 750 mmHg[1] | 59 °C @ 100 mmHg |
| Refractive Index (nD) | 1.39 @ 20 °C[1] | 1.361 @ 20 °C |
| Solubility in Water | Slightly soluble[1] | Not specified, likely low |
Performance in Polymer Synthesis and Material Properties
The polymerization of MFA and TFEMA can be achieved through various methods, with controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offering precise control over the polymer architecture.
Polymerization Kinetics
While direct comparative kinetic studies are limited, the reactivity of the monomers can be inferred from their structures. The electron-withdrawing fluorine atom on the α-carbon of MFA can influence its reactivity in radical polymerization. One study on the free-radical copolymerization of TFEMA with 2,2,2-trichloroethyl α-fluoroacrylate showed that TFEMA was the more reactive monomer[2]. The kinetics of MFA homopolymerization have been investigated, with the rate of polymerization (Rp) expressed as Rp = k [AIBN]0.6[MFA]1.1, and an overall activation energy of 73.6 kJ/mol[2].
Polymer Properties
The properties of the resulting polymers, poly(this compound) (PMFA) and poly(Trifluoroethyl Methacrylate) (PTFEMA), are crucial for their application in drug delivery and biomedical devices.
| Property | Poly(this compound) (PMFA) | Poly(Trifluoroethyl Methacrylate) (PTFEMA) |
| Glass Transition Temperature (Tg) | 128 °C[2] | 66 °C to 108 °C (copolymer dependent)[2] |
| Thermal Stability | 10% weight loss at 350°C in N2[2] | Thermally stable, with decomposition occurring from 220 to 295 °C as the molar ratio of a comonomer increased[2] |
| Hydrophobicity | Expected to be hydrophobic | Hydrophobic, with high water contact angles observed for its copolymers[3] |
| Biocompatibility | Data not widely available, but related poly(meth)acrylates like PMMA are generally considered biocompatible[4][5][6]. | Data not widely available, but fluoropolymers are generally known for their biocompatibility[7]. |
A comparative study on the CO2 transport behavior in poly(fluoroalkyl acrylate)s and poly(fluoroalkyl methacrylate)s revealed that at comparable side-chain lengths, PTFEMA exhibits lower CO2 permeability than its acrylate (B77674) counterpart. This is attributed to the restricted chain mobility caused by the α-methyl group in the methacrylate backbone[7]. This suggests that the polymer backbone structure plays a significant role in determining the physical properties of the material.
Applications in Drug Delivery
Both MFA and TFEMA are valuable monomers for creating polymers used in drug delivery systems, particularly for ophthalmic applications where the optical clarity and biocompatibility of fluorinated polymers are advantageous[8][9][10][11]. The hydrophobicity of these polymers can be tuned by copolymerization with other monomers to control drug release profiles[3][12]. For instance, fluorinated polymers can be used to formulate nanoparticles and films for controlled drug release in the eye[8].
Polymers based on these monomers can encapsulate hydrophobic drugs, and their degradation or swelling properties can be tailored to achieve sustained drug release[13][14][15]. The use of block copolymers containing PTFEMA has been explored for creating self-assembling nanostructures like vesicles, which are promising for drug encapsulation and delivery[16].
Experimental Protocols
Detailed experimental protocols are critical for reproducible research. Below are representative protocols for the controlled polymerization of MFA and TFEMA.
Synthesis of Poly(this compound) via ATRP
A general procedure for the Atom Transfer Radical Polymerization (ATRP) of a methacrylate monomer can be adapted for MFA[17].
Materials:
-
This compound (MFA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a dry Schlenk flask, add CuBr (1.0 eq relative to initiator) and a magnetic stir bar.
-
Seal the flask with a rubber septum and cycle between vacuum and argon three times to remove oxygen.
-
In a separate vial, prepare a solution of MFA (e.g., 100 eq), EBiB (1.0 eq), and anisole (50% v/v with respect to monomer).
-
Deoxygenate this solution by bubbling with argon for at least 30 minutes.
-
Using a deoxygenated syringe, add PMDETA (1.0 eq) to the Schlenk flask containing CuBr.
-
Transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask via a cannula or syringe.
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitor the polymerization by taking samples periodically for analysis (e.g., by NMR to determine monomer conversion and by GPC to determine molecular weight and dispersity).
-
Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent.
-
Purify the polymer by precipitation in a non-solvent (e.g., methanol (B129727) or hexane) and dry under vacuum.
Synthesis of Poly(Trifluoroethyl Methacrylate) via RAFT Polymerization
A typical RAFT dispersion polymerization of TFEMA can be performed as follows[16]:
Materials:
-
Trifluoroethyl methacrylate (TFEMA)
-
Poly(stearyl methacrylate) (PSMA) macro-chain transfer agent (macro-CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or another suitable initiator (e.g., T21s)
-
n-Dodecane (solvent)
Procedure:
-
Weigh the PSMA macro-CTA, initiator, and n-dodecane into a sample vial.
-
Purge the mixture with nitrogen for 30 minutes to remove oxygen.
-
Separately degas the TFEMA monomer.
-
Add the degassed TFEMA monomer to the reaction mixture via syringe.
-
Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Allow the polymerization to proceed for the desired time to achieve the target degree of polymerization.
-
The resulting polymer dispersion can be characterized by techniques such as Dynamic Light Scattering (DLS) for particle size and Transmission Electron Microscopy (TEM) for morphology.
-
The polymer can be isolated and purified for further analysis.
Visualizing the Role in Drug Delivery
While the polymers themselves do not directly participate in cellular signaling, they are instrumental in delivering therapeutic agents that do. The following diagrams illustrate the general workflow of polymer synthesis and the conceptual mechanism of drug delivery.
Conclusion
Both this compound and Trifluoroethyl Methacrylate are versatile monomers that yield fluorinated polymers with properties beneficial for biomedical applications. The choice between MFA and TFEMA will depend on the specific requirements of the application.
-
Poly(this compound) , with its higher glass transition temperature, may be suitable for applications requiring greater rigidity and thermal stability.
-
Poly(Trifluoroethyl Methacrylate) offers a polymer with a potentially lower glass transition temperature and the presence of a trifluoromethyl group, which can enhance hydrophobicity and influence drug-polymer interactions. The methacrylate backbone may also offer different degradation characteristics compared to the acrylate backbone of PMFA.
Further direct comparative studies are warranted to fully elucidate the performance differences between these two promising monomers in drug delivery systems. Researchers are encouraged to consider the subtle yet significant structural differences between MFA and TFEMA and how these may be leveraged to design next-generation biomedical materials with tailored properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. CO2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate): a comparative study of fluoropolymer structure–property relationships - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. irispublishers.com [irispublishers.com]
- 9. Considerations for Polymers Used in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hybrid polymeric hydrogels for ocular drug delivery: nanoparticulate systems from copolymers of acrylic acid-functionalized chitosan and N-isopropylacrylamide or 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymer-based carriers for opthalmic drug delivery - CONICET [bicyt.conicet.gov.ar]
- 12. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Recent Advances in Polymers as Matrices for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
